Irbesartan
Descripción
Propiedades
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023169 | |
| Record name | Irbesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irbesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1mg/mL, Practically insoluble in water, Slightly soluble in alcohol, methylene chloride, 8.84e-03 g/L | |
| Record name | Irbesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irbesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irbesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from 96% ethanol | |
CAS No. |
138402-11-6 | |
| Record name | Irbesartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138402-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irbesartan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138402116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irbesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | irbesartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Irbesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRBESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0E2756Z7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Irbesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irbesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-181 °C, 180 - 181 °C | |
| Record name | Irbesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irbesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irbesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Irbesartan's Mechanism of Action in Renal Fibrosis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), is characterized by excessive accumulation of extracellular matrix (ECM) leading to organ scarring and functional decline. Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, has demonstrated significant renoprotective effects that extend beyond its primary antihypertensive action. This technical guide provides a detailed examination of the molecular mechanisms through which this compound mitigates renal fibrosis. The core mechanisms involve a dual action: canonical blockade of the AT1 receptor and its downstream pro-fibrotic signaling, and non-canonical, AT1R-independent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). These actions converge to inhibit the pivotal TGF-β1/Smad signaling pathway, reduce oxidative stress, and suppress inflammation, thereby attenuating the progression of renal fibrosis.
Core Mechanisms of Action
This compound's anti-fibrotic efficacy is rooted in two primary, complementary mechanisms.
Angiotensin II AT1 Receptor (AT1R) Blockade (Canonical Pathway)
The renin-angiotensin-aldosterone system (RAAS) is a central regulator of blood pressure and renal hemodynamics. Its overactivation, particularly through the action of angiotensin II on the AT1 receptor, is a key driver of renal injury. This compound competitively and selectively blocks the AT1 receptor, preventing angiotensin II from initiating a cascade of pathogenic events.[1][2] This blockade directly inhibits vasoconstriction, sodium and water reabsorption, and, crucially for fibrosis, the cellular processes of inflammation, oxidative stress, and ECM production.[2][3] Studies in 5/6 nephrectomized rats show that this compound's attenuation of tubulointerstitial fibrosis is linked to the downregulation of the AT1R itself.[4][5]
PPARγ Agonism (AT1R-Independent Pathway)
Distinct from other AT1R blockers like losartan, this compound possesses a partial agonist activity for PPARγ.[6][7] This mechanism is independent of AT1R blockade and provides additional organ-protective effects.[7][8] PPARγ activation by this compound leads to a significant increase in the expression of Hepatocyte Growth Factor (HGF), a potent anti-fibrotic cytokine.[6] HGF counteracts the effects of TGF-β1 and stimulates the degradation of fibrotic matrix.[6] The beneficial effects of this compound on reducing macrophage infiltration, oxidative stress, and fibrosis are significantly attenuated by a PPARγ antagonist (GW9662), confirming the importance of this pathway.[6][7]
There is also emerging evidence that this compound may activate renal PPARα, another nuclear receptor known to have tubular-protective and anti-fibrotic effects in the kidney.[9][10]
Key Signaling Pathways Modulated by this compound
Inhibition of TGF-β1/Smad Pathway
Transforming growth factor-beta 1 (TGF-β1) is the master cytokine driving renal fibrosis.[5][11] Upon binding to its receptor, it triggers the phosphorylation of Smad2 and Smad3 (p-Smad2/3). This complex then associates with Smad4, translocates to the nucleus, and initiates the transcription of pro-fibrotic genes, including collagen I (COL1A1) and alpha-smooth muscle actin (α-SMA).[11][12]
This compound potently inhibits this pathway.[11][13] In models of diabetic nephropathy and salt-sensitive hypertension, this compound treatment significantly reduces the expression of TGF-β1 and the levels of p-Smad2/3 in renal tissue.[4][5][11][12] Concurrently, it upregulates the inhibitory Smad6, which acts as a negative regulator of the pathway.[4][5] This comprehensive suppression of the TGF-β1/Smad cascade is a central component of its anti-fibrotic action.
Attenuation of Oxidative Stress
Oxidative stress is a significant contributor to renal cell damage and fibrosis. In diabetic rat models, this compound treatment has been shown to restore the balance between oxidants and antioxidants.[14][15] It significantly reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and replenishing levels of reduced glutathione (B108866) (GSH).[14][15][16] This antioxidant effect helps preserve the integrity of renal cells and reduces the stimuli for fibrogenesis.
Reduction of Inflammation
Inflammation is intrinsically linked to the development of fibrosis. Chronic inflammation, characterized by the infiltration of immune cells like macrophages, perpetuates tissue injury. This compound demonstrates potent anti-inflammatory properties.[17] In a 5/6 nephrectomy rat model, this compound treatment significantly reduced the infiltration of ED-1-expressing macrophages in both the glomeruli and the interstitium.[17] This was associated with decreased expression of the chemokine MCP-1 and the adhesion molecule ICAM-1, which are critical for monocyte recruitment.[17] Furthermore, this compound has been shown to inhibit the pro-inflammatory NF-kB signaling pathway in models of acute kidney injury.[18][19]
Quantitative Data Presentation
The anti-fibrotic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects of this compound on Renal Function and Physiologic Parameters in Preclinical Models
| Parameter | Animal Model | Control/Vehicle Group | This compound-Treated Group | Finding | Citation |
|---|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | Dahl Salt-Sensitive Rat (High Salt) | ~195 mmHg | ~160 mmHg | Significant reduction in SBP. | [11][20] |
| SBP | 5/6 Nephrectomy Rat | ~180 mmHg | ~140 mmHg | Significant attenuation of hypertension. | [4][5] |
| Proteinuria | Uninephrectomized FHH Rat | 123 ± 10 mg/day | 44 ± 12 mg/day | Marked reduction in proteinuria. | [3] |
| Glomerulosclerosis | Uninephrectomized FHH Rat | 43 ± 9 % | < 5 % | Significant prevention of glomerulosclerosis. | [3] |
| Serum Creatinine | 5/6 Nephrectomy Rat | Significantly elevated | Significantly lower than untreated | Attenuation of renal function decline. |[17] |
FHH: Fawn-Hooded Hypertensive
Table 2: Modulation of Key Fibrotic and Inflammatory Markers by this compound in Kidney Tissue
| Marker | Animal Model | Method | Change with this compound | Mechanism | Citation |
|---|---|---|---|---|---|
| TGF-β1 | Dahl Salt-Sensitive Rat | Western Blot / IF | ↓ Downregulated | Inhibition of pro-fibrotic signaling | [11][20] |
| TGF-β1 | 5/6 Nephrectomy Rat | Western Blot / IHC | ↓ Downregulated | Inhibition of pro-fibrotic signaling | [4][5] |
| p-Smad2 | 5/6 Nephrectomy Rat | Western Blot | ↓ Downregulated | Inhibition of TGF-β1 pathway | [4][5] |
| p-Smad2/3 | Dahl Salt-Sensitive Rat | Western Blot | ↓ Downregulated | Inhibition of TGF-β1 pathway | [11][20] |
| Smad6 | 5/6 Nephrectomy Rat | Western Blot | ↑ Upregulated | Enhanced negative regulation of TGF-β1 pathway | [4][5] |
| Smad7 | Dahl Salt-Sensitive Rat | Western Blot | ↑ Upregulated | Enhanced negative regulation of TGF-β1 pathway | [11] |
| Collagen I & α-SMA | Dahl Salt-Sensitive Rat | Western Blot | ↓ Downregulated | Reduced ECM deposition and myofibroblast activation | [11][20] |
| Macrophage Infiltration | 5/6 Nephrectomy Rat | IHC (ED-1) | ↓ Reduced | Anti-inflammatory effect | [17] |
| MCP-1 & ICAM-1 | 5/6 Nephrectomy Rat | Not Specified | ↓ Reduced Expression | Reduced monocyte recruitment | [17] |
| Oxidative Stress (DHE) | AT1aR-KO Mouse + Aldosterone | DHE Staining | ↓ Reduced Fluorescence | Antioxidant effect via PPARγ-HGF pathway |[6] |
IF: Immunofluorescence; IHC: Immunohistochemistry; DHE: Dihydroethidium
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the effects of this compound on renal fibrosis.
Preclinical Study Workflow
A typical experimental workflow to investigate the anti-fibrotic effects of this compound involves several key stages, from model induction to endpoint analysis.
Western Blotting for Kidney Protein Expression (e.g., TGF-β1, p-Smad2)
-
Tissue Homogenization: Snap-frozen kidney cortical tissue is homogenized in ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.[21] Samples are then centrifuged at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA or Bradford protein assay.[22]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are denatured in Laemmli buffer and separated by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-TGF-β1, anti-p-Smad2, anti-Smad2, anti-β-actin).
-
Washing: The membrane is washed three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system.
-
Quantification: Band densities are quantified using software like ImageJ. Target protein levels are normalized to a loading control (e.g., β-actin or GAPDH).[6]
Immunohistochemistry for Fibrosis Markers (e.g., Collagen I/III)
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.[19]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to water.[23][24]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) or using enzymatic digestion (e.g., Proteinase K) to unmask the target antigen.[23]
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating slides in 3% hydrogen peroxide for 10-30 minutes.[23]
-
Blocking: Non-specific binding sites are blocked with a serum solution (e.g., normal goat serum) for 30-60 minutes.[23]
-
Primary Antibody Incubation: Slides are incubated with the primary antibody (e.g., anti-Collagen I, anti-Collagen III) overnight at 4°C.
-
Secondary Antibody & Detection: Slides are washed and incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC reagent). The signal is developed using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[23][24]
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, cleared in xylene, and mounted with a permanent mounting medium.[24]
-
Analysis: The stained area is quantified using image analysis software to determine the percentage of the fibrotic area.
Real-Time PCR (RT-PCR) for Gene Expression (e.g., TGF-β1)
-
RNA Extraction: Total RNA is isolated from kidney tissue using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[25]
-
Real-Time PCR: The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for the target (e.g., TGF-β1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.[25]
-
Thermal Cycling: The reaction is run on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25][26]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression level is normalized to the reference gene and compared across treatment groups.[25]
Conclusion
The mechanism of action of this compound in mitigating renal fibrosis is multifaceted, extending well beyond simple blood pressure control. Its primary role as an AT1R antagonist effectively shuts down the pro-fibrotic signaling of the renin-angiotensin system. This is complemented by a unique, AT1R-independent ability to activate PPARγ, which unleashes the anti-fibrotic potential of HGF. These dual actions converge to powerfully suppress the central TGF-β1/Smad pathway, alleviate oxidative stress, and reduce chronic inflammation. This comprehensive molecular activity provides a strong rationale for the clinical use of this compound in slowing the progression of chronic kidney disease.
References
- 1. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Antihypertensive and Renal-protective Effects of this compound | USC Journal [uscjournal.com]
- 3. The angiotensin receptor antagonist, this compound, reduces renal injury in experimental chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and mechanism of this compound on tubulointerstitial fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and mechanism of this compound on tubulointerstitial fibrosis in 5/6 nephrectomized rats [journal.hep.com.cn]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiac and renal protective effects of this compound via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Peroxisome proliferator-activated receptor α-dependent renoprotection of murine kidney by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin, via activation of PPARα, protects the kidney against hypertensive injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canagliflozin and this compound ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the antioxidant defence system and nitric oxide release in diabetic rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory renoprotective effect of clopidogrel and this compound in chronic renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound restored aquaporin-1 levels via inhibition of NF-kB expression in acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound restored aquaporin-1 levels via inhibition of NF-kB expression in acute kidney injury model | Nefrología [revistanefrologia.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of miR-128-3p on Renal Inflammation in a Rat Periodontitis Model | MDPI [mdpi.com]
- 26. Unraveling TGF-β1’s Role in Mediating Fibrosis and Cell Death in Feline Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Irbesartan Signaling Pathway Analysis in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular signaling pathways modulated by Irbesartan in cardiomyocytes. This compound, an angiotensin II receptor blocker (ARB), exerts significant cardioprotective effects by selectively inhibiting the angiotensin II type 1 (AT1) receptor.[1][][3] This blockade initiates a cascade of downstream signaling events that collectively combat pathological cardiac remodeling, hypertrophy, inflammation, oxidative stress, and apoptosis in heart muscle cells.
Core Mechanism of Action: AT1 Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis.[1][4] Its principal effector, Angiotensin II (Ang II), mediates its pathological effects in the heart primarily through the AT1 receptor, which is expressed on cardiomyocytes.[4][5] this compound is a potent, noncompetitive antagonist of the AT1 receptor.[] By blocking Ang II from binding to the AT1 receptor, this compound prevents the activation of downstream signaling cascades that lead to detrimental cardiac effects such as hypertrophy, fibrosis, and inflammation.[1][][6][7]
The primary mechanism of this compound is illustrated below:
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects stem from its ability to modulate multiple intracellular signaling pathways. The blockade of the AT1 receptor by this compound leads to the attenuation of several pro-inflammatory, pro-fibrotic, and pro-apoptotic pathways.
Anti-Hypertrophic Signaling
Cardiac hypertrophy, an increase in cardiomyocyte size, is a common response to hypertension and other cardiac stressors.[4] Ang II is a potent inducer of cardiomyocyte hypertrophy.[4][8] this compound has been shown to prevent or regress ventricular hypertrophy.[4][6]
The anti-hypertrophic effects of this compound are mediated through the inhibition of several downstream pathways, including the MAPK/ERK pathway.[9]
Anti-Inflammatory and Anti-Oxidative Stress Pathways
Inflammation and oxidative stress are key contributors to cardiac injury.[10] this compound has demonstrated anti-inflammatory and anti-oxidative properties in cardiomyocytes.[10][11] It achieves this by downregulating pro-inflammatory cytokines and reducing the production of reactive oxygen species (ROS).
Key pathways involved in these effects include the NF-κB and p38-MAPK pathways.[12][13][14] this compound treatment has been shown to decrease the phosphorylation of p38-MAPK and NF-κB, leading to a reduction in the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[12][13][14][15][16][17] Furthermore, this compound can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[10][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II receptor blocker this compound attenuates cardiac dysfunction induced by myocardial infarction in the presence of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an updated review of its use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research on cardioprotective effect of this compound in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT1-receptor blockade: Protective effects of this compound in cardiomyocytes under hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound suppresses cardiac toxicity induced by doxorubicin via regulating the p38-MAPK/NF-κB and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardioprotective effects of this compound in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound ameliorate inflammatory responses, and apoptosis induced by myocardial ischemia/reperfusion in male rats – Advanced Journal of Biomedicine & Medicine [ajbm.net]
Irbesartan's Dual Action: A Technical Guide to PPAR-gamma Activation in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Irbesartan in metabolic syndrome, with a specific focus on its role as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This compound, an angiotensin II receptor blocker (ARB), exhibits a dual mechanism of action that extends beyond its primary antihypertensive effects, offering significant metabolic benefits.[1][2][3][4][5] This document consolidates key findings on its signaling pathways, presents quantitative data from pivotal studies, and details relevant experimental protocols to support further research and development in this area.
Introduction: The Dual-Pronged Approach of this compound
Metabolic syndrome is a complex condition characterized by a cluster of cardiovascular risk factors, including hypertension, insulin (B600854) resistance, visceral obesity, and dyslipidemia.[3][4][5] While the blockade of the renin-angiotensin system is a cornerstone of managing hypertension in these patients, certain ARBs like this compound offer additional metabolic advantages through the activation of PPAR-γ.[2][3][4][5] This partial agonism of PPAR-γ, independent of its AT1 receptor blocking properties, positions this compound as a "metabosartan," a term highlighting its metabolic activities.[1][6]
Quantitative Effects of this compound on Metabolic Parameters
Multiple studies have quantified the beneficial effects of this compound on various components of the metabolic syndrome. The following tables summarize key findings from both monotherapy and combination therapy trials.
Table 1: Effects of this compound Monotherapy on Metabolic Parameters in Patients with Metabolic Syndrome (9-Month Study) [2][3][4][5][7]
| Parameter | Baseline (Mean ± SD) | Change after 9 Months (Mean ± SD) | P-value |
| Systolic Blood Pressure (SBP) | Not Specified | -26.3 ± 10.1 mmHg | < 0.0001 |
| Diastolic Blood Pressure (DBP) | Not Specified | -13.0 ± 6.6 mmHg | < 0.0001 |
| HDL Cholesterol (Men) | Not Specified | +3.6 ± 7.2 mg/dl | < 0.0001 |
| HDL Cholesterol (Women) | Not Specified | +3.8 ± 6.5 mg/dl | < 0.0001 |
| Serum Triglycerides | Not Specified | -28.6 ± 52.1 mg/dl | < 0.0001 |
| Fasting Blood Glucose | Not Specified | -8.4 ± 25.1 mg/dl | < 0.0001 |
| Waist Circumference (Men) | 111.3 ± 12.8 cm | -2.4 ± 11.9 cm | < 0.0001 |
| Waist Circumference (Women) | 100.7 ± 14.6 cm | -1.2 ± 14.2 cm | < 0.0001 |
Table 2: Effects of this compound Combination Therapy (with 12.5 mg HCTZ) on Metabolic Parameters in Patients with Metabolic Syndrome (9-Month Study) [2][4][7]
| Parameter | Baseline (Mean ± SD) | Change after 9 Months (Mean ± SD) | P-value |
| Systolic Blood Pressure (SBP) | Not Specified | -27.5 ± 10.1 mmHg | < 0.0001 |
| Diastolic Blood Pressure (DBP) | Not Specified | -14.1 ± 6.6 mmHg | < 0.0001 |
| HDL Cholesterol (Men) | Not Specified | +4.0 ± 6.8 mg/dl | < 0.0001 |
| HDL Cholesterol (Women) | Not Specified | +3.4 ± 6.8 mg/dl | < 0.0001 |
| Serum Triglycerides | Not Specified | -34.1 ± 52.6 mg/dl | < 0.0001 |
| Fasting Blood Glucose | Not Specified | -10.0 ± 24.7 mg/dl | < 0.0001 |
| Waist Circumference (Men) | Not Specified | -3.2 ± 12.7 cm | < 0.0001 |
| Waist Circumference (Women) | Not Specified | -1.7 ± 14.4 cm | < 0.0001 |
Table 3: Effects of this compound Therapy on Metabolic Parameters in Patients with Metabolic Syndrome (6-Month "DO-IT" Study) [8]
| Parameter | Change after 6 Months (%) |
| Systolic Blood Pressure | -14% |
| Diastolic Blood Pressure | -13% |
| Body Weight | -2.3% |
| Fasting Glucose | -9.5% |
| HbA1c | -4.6% |
| LDL-Cholesterol | -11% |
| Triglycerides | -16% |
| HDL-Cholesterol | +5% |
Signaling Pathways of this compound-Mediated PPAR-gamma Activation
This compound's activation of PPAR-γ initiates a cascade of downstream effects that contribute to its metabolic benefits. This activation is independent of its angiotensin II type 1 receptor (AT1R) blocking actions.[9][10][11] Key downstream effectors include Hepatocyte Growth Factor (HGF) and adiponectin.[1][6][9]
The this compound-PPAR-γ-HGF Pathway
This compound has been shown to upregulate local HGF, which plays a role in reducing fatty liver and chronic inflammation.[1][6] The diagram below illustrates this signaling cascade.
Caption: this compound-PPAR-γ-HGF Signaling Pathway.
The this compound-PPAR-γ-Adiponectin Pathway
This compound also stimulates the expression of adiponectin, an adipose-specific protein that improves insulin sensitivity.[9][11][12] This effect is mediated through PPAR-γ activation and occurs via a post-transcriptional mechanism.[9][12]
Caption: this compound-PPAR-γ-Adiponectin Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to investigate this compound's effects on PPAR-γ activation and metabolic syndrome.
In Vivo Animal Studies
Objective: To investigate the effects of this compound on fatty liver and adipocyte hypertrophy in a model of metabolic syndrome.
Experimental Model: Apolipoprotein E (ApoE) knockout mice on a high-fat diet (HFD).[1][6]
Workflow:
References
- 1. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of hypertension in patients with the metabolic syndrome: a sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the treatment of hypertension in patients with the metabolic syndrome: A sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients | springermedicine.com [springermedicine.com]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of hypertension in patients with the metabolic syndrome: A sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the angiotensin receptor blocker this compound on metabolic parameters in clinical practice: the DO-IT prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cardioprotect.gr [cardioprotect.gr]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. PPARgamma-activating angiotensin type-1 receptor blockers induce adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Irbesartan in Attenuating Oxidative Stress in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelial dysfunction, a hallmark of cardiovascular diseases, is intrinsically linked to oxidative stress. The renin-angiotensin system (RAS), particularly its effector peptide Angiotensin II (Ang II), is a pivotal mediator of this process. Ang II promotes the generation of reactive oxygen species (ROS) in endothelial cells, leading to reduced nitric oxide (NO) bioavailability, inflammation, and cellular damage. Irbesartan, an Angiotensin II Type 1 (AT1) receptor blocker (ARB), has demonstrated significant efficacy in mitigating these effects. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound attenuates oxidative stress in endothelial cells. It details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides established experimental protocols for investigating these effects.
Core Mechanisms of this compound's Antioxidant Effects
This compound's protective effects on the endothelium extend beyond its primary function of blood pressure reduction. It employs a multi-pronged approach to combat oxidative stress through direct and indirect mechanisms.
AT1 Receptor Blockade: The Primary Pathway
The principal mechanism of this compound is the competitive blockade of the AT1 receptor.[1] Ang II, upon binding to its AT1 receptor on endothelial cells, activates NADPH oxidase (NOX), a key enzyme responsible for producing superoxide (B77818) anions (O₂⁻).[2][3] This surge in superoxide leads to oxidative stress by several means:
-
Direct Damage: Superoxide and its derivatives can directly damage lipids, proteins, and DNA.
-
NO Scavenging: Superoxide rapidly reacts with nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule produced by endothelial NO synthase (eNOS), to form peroxynitrite (ONOO⁻).[3] This reaction not only inactivates NO, impairing endothelium-dependent vasodilation, but peroxynitrite itself is a potent oxidant that can cause further cellular injury.[3]
By blocking the AT1 receptor, this compound prevents the Ang II-induced activation of NADPH oxidase, thereby reducing superoxide production, preserving NO bioavailability, and restoring endothelial function.[4] This action is crucial in mitigating the vascular inflammation, smooth muscle cell remodeling, and increased permeability associated with elevated Ang II levels.[1][2]
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation
Beyond its role as an ARB, this compound has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[5][6] This nuclear receptor plays a critical role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. The activation of PPAR-γ by this compound contributes to its antioxidant effects through mechanisms independent of AT1 receptor blockade.[5] PPAR-γ activation has been shown to:
-
Inhibit Pro-inflammatory Gene Expression: It can suppress the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, reducing the inflammatory component of endothelial dysfunction.[5]
-
Upregulate Antioxidant Enzymes: PPAR-γ activation can lead to the increased expression of antioxidant enzymes, enhancing the cell's capacity to neutralize ROS.
-
Improve Metabolic Profile: By improving insulin sensitivity and lipid metabolism, this compound's PPAR-γ activity can indirectly reduce systemic factors that contribute to endothelial oxidative stress.[6]
Nrf2/Keap1 Pathway Activation
Emerging evidence suggests that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[7] The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[8][9] A recent study demonstrated that this compound ameliorates diabetic nephropathy by activating this Nrf2/Keap1 pathway, thereby decreasing ROS release and suppressing NLRP3 inflammasome activation.[7]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's attenuation of endothelial oxidative stress.
Angiotensin II-Induced Oxidative Stress
Caption: Ang II signaling cascade leading to endothelial oxidative stress.
This compound's AT1 Receptor Blockade Mechanism
References
- 1. Endothelial effects of antihypertensive treatment: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial effects of antihypertensive treatment: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial function, blood pressure control, and risk modification: impact of this compound alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound lowers superoxide levels and increases nitric oxide bioavailability in blood vessels from spontaneously hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves endothelial dysfunction, abnormal lipid profile, proteinuria and liver dysfunction in Zucker diabetic fatty rats independent of glucose and insulin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates diabetic nephropathy by activating the Nrf2/Keap1 pathway and suppressing NLRP3 inflammasomes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NRF2-HIF2α Signaling Attenuates Endothelial Cell Senescence and Maintains Intercellular Junctions in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 in endothelial cells protects arteries from exhibiting a proinflammatory state - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Irbesartan In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irbesartan, an angiotensin II receptor blocker (ARB), is widely recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence from in vitro studies highlights its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the key experimental findings and methodologies used to investigate the anti-inflammatory effects of this compound. It details its impact on crucial inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and Mitogen-Activated Protein Kinase (MAPK). Furthermore, this guide summarizes quantitative data on this compound's ability to modulate the expression of pro-inflammatory cytokines and adhesion molecules. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate the replication and further exploration of these findings in a research setting.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, diabetic nephropathy, and cardiovascular disease.[1] The renin-angiotensin system (RAS) and its primary effector, angiotensin II, have been implicated in promoting inflammation.[1][2] this compound, by blocking the angiotensin II type 1 (AT1) receptor, not only mitigates the vasoconstrictive effects of angiotensin II but also exerts direct anti-inflammatory actions.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these pleiotropic effects, demonstrating this compound's potential as a therapeutic agent beyond blood pressure control.
Key Anti-inflammatory Mechanisms of this compound
In vitro research has identified several key pathways through which this compound exerts its anti-inflammatory effects:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[3][4][5] This inhibition can occur through the prevention of IκB-α phosphorylation and subsequent degradation, which is necessary for NF-κB to translocate to the nucleus and initiate transcription.[6]
-
Activation of PPAR-γ: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. This compound has been identified as a partial agonist of PPAR-γ, activating this receptor to suppress inflammatory responses.[7][8][9] This activation is independent of its AT1 receptor blocking activity.[8][9]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, are involved in cellular stress responses and inflammation. This compound has been demonstrated to inhibit the phosphorylation and activation of p38 MAPK, leading to a downstream reduction in inflammatory mediator production.[4][10][11]
-
Reduction of Pro-inflammatory Cytokines and Chemokines: this compound has been consistently shown to decrease the production of various pro-inflammatory cytokines and chemokines in different cell types. These include Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[3][7][12][13]
-
Downregulation of Adhesion Molecules: The expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intracellular Adhesion Molecule-1 (ICAM-1), on endothelial cells is a critical step in the recruitment of inflammatory cells. This compound has been found to inhibit the expression of these molecules, thereby reducing leukocyte adhesion to the endothelium.[1][6][10][14]
-
Attenuation of Oxidative Stress: this compound has been observed to reduce the production of reactive oxygen species (ROS), which are known to promote inflammation.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference(s) |
| THP-1 monocytes | TNF-α | 3 µM | MCP-1 mRNA expression | Significantly suppressed to 64.8% ± 8.4% of untreated cells | [7] |
| Human T-lymphocytes | PMA + Ionomycin | Dose-dependent | IFN-γ production | Inhibited | [12] |
| Human T-lymphocytes | PMA + Ionomycin | Dose-dependent | TNF-α production | Inhibited | [12] |
| Monocytes from hypertensive patients with LVH | - | 10⁻⁶ mol/L | TNF-α expression in culture supernatants | Inhibited | [3] |
| Monocytes from hypertensive patients with LVH | - | 10⁻⁶ mol/L | IL-10 expression in culture supernatants | Increased | [3] |
| RAW264.7 macrophages | High glucose | Not specified | IL-1β and IL-18 transcription | Inhibited | [6] |
Table 2: Effect of this compound on Adhesion Molecule Expression
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference(s) |
| Human Glomerular Endothelial Cells | Advanced Glycation End Products (AGE) | Not specified | VCAM-1 mRNA levels | Blocked up-regulation | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | ICAM-1, VCAM-1, and E-selectin expression and secretion | Inhibited | [6] |
| Hepatocellular Carcinoma (HCC) cells | Angiotensin II | Not specified | VCAM-1 expression | Upregulation inhibited | [10] |
Table 3: Effect of this compound on PPAR-γ Activation
| Cell System | This compound Concentration | Measured Parameter | Result | Reference(s) |
| Reporter cells | 3 µM to higher concentrations | PPAR-γ activation | Increased from 134% ± 36% to 3329% ± 218% | [7] |
| AT1R-deficient PC12W cells | Not specified | PPAR-γ activity | 2.1 ± 0.3-fold induction | [8] |
| Transcription reporter assays | 10 µmol/L | Transcriptional activity of PPAR-γ | 3.4 ± 0.9-fold induction | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
THP-1 Monocyte Culture and Differentiation:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in a culture plate and treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before subsequent experiments.
-
-
Human Umbilical Vein Endothelial Cell (HUVEC) Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium.
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every other day until the cells reach approximately 80% confluency before subculturing or use in experiments.
-
-
This compound Treatment and Inflammatory Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cultured cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the inflammatory stimulus.
-
Induce inflammation using stimuli such as:
-
Lipopolysaccharide (LPS): 100 ng/mL - 1 µg/mL
-
Tumor Necrosis Factor-alpha (TNF-α): 10 ng/mL
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: 50 ng/mL PMA and 1 µM Ionomycin for T-lymphocyte stimulation.
-
-
Include appropriate vehicle controls in all experiments.
-
Measurement of Cytokine and Chemokine Expression
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human MCP-1) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on the standard curve.
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes (e.g., MCP1, TNFA, IL6) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Analysis of NF-κB Activation
-
Western Blot for IκB-α Phosphorylation and Degradation:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκB-α and total IκB-α.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding and incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and assess the nuclear translocation of p65.
-
PPAR-γ Activity Assay
-
Transcription Factor ELISA:
-
Use a commercially available PPAR-γ transcription factor assay kit.
-
Isolate nuclear extracts from the treated cells.
-
Add the nuclear extracts to a 96-well plate coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
Incubate to allow PPAR-γ to bind to the PPRE.
-
Wash and add a primary antibody specific for PPAR-γ.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance to quantify PPAR-γ DNA-binding activity.
-
Adhesion Molecule Expression Assay
-
Cell Adhesion Assay:
-
Culture a monolayer of endothelial cells (e.g., HUVECs) in a multi-well plate.
-
Treat the endothelial cells with an inflammatory stimulus and this compound.
-
Label inflammatory cells (e.g., THP-1 monocytes) with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled inflammatory cells to the endothelial cell monolayer and incubate.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence intensity or by counting under a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for investigating its anti-inflammatory properties.
References
- 1. biocat.com [biocat.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits advanced glycation end product (AGE)-induced up-regulation of vascular cell adhesion molecule-1 (VCAM-1) mRNA levels in glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound attenuates TNF-α-induced ICAM-1, VCAM-1, and E-selectin expression through suppression of NF-κB pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA protocol v1 [protocols.io]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 14. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 16. sciencellonline.com [sciencellonline.com]
Topic: Irbesartan's Impact on Mitochondrial Function in Neurodegenerative Models
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial dysfunction is a cornerstone of neurodegenerative disease pathology, contributing to energy deficits, oxidative stress, and neuronal cell death. Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker with partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity, has emerged as a promising therapeutic candidate beyond its primary antihypertensive indication. This technical guide synthesizes the current understanding of this compound's mechanisms of action on mitochondrial function within preclinical neurodegenerative models. We consolidate quantitative data from key studies, provide detailed experimental protocols for assessing mitochondrial health, and present visual diagrams of the core signaling pathways and experimental workflows. The evidence collectively highlights this compound's potential to restore mitochondrial bioenergetics, enhance mitochondrial biogenesis, and reduce oxidative stress, thereby offering neuroprotection.
Core Signaling Pathways
This compound exerts its neuroprotective and mitochondrial-enhancing effects primarily through a dual mechanism of action: blockade of the AT1R and partial agonism of PPARγ. These actions converge on downstream pathways that regulate mitochondrial biogenesis, cellular stress responses, and apoptosis.
-
AT1R Blockade: Angiotensin II, by binding to AT1R, can trigger pathways that increase oxidative stress through NADPH oxidase activation and promote inflammation and apoptosis.[1] By blocking this interaction, this compound mitigates these detrimental effects, reducing the overall cellular stress burden on mitochondria.[2]
-
PPARγ Activation: As a partial agonist, this compound activates PPARγ, a nuclear receptor that is a master regulator of mitochondrial biogenesis and metabolism.[3][4][5] This activation stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][6]
-
SIRT1/PGC-1α Pathway: PGC-1α, in conjunction with Sirtuin 1 (SIRT1), orchestrates the biogenesis of new mitochondria by increasing the expression of nuclear respiratory factors and mitochondrial transcription factor A (TFAM).[3][6] This leads to improved respiratory capacity and ATP production. The SIRT1/PGC-1α axis also plays a crucial role in upregulating antioxidant defenses and anti-apoptotic proteins like Bcl-2.[3][6]
-
PI3K/Akt Pathway: In Alzheimer's disease models, this compound has been shown to increase the phosphorylation of Akt (p-AKT), a key node in cell survival signaling that can suppress apoptotic pathways and support mitochondrial integrity.[7][8]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effect on mitochondrial function and neuroprotection.
Table 1: Effects of this compound in Retinal Degeneration Models
| Parameter | Model System | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Retinal Ganglion Cell (RGC) Survival | In vivo optic nerve crush (mouse) | 10µM this compound eye drops (twice daily, 7 days) | 1.5 to 1.8-fold increase in surviving RGCs vs. vehicle | [9] |
| RGC Survival | Ex vivo retinal explant (rat) | 10µM this compound (4 days) | ~100% increase (doubling) in RGC survival vs. vehicle | [1] |
| Superoxide (B77818) Production | In vivo optic nerve crush (mouse) | 10µM this compound eye drops (twice daily, 7 days) | Significant decrease in DHE staining vs. vehicle | [9] |
| Mitochondrial Viability | Ex vivo retinal explant (mouse) | 10µM this compound (daily) | Increased active mitochondrial staining (MitoTracker Red) |[9] |
Table 2: Effects of this compound in Other Neurodegenerative & Cellular Models
| Parameter | Model System | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Mitochondrial Bioenergetics | APP/PS1 transgenic mice (Alzheimer's model) | 40 mg/kg this compound (intranasal, 10 weeks) | Restoration of mitochondrial bioenergetics | [7] |
| Cell Survival Signaling | N2a & N2a-APPswe cells | This compound (concentration not specified) | Increased levels of phosphorylated Akt (p-AKT) and HMOX1 | [7] |
| ATP Production | Free Fatty Acid (FFA)-induced hepatocytes | This compound (concentration not specified) | Significant restoration of ATP levels vs. AngII+FFA | [10][11] |
| Mitochondrial Membrane Potential (MMP) | Free Fatty Acid (FFA)-induced hepatocytes | This compound (concentration not specified) | Significant restoration of MMP | [10][11] |
| Apoptosis Markers (e.g., active caspase-3, Bax) | Hypertensive rat heart | 50 mg/kg/day this compound | Significant decrease in pro-apoptotic protein levels | [3][6][12] |
| Pro-survival Markers (e.g., SIRT1, PGC-1α, Bcl-2) | Hypertensive rat heart | 50 mg/kg/day this compound | Significant increase in pro-survival protein levels |[3][6][12] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
Optic Nerve Crush (ONC) Model and RGC Survival Quantification
This in vivo model is used to study traumatic optic neuropathy and RGC death, relevant to conditions like glaucoma.
Assessment of Mitochondrial Superoxide Production
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.
-
Reagents:
-
Dihydroethidium (DHE) powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or appropriate imaging buffer (e.g., HBSS)
-
-
Protocol for Cell Culture:
-
Stock Solution: Prepare a 10 mM DHE stock solution by dissolving 1 mg of DHE in 315 µL of DMSO.[6] Aliquot and store at -20°C to -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed, colorless cell culture medium or buffer.[6][13]
-
Cell Treatment: Treat cells with this compound and/or a stressor (e.g., Angiotensin II) for the desired duration.
-
Staining: Remove the treatment medium, wash cells once with PBS, and add the DHE working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[2][6]
-
Imaging: Wash cells gently with PBS to remove excess dye. Immediately image using a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red (Excitation: ~510-530 nm / Emission: ~590-620 nm).[2][14]
-
Quantification: Measure the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ).
-
Assessment of Mitochondrial Mass and Viability
MitoTracker™ Red CMXRos is a cell-permeant probe that accumulates in active mitochondria with intact membrane potential.
-
Reagents:
-
MitoTracker™ Red CMXRos (lyophilized solid)
-
High-quality, anhydrous DMSO
-
Cell culture medium
-
-
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution by reconstituting a 50 µg vial of MitoTracker™ Red CMXRos in ~94 µL of DMSO.[15][16] Store at -20°C, protected from light, for up to two weeks.
-
Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to a final concentration of 50-200 nM (a concentration of 100 nM was used in the cited retinal explant studies).[9][16]
-
Staining: Replace the existing medium on live cells or retinal explants with the MitoTracker™ working solution.
-
Wash and Image: Replace the staining solution with fresh, pre-warmed medium and image live cells immediately using fluorescence microscopy (Excitation: ~579 nm / Emission: ~599 nm).[15]
-
(Optional) Fixation: The CMXRos dye is retained after fixation. After staining, cells can be fixed (e.g., 4% paraformaldehyde), permeabilized, and used for subsequent immunofluorescence.[17]
-
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a modulator of mitochondrial function in models relevant to neurodegeneration. Its dual AT1R antagonism and PPARγ agonism provide a multi-pronged therapeutic strategy, simultaneously reducing neuroinflammation and oxidative stress while actively promoting mitochondrial biogenesis and improving cellular bioenergetics. The quantitative data, particularly from retinal degeneration models, demonstrates a significant neuroprotective effect.
Future research should focus on elucidating the precise quantitative impact of this compound on mitochondrial respiration (e.g., via Seahorse analysis) and ATP production within specific neurodegenerative models, such as the APP/PS1 mouse. Furthermore, exploring the efficacy of brain-penetrant formulations, like the intranasal delivery approach, will be critical for translating these promising preclinical findings into viable therapeutic strategies for diseases like Alzheimer's and glaucoma.
References
- 1. Retinal ganglion cell neuroprotection by an angiotensin II blocker in an ex vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. med.emory.edu [med.emory.edu]
- 7. Protective effects of this compound against neurodegeneration in APP/PS1 mice: Unraveling its triple anti-apoptotic, anti-inflammatory and anti-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on APP metabolism related to age-associated mitochondrial dysfunction in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Frontiers | this compound Ameliorates Lipid Deposition by Enhancing Autophagy via PKC/AMPK/ULK1 Axis in Free Fatty Acid Induced Hepatocytes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Angiotensin II Receptor Blocker this compound Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]
- 15. korambiotech.com [korambiotech.com]
- 16. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Exploring the Off-Target Effects of Irbesartan in Cell-Based Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed medication for the treatment of hypertension and diabetic nephropathy.[1] While its primary mechanism of action through the renin-angiotensin system is well-established, a growing body of evidence indicates that this compound exerts various biological effects independent of its AT1 receptor blockade. These "off-target" effects are of significant interest to the scientific community as they may contribute to the drug's therapeutic profile and potentially open new avenues for its clinical application. This technical guide provides a comprehensive overview of the known off-target effects of this compound observed in cell-based assays, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and its influence on cellular signaling pathways related to apoptosis and inflammation.
I. This compound as a Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonist
One of the most extensively studied off-target effects of this compound is its ability to act as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. This interaction has been demonstrated to be independent of its AT1 receptor antagonism.
Data Presentation: PPAR-γ Activation and Adipocyte Differentiation
The following table summarizes quantitative data from various cell-based assays demonstrating this compound's effect on PPAR-γ activation and the subsequent differentiation of preadipocytes into adipocytes.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| PPAR-γ Reporter Gene Assay | 3T3-L1 | 10 µM | 3.4 ± 0.9-fold induction of PPAR-γ transcriptional activity | [2] |
| Adipocyte Differentiation (aP2 mRNA expression) | 3T3-L1 | 10 µM | 3.3 ± 0.1-fold induction of aP2 mRNA | [2] |
| Adiponectin Protein Expression | 3T3-L1 Adipocytes | 10 µM | ~2.7-fold induction versus vehicle-treated cells | [3] |
Experimental Protocol: PPAR-γ Reporter Gene Assay
This protocol describes a common method to assess the activation of PPAR-γ by a test compound like this compound using a reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPAR-γ
-
Expression plasmid for Retinoid X Receptor α (RXRα)
-
Reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR-γ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound, a positive control (Rosiglitazone), or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration. Express the results as fold induction over the vehicle control.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol outlines the steps to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and to assess the effect of this compound on this process.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound
-
Oil Red O staining solution
-
qRT-PCR reagents for adipogenic markers (e.g., aP2, adiponectin)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with DMI containing various concentrations of this compound or vehicle.
-
Maturation: After 48 hours, replace the medium with DMII containing the respective concentrations of this compound or vehicle.
-
Maintenance: Replace the medium every 48 hours with fresh DMII containing the test compounds.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplet accumulation.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression of adipogenic marker genes.
-
Signaling Pathway Visualization
Caption: this compound's activation of the PPAR-γ signaling pathway.
II. Modulation of Apoptosis
Emerging evidence suggests that this compound can influence programmed cell death, or apoptosis, in various cell types. This off-target effect appears to be context-dependent, with reports of both pro-apoptotic and anti-apoptotic actions.
Data Presentation: Effects on Apoptotic Markers
The following table summarizes quantitative data on the modulation of key apoptotic proteins by this compound.
| Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (EA.hy926) | - | 1x10⁻⁶ to 1x10⁻⁴ mol/L | No significant change in apoptosis | [3] |
| Rat Kidney (in vivo, Cisplatin-induced injury) | Cisplatin-induced apoptosis | 50 mg/kg | Decreased Bax mRNA, Increased Bcl-2 mRNA, Decreased active Caspase-3 | [4] |
| Rat Myocardium (in vivo, Ischemia/Reperfusion) | Ischemia/Reperfusion | 3 mg/kg | Significant reduction in apoptosis | [5] |
Experimental Protocol: Caspase Activity Assay
This protocol provides a method for quantifying the activity of executioner caspases (e.g., caspase-3/7), a hallmark of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, or vehicle for the desired duration.
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Signaling Pathway Visualization
Caption: this compound's modulation of the intrinsic apoptosis pathway.
III. Influence on Inflammatory Signaling Pathways
This compound has been shown to possess anti-inflammatory properties that extend beyond its blood pressure-lowering effects. These actions are mediated, in part, through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.
Data Presentation: Modulation of Inflammatory Markers
The following table presents quantitative data on the effects of this compound on inflammatory signaling molecules.
| Cell Line/Model | Target | This compound Concentration/Dose | Observed Effect | Reference |
| Rat Cardiac Fibroblasts | TGF-β1-induced p-Smad2/3 | Not specified | Significant reduction in p-Smad2/3 levels | [6] |
| Rat Kidney (in vivo, LPS-induced) | NF-κB p65 expression | Not specified | Significant decrease in NF-κB p65 immunoreactivity | [7] |
| db/db mice kidney | RANKL/RANK/NF-κB pathway | Not specified | Downregulation of RANKL, RANK, and inhibition of NF-κB | [8] |
Experimental Protocol: Western Blot for Phosphorylated Smad2/3
This protocol details the detection of phosphorylated Smad2/3, key mediators of TGF-β signaling, by Western blot.
Materials:
-
Cell line of interest (e.g., renal or cardiac fibroblasts)
-
This compound
-
TGF-β1
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for a specified time, followed by stimulation with TGF-β1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
Signaling Pathway Visualization
References
- 1. Novel angiotensin II AT(1) receptor antagonist this compound prevents thromboxane A(2)-induced vasoconstriction in canine coronary arteries and human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cardioprotective effects of this compound in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreased mitochondrial stress related apoptosis in cisplatin induced acute kidney injury via regulating BCL-2/BAX signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound restored aquaporin-1 levels via inhibition of NF-kB expression in acute kidney injury model | Nefrología [revistanefrologia.com]
- 8. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Irbesartan's Potential in Modulating Immune Cell Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory properties of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker. Beyond its well-established role in managing hypertension, emerging evidence indicates that this compound significantly influences the behavior of key immune cells. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to offer a comprehensive resource for professionals in immunology and drug development.
Core Mechanism of Action: AT1 Receptor Blockade
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II (Ang II), the primary effector of the renin-angiotensin-aldosterone system (RAAS), exerts pro-inflammatory and pro-fibrotic effects upon binding to AT1R on various cell types, including immune cells.[3] By competitively blocking this interaction, this compound inhibits the downstream signaling cascades that promote inflammation, oxidative stress, and immune cell activation.[1][4] This blockade is the principal mechanism underlying its immunomodulatory effects.
Caption: this compound blocks Angiotensin II from binding to the AT1 receptor.
Modulation of T-Cell Responses
T-lymphocytes play a critical role in the adaptive immune response and are implicated in chronic inflammatory diseases like atherosclerosis.[5] this compound has been shown to directly suppress T-cell activation and the production of pro-inflammatory cytokines.
Quantitative Data: Effects on T-Cells
| Parameter | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| IFN-γ Production | Human T-cells | PHA, PMA+ionomycin (B1663694) | Dose-dependent | Inhibition | [5] |
| TNF-α Production | Human T-cells | PHA, PMA+ionomycin | Dose-dependent | Inhibition | [5] |
| AP-1 DNA-binding | Human T-cells | anti-CD3+anti-CD28 | 2-5 µM | Downregulation | [5] |
| JNK Activity | Human T-cells | PMA+ionomycin, TNF-α | 2-5 µM | Suppression | [5] |
| p38 MAPK Activity | Human T-cells | PMA+ionomycin, TNF-α | 2-5 µM | Suppression | [5] |
Signaling Pathways in T-Cells
This compound's inhibitory effects on T-cells are mediated primarily through the downregulation of the Activator Protein-1 (AP-1) signaling pathway.[5] It achieves this by specifically inhibiting the activation of c-Jun NH2-terminal protein kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK), while having little effect on the ERK pathway.[5] This selective inhibition prevents the transcription of key pro-inflammatory cytokines like IFN-γ and TNF-α.
Caption: this compound inhibits JNK and p38 MAPK pathways in T-cells.
Modulation of Monocyte and Macrophage Responses
Monocytes and macrophages are central to innate immunity and contribute significantly to tissue inflammation and damage. This compound can alter the phenotype of these cells, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-healing (M2) state.
Quantitative Data: Effects on Monocytes/Macrophages
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| CD163 Expression | Monocytes from hypertensive patients | 10⁻⁶ mol/L | Upregulation | [6] |
| CD206 Expression | Monocytes from hypertensive patients | 10⁻⁶ mol/L | Upregulation | [6] |
| IL-10 Expression | Monocyte culture supernatants | 10⁻⁶ mol/L | Increased | [6] |
| TNF-α Expression | Monocyte culture supernatants | 10⁻⁶ mol/L | Inhibited | [6] |
| Macrophage Infiltration | apoE−/− mice | 50 mg/kg/day | 38.1% reduction | [7] |
| MCP-1 mRNA | apoE-deficient mice | 50 mg/kg/day | Strong decrease | [8] |
| MIP-1α Expression | apoE-deficient mice | 50 mg/kg/day | Reduced | [8] |
| NLRP3 Inflammasome | High glucose-induced cells | In vitro study | Suppressed expression | [9] |
Signaling Pathways in Monocytes/Macrophages
This compound's influence on monocytes and macrophages involves multiple pathways:
-
PPARγ Activation: this compound acts as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7][10] PPARγ activation is known to drive the M2 polarization of macrophages, which is associated with anti-inflammatory and tissue repair functions.[10]
-
Nrf2/Keap1 Pathway: It activates the Nrf2/Keap1 pathway, which upregulates antioxidant defenses and reduces reactive oxygen species (ROS).[9]
-
NLRP3 Inflammasome Suppression: By activating Nrf2 and reducing ROS, this compound suppresses the activation of the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production.[9]
-
MCP-1/CCR2 Axis: this compound can inhibit the Monocyte Chemoattractant Protein-1 (MCP-1)/C-C chemokine receptor 2 (CCR2) signaling pathway, thereby reducing the recruitment of inflammatory monocytes to tissues.[3][4]
Caption: this compound promotes anti-inflammatory macrophage pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's immunomodulatory effects.
Protocol: Isolation and Culture of Human T-Lymphocytes
-
Blood Collection: Draw venous blood from healthy donors into heparinized tubes.
-
PBMC Isolation: Dilute the blood 1:1 with phosphate-buffered saline (PBS). Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Collection: Aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
T-Cell Enrichment: Isolate primary T-lymphocytes from the peripheral blood mononuclear cells (PBMCs) using a pan-T cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Culture: Resuspend the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment and Stimulation: Pre-treat T-cells (2 x 10⁶ cells/mL) with desired concentrations of this compound for 2 hours. Subsequently, stimulate the cells with agents like Phytohemagglutinin (PHA; 5 µg/mL) or Phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) plus ionomycin (1 µM) for 24-48 hours.[5]
-
Analysis: Collect supernatants for cytokine analysis (ELISA) and cell lysates for protein analysis (Western blotting, Kinase Assays).
Caption: Workflow for isolating and treating human T-lymphocytes.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add cell culture supernatants (collected from the T-cell or monocyte experiments) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate thoroughly. Add a substrate solution (e.g., TMB). A color change will occur.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Protocol: Western Blotting for Signaling Proteins (e.g., Phospho-p38 MAPK)
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) or the total form of the protein (e.g., anti-total p38 MAPK) to confirm equal loading and quantify changes in phosphorylation.
Conclusion
The evidence strongly suggests that this compound possesses significant immunomodulatory capabilities that extend beyond its primary function as an antihypertensive agent. By targeting the AT1 receptor on immune cells, it can suppress T-cell activation, shift macrophages towards an anti-inflammatory phenotype, and downregulate a host of pro-inflammatory cytokines and chemokines. These effects are mediated through the modulation of critical signaling pathways, including MAPK/AP-1, PPARγ, and Nrf2. For drug development professionals and researchers, these findings open avenues for repositioning or developing this compound and other AT1R blockers for the treatment of chronic inflammatory and autoimmune diseases where the RAAS system is pathologically activated. Further investigation is warranted to fully elucidate these non-canonical effects in various clinical contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. AT1-receptor blockade: Protective effects of this compound in cardiomyocytes under hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits human T-lymphocyte activation through downregulation of activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on phenotypic alterations in monocytes and the inflammatory status of hypertensive patients with left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive Effects of this compound on Inflammation and Apoptosis in Atherosclerotic Plaques of apoE−/− Mice: Molecular Imaging with 14C-FDG and 99mTc-Annexin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin AT1 receptor antagonist this compound decreases lesion size, chemokine expression, and macrophage accumulation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates diabetic nephropathy by activating the Nrf2/Keap1 pathway and suppressing NLRP3 inflammasomes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Discovery of Irbesartan Derivatives as Novel Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, has been a cornerstone in the management of hypertension. Beyond its established role in cardiovascular disease, the this compound scaffold has emerged as a versatile platform for the discovery of novel therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of this compound derivatives that have shown promise in various therapeutic areas, including inflammation and oncology. Detailed experimental protocols for the synthesis of key derivatives and the execution of critical biological assays are presented. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning these discoveries.
Introduction: this compound as a Privileged Scaffold
This compound is a non-peptide biphenyl (B1667301) tetrazole derivative that selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] Its favorable pharmacokinetic profile and excellent safety record have made it a widely prescribed antihypertensive agent.[1] The core structure of this compound, featuring a biphenyl tetrazole moiety linked to a spirocyclic imidazole, has proven to be a "privileged scaffold" in medicinal chemistry. This implies that the scaffold can be chemically modified to interact with a variety of biological targets, leading to the development of new therapeutic agents with distinct mechanisms of action.
Recent research has focused on leveraging the this compound scaffold to design derivatives with novel biological activities. These efforts have led to the discovery of molecules with potential applications in treating inflammatory diseases and cancer, moving beyond the traditional cardiovascular scope of sartans.
Design and Synthesis of this compound Derivatives
The chemical versatility of the this compound molecule allows for modifications at several key positions, including the biphenyl tetrazole group, the butyl side chain, and the spirocyclic core. These modifications have been explored to modulate the pharmacological activity and selectivity of the resulting derivatives.
Synthesis of this compound-based BLT2 Agonists
One notable discovery is the repurposing of the this compound scaffold to develop agonists for the leukotriene B4 receptor 2 (BLT2), a G-protein coupled receptor implicated in intestinal lesion healing.[2]
Experimental Protocol: Synthesis of this compound Derivative 8f (a potent BLT2 agonist) [2]
This protocol describes a multi-step synthesis to generate this compound derivatives with BLT2 agonist activity.
-
Step 1: Formation of the Imidazolone (B8795221) Ring.
-
To a solution of the appropriate 2-aminoacetamide (1 equivalent) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (Et3N, 1.2 equivalents).
-
Cool the mixture to 0°C and add the corresponding acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add potassium hydroxide (B78521) (KOH, 2 equivalents) in methanol (B129727) (MeOH) and stir for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the imidazolone intermediate.
-
-
Step 2: N-Alkylation.
-
To a solution of the imidazolone intermediate (1 equivalent) in dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) at 0°C.
-
Stir the mixture for 30 minutes, then add the appropriate benzylic bromide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate (B86663), concentrate, and purify by column chromatography.
-
-
Step 3: Tetrazole Formation.
-
A solution of the N-alkylated intermediate (1 equivalent) and tributyltin azide (B81097) (nBu3SnN3, 1.5 equivalents) in p-xylene (B151628) is heated to 160°C for 48 hours.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final tetrazole-containing this compound derivative.
-
Synthesis of a Copper(II)-Irbesartan Complex with Anticancer Activity
Coordination of this compound to metal ions represents another avenue for derivatization. A copper(II)-irbesartan complex has demonstrated enhanced anticancer activity compared to the parent drug.[3]
Experimental Protocol: Synthesis of a Cu(II)-Irbesartan Complex [3]
-
Step 1: Preparation of the Ligand Solution.
-
Dissolve this compound (1 mmol) in a minimal amount of a suitable solvent (e.g., methanol).
-
-
Step 2: Preparation of the Metal Salt Solution.
-
Dissolve copper(II) sulfate pentahydrate (CuSO4·5H2O, 1 mmol) in water.
-
-
Step 3: Complexation.
-
Slowly add the copper(II) sulfate solution to the this compound solution with constant stirring.
-
Adjust the pH of the mixture to a suitable value (e.g., using a dilute NaOH solution) to facilitate deprotonation of the ligand and coordination to the metal center.
-
Stir the reaction mixture at room temperature for several hours.
-
-
Step 4: Isolation and Purification.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Therapeutic Applications and Quantitative Data
The structural modifications of this compound have yielded derivatives with a range of biological activities, extending its therapeutic potential beyond hypertension.
This compound Derivatives as BLT2 Agonists for Inflammatory Conditions
Virtual screening and subsequent chemical synthesis have identified this compound and its derivatives as agonists of the BLT2 receptor.[2] Activation of BLT2 is a potential therapeutic strategy for promoting the healing of intestinal lesions.[2]
| Compound | BLT2 EC50 (nM)[2] | AT1 IC50 (nM)[2] |
| This compound | 410 ± 34 | 56 |
| Derivative 8a | 1490 ± 120 | 110 |
| Derivative 8e | 860 ± 95 | 150 |
| Derivative 8f | 67.6 ± 8.2 | 45 |
| Candesartan | ~15,000 | - |
| Valsartan | ~16,000 | - |
Table 1: Biological activity of this compound and its derivatives at the BLT2 and AT1 receptors.
This compound Derivatives with Anticancer Properties
The this compound scaffold has also been explored for its potential in cancer therapy. A copper(II)-irbesartan complex has shown significant growth inhibition of prostate cancer cell lines.[3]
| Compound | Cell Line | Activity[3] |
| This compound | LNCaP | Moderate growth inhibition |
| DU 145 | Moderate growth inhibition | |
| Cu(II)-Irbesartan Complex | LNCaP | Significant growth inhibition |
| DU 145 | Significant growth inhibition |
Table 2: Anticancer activity of this compound and its copper(II) complex.
Dual-Action this compound Derivatives
Researchers have designed hybrid molecules that combine the pharmacophore of this compound with that of an endothelin A (ETA) receptor antagonist, resulting in dual-action receptor antagonists (DARAs).[4][5] These compounds have the potential for enhanced antihypertensive efficacy.
| Compound | AT1 Receptor Binding (IC50, nM)[6] | ETA Receptor Binding (IC50, nM)[6] |
| This compound | 1.5 | >10,000 |
| DARA Compound C | 10 | 1.2 |
| DARA Compound D | 2.5 | 25 |
Table 3: Dual AT1 and ETA receptor antagonism of this compound derivatives.
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of novel this compound derivatives.
AT1 Receptor Radioligand Binding Assay[7]
This assay is used to determine the binding affinity of test compounds for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver).
-
Radioligand: [125I][Sar1,Ile8]AngII.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound derivatives).
-
Non-specific binding control: 10 µM unlabeled Angiotensin II.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilutions.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd).
-
Add 100 µL of the cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay for AT1 Receptor Antagonism[8][9]
This functional assay measures the ability of a compound to inhibit Angiotensin II-induced calcium release in cells expressing the AT1 receptor.
-
Materials:
-
Cells expressing the AT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Angiotensin II.
-
Test compounds (this compound derivatives).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader.
-
Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50.
-
In Vitro Anticancer Activity Assay (MTT Assay)[10]
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds (this compound derivatives).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualization of Signaling Pathways and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.
Caption: Canonical AT1 receptor signaling pathway and the inhibitory action of this compound.
Caption: BLT2 receptor signaling pathway activated by this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives as AT1 antagonists.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide highlight the potential to modulate diverse biological targets, including the BLT2 receptor and pathways relevant to cancer, by leveraging the structural features of a well-established drug. The detailed synthetic and biological protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound-based compounds. As our understanding of the complex signaling networks underlying various diseases continues to grow, the strategic modification of privileged scaffolds like this compound will undoubtedly remain a key approach in the quest for new and improved medicines.
References
- 1. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and DFT characterization, antioxidant and anticancer activities of a Cu(II)-irbesartan complex: structure-antihypertensive activity relationships in Cu(II)-sartan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of Irbesartan in Preventing Cardiac Hypertrophy: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of irbesartan, an angiotensin II receptor blocker (ARB), in preventing cardiac hypertrophy in various animal models. We delve into the quantitative effects of this compound on key hypertrophic markers, provide detailed experimental protocols for replicating these studies, and visualize the intricate signaling pathways involved.
Quantitative Efficacy of this compound in Attenuating Cardiac Hypertrophy
This compound has been extensively studied for its cardioprotective effects. The following tables summarize the quantitative data from key animal model studies, demonstrating the efficacy of this compound in mitigating cardiac hypertrophy.
Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | This compound-Treated (SHR) | Percentage Change | Reference |
| Left Ventricular Mass Index (LVMI) (g/m²) (Human Study) | 157 (male), 133 (female) | 131 (male), 119 (female) | ↓ 16% (male), ↓ 10.5% (female) | [1] |
| Left Ventricular Weight / Body Weight (LVW/BW) (mg/g) | 3.25 ± 0.15 | 2.93 ± 0.12 | ↓ 9.8% | [2] |
Table 2: Effects of this compound in Myocardial Infarction (MI) Rat Models
| Parameter | MI Control | This compound-Treated (100 mg/kg/day) | Percentage Change | Reference |
| Left Ventricular Mass Index (LVMI) (mg/g) | 3.12 ± 0.21 | 2.78 ± 0.19 | ↓ 10.9% | [3][4] |
| Left Ventricular Ejection Fraction (LVEF) (%) | 37.2 ± 4.7 | 45.8 ± 2.1 | ↑ 23.1% | [3] |
| Collagen Volume Fraction (CVF) (%) | Significantly increased vs. sham | Significantly decreased vs. MI control | - | [3] |
Table 3: Effects of this compound in Diabetic Cardiomyopathy (DCM) Rat Models
| Parameter | DCM Control | This compound-Treated | Percentage Change | Reference |
| Heart Weight / Body Weight (HW/BW) (mg/g) | Significantly increased vs. control | Significantly decreased vs. DCM | - | [5] |
| Left Ventricular Weight Index (LVWI) (mg/g) | Significantly increased vs. control | Significantly decreased vs. DCM | - | [6][7] |
| Myocardial Collagen Content | Significantly increased vs. control | Significantly decreased vs. DCM | - | [6][7] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound and cardiac hypertrophy.
Induction of Cardiac Hypertrophy
a) Transverse Aortic Constriction (TAC) in Rats [8][9]
This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (3% for induction, 1.5% for maintenance) mixed with 100% oxygen.
-
Tracheal Intubation: Perform a tracheotomy and intubate the rat with a cannula connected to a rodent ventilator.
-
Surgical Approach: Make a skin incision at the level of the second intercostal space on the left chest wall. Carefully dissect the muscle layers to expose the ascending aorta.
-
Aortic Constriction: Place a small titanium clip around the ascending aorta to constrict it to approximately 50-60% of its original diameter.
-
Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
b) Myocardial Infarction (MI) by Coronary Artery Ligation in Rats [3][4]
This model simulates the cardiac remodeling that occurs after a heart attack.
-
Anesthesia and Ventilation: As described for the TAC model.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Closure and Recovery: Close the chest and provide post-operative care as described above.
c) Diabetic Cardiomyopathy (DCM) Induction in Rats [5][10]
This model is used to study the cardiac complications of diabetes.
-
Induction of Diabetes: Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 55-65 mg/kg.
-
Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels; a sustained blood glucose level above 16.7 mmol/L is indicative of successful induction.
-
Development of Cardiomyopathy: Allow several weeks (typically 8-12 weeks) for the development of diabetic cardiomyopathy, which can be monitored by echocardiography.
This compound Administration
-
Dosage: Dosages in rat models typically range from 10 to 100 mg/kg/day[2][3][4].
-
Route of Administration: Oral gavage is the most common route of administration. This compound is often suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Treatment Duration: Treatment duration varies depending on the model and study objectives, typically ranging from 4 to 16 weeks.
Assessment of Cardiac Hypertrophy
a) Echocardiography
-
Perform transthoracic echocardiography on anesthetized animals to measure parameters such as Left Ventricular Posterior Wall Thickness (LVPWT), Left Ventricular End-Diastolic Diameter (LVEDD), and Left Ventricular Ejection Fraction (LVEF).
b) Histological Analysis
-
Fixation and Sectioning: Perfuse the heart with saline followed by 4% paraformaldehyde. Embed the heart in paraffin (B1166041) and cut into sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): To measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome or Picrosirius Red: To quantify collagen deposition and assess fibrosis.
-
-
Image Analysis: Use image analysis software to quantify the stained areas.
c) Molecular Analysis
-
Western Blotting:
-
Protein Extraction: Homogenize heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against hypertrophic markers (e.g., ANP, BNP, β-MHC, TGF-β1, p-Smad2/3, p-ERK1/2) and a loading control (e.g., GAPDH, β-actin). Use appropriate secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from heart tissue and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using specific primers for genes of interest (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)).
-
Primer Sequences (Rat):
-
ANP: Forward: 5'-GCTGCTTTGGGCAGAGACAG-3', Reverse: 5'-GGTACCGGAAGCTGTTGCAG-3'
-
BNP: Forward: 5'-GAGGTCACTCCTATCCTCTGG-3', Reverse: 5'-GCCATTTCCTCTGACTTTTCT-3'
-
β-MHC: Forward: 5'-AAGGCCGAGTTCATCGAGAT-3', Reverse: 5'-TGTTGGCCTGTATCTTGGGT-3'
-
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-hypertrophic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound's effects.
This compound's Mechanism of Action
Caption: this compound blocks the AT1 receptor, inhibiting downstream hypertrophic signaling.
PPAR-γ Signaling Pathway
Caption: this compound activates PPAR-γ, leading to the inhibition of pro-fibrotic factors.
TGF-β/Smad Signaling Pathway
Caption: this compound inhibits the TGF-β/Smad pathway, reducing pro-fibrotic gene expression.
CREB Signaling Pathway in Cardiac Aldosterone (B195564) Synthesis
Caption: this compound reduces aldosterone synthesis by inhibiting the Ang II/CaMK/CREB pathway.
Conclusion
The evidence from animal models strongly supports the role of this compound in preventing and regressing cardiac hypertrophy. Its mechanism of action is multifactorial, involving the blockade of the AT1 receptor and the modulation of key signaling pathways such as PPAR-γ, TGF-β/Smad, and CREB. This guide provides a foundational resource for researchers in cardiovascular disease, offering both a summary of the quantitative evidence and detailed protocols to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. Regression of left ventricular hypertrophy in human hypertension with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of this compound and amlodipine on hemodynamic amelioration and organ protection in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound May Ameliorate Ventricular Remodeling by Inhibiting CREB-Mediated Cardiac Aldosterone Synthesis in Rats with Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Changes of Necroptosis in this compound Medicated Cardioprotection in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Ascending Aortic Constriction in Rats for Creation of Pressure Overload Cardiac Hypertrophy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of this compound on ACE2 expression in diabetic rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Irbesartan's Influence on Gene Expression in Vascular Smooth Muscle Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed therapeutic for hypertension. Its mechanism of action extends beyond blood pressure regulation, exhibiting pleiotropic effects on the vasculature. A critical aspect of these effects lies in its ability to modulate gene expression within vascular smooth muscle cells (VSMCs). VSMCs are fundamental to vascular structure and function, and their phenotypic modulation, including proliferation, migration, and apoptosis, is a hallmark of vascular diseases like atherosclerosis and hypertension. This document provides a technical guide to the influence of this compound on VSMC gene expression, summarizing key signaling pathways, quantitative data, and common experimental protocols.
Core Signaling Pathways Modulated by this compound
This compound's primary mode of action is the blockade of the AT1 receptor, which prevents angiotensin II (Ang II) from initiating a cascade of intracellular signaling events. Ang II is a potent vasoconstrictor and a key mediator of VSMC growth and inflammation. By inhibiting this interaction, this compound significantly alters downstream gene expression.
1.1. The Angiotensin II - AT1 Receptor Signaling Cascade
Ang II binding to the AT1 receptor in VSMCs activates multiple signaling pathways, including phospholipase C (PLC) and phospholipase D (PLD), leading to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These events trigger calcium mobilization and activate protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways, ultimately leading to the transcription of genes involved in cell growth, inflammation, and extracellular matrix deposition.[3][4] this compound directly inhibits the initial step of this cascade.
Caption: Ang II/AT1 Receptor Signaling Pathway Inhibition by this compound.
1.2. PPAR-γ Agonistic Effects
Beyond AT1 receptor blockade, this compound has been shown to have partial agonistic effects on Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[5] Activation of PPAR-γ can lead to anti-inflammatory, anti-proliferative, and anti-oxidative effects, contributing to the overall beneficial vascular profile of this compound.[5][6] This dual mechanism distinguishes it from other AT1 receptor blockers.
References
- 1. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular smooth-muscle cells contain AT1 angiotensin receptors coupled to phospholipase D activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II Receptor Blocker this compound Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
Preliminary Investigation of Irbesartan in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into the therapeutic potential of Irbesartan in novel disease models beyond its established use in hypertension. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts.
Introduction
This compound is an angiotensin II receptor blocker (ARB) traditionally used for the management of hypertension.[1][2] Emerging preclinical evidence suggests that its mechanism of action extends beyond blood pressure regulation, offering potential therapeutic benefits in a range of other conditions. This guide focuses on three promising areas of investigation: cardioprotection in myocardial ischemia-reperfusion injury, neuroprotection in neuroinflammatory conditions, and metabolic modulation in hypercholesterolemia.
Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in these new disease models.
Table 1: Cardioprotective Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion Injury (MIRI)
| Biomarker | Model Group (MIRI) | This compound (50.0 mg/kg/d) + MIRI | This compound (200.0 mg/kg/d) + MIRI |
| Myocardial Enzyme Levels | |||
| Creatine Kinase-MB (CK-MB) | Significantly Increased | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) |
| Aspartate Aminotransferase (AST) | Increased | Decreased | Decreased |
| Lactate Dehydrogenase (LDH) | Significantly Increased | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) |
| Cardiac Troponin T (cTnT) | Significantly Increased | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) |
| Apoptosis | |||
| Myocardial Apoptosis Rate | Significantly Increased | Markedly Inhibited (p<0.01) | Markedly Inhibited (p<0.01) |
| Signaling Pathway Modulation | |||
| ERK mRNA and Protein Levels | - | Significantly Decreased (p<0.05) | Significantly Decreased (p<0.05) |
Data synthesized from a study on the cardioprotective effect of this compound in rats with MIRI.[3][4]
Table 2: Neuroprotective Effects of this compound in a Mouse Model of LPS-Induced Neuroinflammation and Cognitive Decline
| Parameter | LPS Model Group | This compound + LPS Model Group |
| Cognitive Function | ||
| Memory | Impaired | Mitigated Memory Loss |
| Depressive-like Behavior | Increased | Mitigated |
| Neuronal Morphology | ||
| Dendritic Spine Density | Decreased | Increased |
| Signaling Pathway Activation | ||
| PI3K/AKT Pathway | - | Activated |
| Oxidative Stress Markers | ||
| Superoxide Dismutase 2 | - | Elevated |
| Glutathione Peroxidase | - | Elevated |
Findings are based on a study investigating intranasal this compound in an LPS-induced neuroinflammation mouse model.[5]
Table 3: Metabolic Effects of this compound in a Hypercholesterolemic Rabbit Model
| Lipid Profile | Hypercholesterolemic Control Group | This compound (40mg/kg) + Hypercholesterolemic Diet |
| HDL Cholesterol | - | Obvious Elevation |
| LDL Cholesterol | - | Marked Reduction |
Data from a study exploring the role of this compound in a hypercholesterolemic animal model.[6][7]
Experimental Protocols
Detailed methodologies for the key experimental models are provided below.
Myocardial Ischemia-Reperfusion Injury (MIRI) Rat Model
This protocol describes the induction of MIRI in rats to study the cardioprotective effects of this compound.[3][4]
-
Animal Preparation: Adult male Sprague-Dawley rats are used. They are housed under standard laboratory conditions and fasted for 12 hours before surgery with free access to water.
-
Anesthesia and Ventilation: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium. The animal is then intubated and connected to a rodent ventilator.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a silk suture.
-
Ischemia is confirmed by observing the paling of the myocardium and ST-segment elevation on an electrocardiogram (ECG).
-
After a designated period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., for 2 hours).
-
-
This compound Administration: this compound is administered orally once daily for a specified period before the induction of MIRI. Different dosage groups (e.g., 12.5, 50.0, and 200.0 mg/kg/d) are typically included.[3]
-
Outcome Measures: At the end of the reperfusion period, blood samples are collected to measure cardiac enzyme levels (CK-MB, AST, LDH, cTnT). Heart tissue is harvested for histological analysis to assess myocardial apoptosis and for Western blotting to determine the expression of signaling proteins like ERK.[3][4]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This model is used to investigate the neuroprotective and anti-inflammatory properties of this compound.[5][8]
-
Animal Preparation: Adult male C57/BL6 mice are used and housed in a controlled environment.
-
LPS Administration: Neuroinflammation is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.
-
This compound Administration: this compound is administered intranasally to bypass the blood-brain barrier. Treatment can be given as a preventive strategy before the LPS injection.
-
Behavioral Testing: Cognitive function and depressive-like behavior are assessed using standardized tests such as the Morris water maze, novel object recognition test, and forced swim test.
-
Neurobiological Analysis: After behavioral testing, brain tissue (specifically the hippocampus) is collected. Dendritic spine density is measured to assess synaptic plasticity. The activation of signaling pathways like PI3K/AKT is analyzed via Western blotting. Markers of oxidative stress and neuroinflammation are also quantified.[5]
Hypercholesterolemic Rabbit Model
This model is employed to evaluate the effects of this compound on lipid profiles.[6]
-
Animal Preparation: Adult male New Zealand white rabbits are used for this model.
-
Diet-Induced Hypercholesterolemia: Rabbits are fed a high-cholesterol diet for an extended period (e.g., 120 days) to induce hypercholesterolemia. The diet is typically supplemented with cholesterol and oil.[1]
-
This compound Administration: this compound (e.g., 40mg/kg) is administered orally once daily to the treatment group for a defined period (e.g., 30 days) following the induction of hypercholesterolemia.
-
Blood Sample Collection and Analysis: Blood samples are collected at baseline, after the high-cholesterol diet period, and after the this compound treatment period. Serum levels of HDL and LDL cholesterol are measured to assess the drug's effect on the lipid profile.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound in these novel disease models are attributed to its modulation of specific intracellular signaling pathways.
Cardioprotection: The MAPK-ERK Signaling Pathway
In the context of myocardial ischemia-reperfusion injury, this compound has been shown to inhibit the activation of the MAPK-ERK signaling pathway.[3] This pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Overactivation of this pathway during MIRI can lead to increased cardiomyocyte apoptosis. By downregulating the expression and phosphorylation of ERK, this compound reduces apoptosis and protects the myocardium from reperfusion-induced damage.
Neuroprotection: The PI3K/AKT Signaling Pathway
This compound's neuroprotective effects in models of neuroinflammation are associated with the activation of the PI3K/AKT signaling pathway.[5] This pathway is crucial for promoting cell survival, and its activation can counteract the inflammatory and apoptotic processes triggered by neuroinflammatory stimuli like LPS. By activating PI3K/AKT, this compound helps to preserve neuronal integrity and function, leading to improved cognitive outcomes.
Cardioprotection and Metabolic Regulation: The PPAR-γ Signaling Pathway
This compound has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This nuclear receptor plays a key role in the regulation of glucose and lipid metabolism. In the context of cardiovascular disease, activation of PPAR-γ by this compound can lead to reduced inflammation and improved cardiac function.[9] This dual action of angiotensin II receptor blockade and PPAR-γ activation may contribute to its beneficial effects in metabolic disorders and related cardiovascular complications.
Conclusion
The preliminary investigations outlined in this technical guide highlight the potential of this compound in novel therapeutic areas beyond its primary indication. The evidence from preclinical models suggests that this compound exerts significant cardioprotective, neuroprotective, and metabolic benefits. These effects appear to be mediated through the modulation of key signaling pathways, including the MAPK-ERK, PI3K/AKT, and PPAR-γ pathways. Further research is warranted to fully elucidate these mechanisms and to translate these promising preclinical findings into clinical applications for a broader range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. lifenscience.org [lifenscience.org]
- 3. Research on cardioprotective effect of this compound in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Intranasal this compound reverts cognitive decline and activates the PI3K/AKT pathway in an LPS-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.riphah.edu.pk [journals.riphah.edu.pk]
- 8. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
The Pleiotropic Effects of Irbesartan: An In-depth Technical Guide to its Interaction with Cellular Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025
Abstract
Irbesartan, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, is a cornerstone in the management of hypertension and diabetic nephropathy. Its primary mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS). However, a growing body of evidence reveals that this compound's therapeutic efficacy extends beyond AT₁ receptor antagonism, involving direct modulation of several other key cellular signaling pathways. These "off-target" or pleiotropic effects contribute significantly to its anti-inflammatory, anti-fibrotic, insulin-sensitizing, and cardioprotective properties. This technical guide provides a comprehensive overview of this compound's interaction with these alternative signaling cascades, including the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-β (TGF-β)/Smad, and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of these complex interactions to support further research and drug development efforts.
Introduction: Beyond the Angiotensin Receptor
This compound's primary therapeutic action is the competitive and insurmountable blockade of the AT₁ receptor, which mitigates the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II.[1][2] While this mechanism is central to its antihypertensive effects, clinical and preclinical studies have consistently pointed towards benefits that cannot be solely attributed to blood pressure reduction.[3] These observations have spurred investigations into the broader molecular interactions of this compound, revealing a complex web of engagement with intracellular signaling networks. This guide delves into these angiotensin II-independent mechanisms, providing a technical framework for understanding the multifaceted pharmacological profile of this compound.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation
One of the most well-documented off-target effects of this compound is its activity as a partial agonist of PPAR-γ, a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and inflammation.[4][5] This activation is independent of the AT₁ receptor, as demonstrated in AT₁R-deficient cell models.[4]
Mechanism of Interaction and Downstream Effects
This compound binds to the ligand-binding domain (LBD) of PPAR-γ, inducing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes.[6] This is distinct from full agonists like thiazolidinediones (e.g., Pioglitazone).[4] The partial agonism of this compound may offer a unique therapeutic profile, potentially avoiding some side effects associated with full PPAR-γ activation.
Key downstream effects of this compound-mediated PPAR-γ activation include:
-
Improved Insulin (B600854) Sensitivity: Upregulation of PPAR-γ target genes such as glucose transporter-4 (GLUT-4) and adiponectin enhances glucose uptake and insulin signaling.[4][7]
-
Anti-inflammatory Action: PPAR-γ activation can inhibit the expression of pro-inflammatory genes.
-
Adipocyte Differentiation: this compound promotes the differentiation of pre-adipocytes into mature adipocytes, a key function of PPAR-γ.[4]
Quantitative Data on PPAR-γ Activation
The following table summarizes key quantitative findings from in vitro studies assessing this compound's effect on PPAR-γ activity.
| Parameter | Cell Line/Model | Value | Reference |
| PPAR-γ Transcriptional Activity | PPRE-transfected 3T3-L1 cells | 3.4 ± 0.9-fold induction (at 10 µmol/L) | [4] |
| EC₅₀ for PPAR-γ LBD Activation | Gal4-DBD-hPPARγ-LBD fusion protein | 26.97 µmol/L | [4] |
| aP2 mRNA Expression | 3T3-L1 adipocytes | 3.3 ± 0.1-fold induction (at 10 µmol/L) | [4] |
| Adiponectin Protein Expression | 3T3-L1 adipocytes | ~2.7-fold induction vs. control (at 10 µmol/L) | [7] |
Signaling Pathway Diagram
Experimental Protocol: PPAR-γ Transactivation Assay
This protocol describes a reporter gene assay to quantify the activation of PPAR-γ by this compound.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or 3T3-L1) in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a PPAR-γ expression vector and a reporter plasmid containing multiple Peroxisome Proliferator Response Elements (PPREs) upstream of a luciferase reporter gene. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM Pioglitazone).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions (e.g., Promega).
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity for each sample.
-
Calculate the fold induction of PPAR-γ activity relative to the vehicle-treated control.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Inhibition of Inflammatory Pathways: NF-κB and MAPK
This compound exerts significant anti-inflammatory effects by inhibiting the NF-κB and p38-MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and are implicated in the pathophysiology of cardiovascular and renal diseases.
Mechanism of Interaction
This compound has been shown to decrease the phosphorylation and subsequent activation of key proteins in these cascades.
-
NF-κB Pathway: this compound treatment reduces the phosphorylation of IκBα and the p65 subunit of NF-κB.[8] This prevents the degradation of IκBα and blocks the translocation of the active p50/p65 heterodimer to the nucleus, thereby decreasing the transcription of inflammatory target genes like TNF-α, IL-1β, and IL-6.[9][10]
-
p38-MAPK Pathway: this compound inhibits the phosphorylation of p38-MAPK.[9] Since p38-MAPK can act upstream of NF-κB, its inhibition represents a key node for this compound's anti-inflammatory action.[7]
Quantitative Data on NF-κB and MAPK Inhibition
Quantitative data for direct inhibition is less defined than for PPAR-γ. Studies typically report relative changes in protein phosphorylation.
| Parameter | Model | Effect of this compound | Reference |
| p-p38 MAPK Expression | Sepsis mouse model | Lower expression levels vs. control | [9] |
| p-NF-κB p65 Expression | Sepsis mouse model | Lower expression levels vs. control | [9] |
| p-IκBα & p-NF-κB/p65 | db/db mouse kidney | Significantly reduced phosphorylation vs. untreated | [8] |
| Pro-inflammatory Cytokines | Sepsis mouse model | Lower plasma levels of TNF-α, IL-1β, IL-6 | [9][10] |
Signaling Pathway Diagram
Experimental Protocol: Western Blot for Phospho-NF-κB p65
This protocol outlines the detection of NF-κB activation by quantifying the phosphorylated p65 subunit.
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., macrophages, endothelial cells) in 6-well plates.
-
Pre-treat cells with this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulate with an inflammatory agent (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 15-30 minutes. Include unstimulated and stimulus-only controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-NF-κB p65 (e.g., at 1:1000 dilution).
-
Separately, probe other blots with antibodies for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software. Normalize the phospho-p65 signal to the total p65 signal to determine the relative level of activation.
-
Attenuation of Fibrotic Signaling: TGF-β/Smad Pathway
This compound demonstrates significant anti-fibrotic effects, particularly in the heart and kidneys, by inhibiting the TGF-β1/Smad2/3 signaling pathway.[11][12] This pathway is a central driver of fibrosis, leading to excessive extracellular matrix deposition.
Mechanism of Interaction
TGF-β1 binding to its receptor initiates a cascade that leads to the phosphorylation of Smad2 and Smad3 (R-Smads). Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and activates the transcription of fibrotic genes, such as collagen type I (COL1A1).[12] this compound treatment has been shown to significantly decrease the expression of TGF-β1 and reduce the levels of phosphorylated Smad2/3, thereby suppressing the entire fibrotic cascade.[11][12]
Signaling Pathway Diagram
Experimental Protocol: High Glucose-Induced Fibrosis in Cardiac Fibroblasts
This protocol describes an in vitro model to assess the anti-fibrotic effect of this compound.
-
Cell Culture:
-
Isolate and culture primary rat cardiac fibroblasts (RCFs).
-
Culture cells in DMEM. Once confluent, serum-starve the cells for 24 hours.
-
-
Treatment Groups:
-
Control: Normal glucose (5.5 mM).
-
High Glucose (HG): High glucose (25 mM) to induce a fibrotic response.
-
HG + this compound: High glucose (25 mM) plus this compound (at a relevant concentration, e.g., 10 µM).
-
Treat cells for 48 hours.
-
-
Western Blot Analysis:
-
Following treatment, lyse the cells and perform Western blotting as described in section 3.4.
-
Probe membranes with primary antibodies against TGF-β1, phospho-Smad2/3, total Smad2/3, and COL1A1. Use GAPDH as a loading control.
-
-
Data Analysis:
-
Quantify band intensities via densitometry.
-
Compare the expression levels of TGF-β1, the ratio of p-Smad2/3 to total Smad2/3, and the expression of COL1A1 across the different treatment groups.
-
Pro-Survival and Metabolic Pathways: PI3K/Akt and AMPK
Emerging research indicates that this compound can also activate pro-survival and metabolic regulatory pathways, such as PI3K/Akt and AMPK, contributing to its neuroprotective and metabolic benefits.
Mechanism of Interaction
-
PI3K/Akt Pathway: In models of neuroinflammation, this compound has been shown to activate the PI3K/Akt pathway.[13] Akt is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Its activation by this compound is associated with neuroprotective effects.[11][13] In metabolic contexts, this compound restores insulin-stimulated Akt phosphorylation in the liver of insulin-resistant rats.[14]
-
AMPK Pathway: In a model of type 2 diabetes, this compound administration was found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] This activation, in conjunction with PPAR-γ agonism and Akt/mTOR pathway modulation, contributes to the amelioration of hyperlipidemia and hepatic steatosis.[5]
Experimental Workflow Diagram
Conclusion and Future Directions
The pharmacological profile of this compound is far more complex than that of a simple AT₁ receptor antagonist. Its ability to engage with multiple, independent signaling pathways—most notably activating PPAR-γ while inhibiting NF-κB, p38-MAPK, and TGF-β/Smad—underpins its wide-ranging therapeutic benefits. This pleiotropy is key to its efficacy in treating complex diseases like diabetic nephropathy, where inflammation and fibrosis play a major pathogenic role.
For researchers and drug development professionals, these insights offer several opportunities. Understanding these off-target interactions can aid in:
-
Patient Stratification: Identifying patient populations who may derive maximal benefit from this compound's pleiotropic effects.
-
Drug Repurposing: Exploring the utility of this compound in other conditions characterized by inflammation, fibrosis, or metabolic dysregulation.
-
Rational Drug Design: Developing new molecules that selectively target these pathways to achieve enhanced therapeutic effects with improved safety profiles.
Future research should focus on elucidating the precise molecular binding sites for these interactions and further quantifying their dose-dependent effects in various physiological and pathological contexts. A deeper understanding of this signaling crosstalk will continue to unlock the full therapeutic potential of this compound and inform the development of the next generation of cardiovascular and metabolic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Canagliflozin and this compound ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. cardioprotect.gr [cardioprotect.gr]
- 8. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intranasal this compound reverts cognitive decline and activates the PI3K/AKT pathway in an LPS-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between this compound, peroxisome proliferator-activated receptor (PPAR-γ), and adiponectin in the regulation of blood pressure and renal function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Irbesartan In Vitro Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of irbesartan, an angiotensin II receptor type 1 (AT1) antagonist. This document outlines the key signaling pathways affected by this compound, presents quantitative data from various studies, and offers detailed protocols for cell culture treatment and subsequent analysis.
Introduction
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1][2][3] Beyond its well-established role in regulating blood pressure, in vitro studies have revealed that this compound exerts a range of effects at the cellular level, influencing signaling pathways involved in fibrosis, inflammation, cell proliferation, and metabolism.[4][5][6][7] These findings underscore its potential for broader therapeutic applications and make it a valuable tool for in vitro research in various fields, including cardiovascular biology, oncology, and metabolic diseases.
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action extends beyond simple AT1 receptor blockade, impacting several interconnected signaling cascades.
-
Angiotensin II (AT1) Receptor Signaling: As its primary function, this compound competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking downstream signaling that leads to vasoconstriction, inflammation, and cellular growth.[1][3][8]
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: this compound has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway, a critical mediator of fibrosis. By downregulating TGF-β1 expression and subsequent phosphorylation of Smad2/3, this compound can attenuate the expression of pro-fibrotic molecules like collagen.[4][9][10][11]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in cell proliferation and inflammation. Studies have demonstrated that this compound can inhibit the activation of this pathway, for instance, by reducing the phosphorylation of p38/MAPK, which can in turn suppress the expression of adhesion molecules like VCAM-1.[6][7][12]
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: Interestingly, this compound has been identified as a partial agonist of PPAR-γ, a nuclear receptor that plays a key role in insulin (B600854) sensitization and adipocyte differentiation. This activity is independent of its AT1 receptor blockade and may contribute to its metabolic benefits.[5][13][14][15]
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative data from various in vitro studies on this compound.
| Parameter | Cell Line | Concentration | Effect | Reference |
| AT1 Receptor Binding | Rabbit Aorta | IC50: 4 nM | Antagonizes Angiotensin II-induced contraction | [16] |
| PPARγ Activation | 3T3-L1 preadipocytes | EC50: 3.5 µM | Induces adipogenic marker gene aP2 expression | [16] |
| PPARγ Transcriptional Activity | - | 10 µM | 3.4-fold increase | [5][16] |
| VEGF mRNA Expression | EA.hy926 | 1 x 10⁻⁶ to 1 x 10⁻⁴ mol/L | Increased expression | [3] |
| Cell Proliferation | EA.hy926 | 1 x 10⁻⁶ to 1 x 10⁻⁴ mol/L | Increased proliferation after 24h | [3][8] |
| Cell Viability | HL-1 Cardiomyocytes | 10, 50, 100 µM | Protective effect against hypoxia | [17] |
| Signaling Pathway Component | Cell Line | Treatment Condition | This compound Concentration | Observed Effect | Reference | | --- | --- | --- | --- | --- | | p-Smad2/3 | Rat Cardiac Fibroblasts | High Glucose (HG) | Not specified | Significantly decreased expression |[4] | | TGF-β1 | Rat Cardiac Fibroblasts | High Glucose (HG) | Not specified | Significantly decreased expression |[4] | | p38/MAPK phosphorylation | Hepatocellular Carcinoma Cells | Angiotensin II | Not specified | Reduced phosphorylation |[6] | | VCAM-1 | Hepatocellular Carcinoma Cells | Angiotensin II | Not specified | Inhibited upregulation |[6] | | p-CREB | Cardiac Microvascular Endothelial Cells | Angiotensin II (10⁻⁷ mol/L) | 10⁻⁵ mol/L | Inhibited Ang II-induced upregulation |[18] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in water.[19] Therefore, a stock solution should be prepared in an appropriate organic solvent.
-
Recommended Solvents:
-
Methanol (B129727): Dissolve this compound in methanol to prepare a stock solution.[6][19]
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at concentrations greater than 25 mg/mL.
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of methanol or DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT/CCK-8)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Signaling Protein Expression
This protocol outlines the steps to analyze changes in protein expression in response to this compound treatment.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound in vitro.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
References
- 1. ijpsm.com [ijpsm.com]
- 2. CN102898420A - Synthetic route and preparation method of this compound - Google Patents [patents.google.com]
- 3. [Effect of this compound on the proliferation, apoptosis and VEGF mRNA expression of human umbilical vein cell line ea. hy926 in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Angiogenesis related gene expression profiles of EA.hy926 cells induced by this compound: a possible novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Experimental and DFT characterization, antioxidant and anticancer activities of a Cu(II)-irbesartan complex: structure-antihypertensive activity relationships in Cu(II)-sartan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits advanced glycation end product-induced increase in asymmetric dimethylarginine level in mesangial cells through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Quantification of Irbesartan in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of irbesartan in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable methodology for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent sensitivity, accuracy, and precision. A straightforward protein precipitation protocol for plasma sample preparation is also presented, ensuring high recovery and minimal matrix effects. All experimental procedures and validation parameters are outlined to meet regulatory guidelines.
Introduction
This compound is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and conducting bioequivalence studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to a validated HPLC method for this compound quantification in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Losartan (B1675146) (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or fluorescence detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | Zorbax Xclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[3][4] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (37:63, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[3][4] |
| Detector | UV at 245 nm or Fluorescence (Excitation: 250 nm, Emission: 370 nm)[3][4][5] |
| Internal Standard | Losartan |
| Run Time | Approximately 15 minutes[5] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare working standard solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL.[3][4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of losartan and dissolve in 10 mL of methanol.
-
IS Working Solution (800 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 800 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30 ng/mL, 2500 ng/mL, and 4000 ng/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3][4]
-
Add 400 µL of the IS working solution (acetonitrile containing 800 ng/mL losartan) to each tube.[3][4]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Figure 1: Workflow for plasma sample preparation using protein precipitation.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, recovery, and stability.[2][6]
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration of this compound.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Regression Equation | y = mx + c |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples on the same day and on three different days, respectively.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | < 8.5%[3][4] | < 8.5% | 94.4 - 105.6%[3][4] | 94.4 - 105.6% |
| Medium QC | < 8.5% | < 8.5% | 94.4 - 105.6% | 94.4 - 105.6% |
| High QC | < 8.5% | < 8.5% | 94.4 - 105.6% | 94.4 - 105.6% |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
| Analyte | Mean Recovery (%) |
| This compound | 98.4%[3][4] |
| Losartan (IS) | 99.1%[3][4] |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Result |
| LLOQ | 10 ng/mL[3][4] |
Stability
The stability of this compound in plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.
| Stability Condition | Result |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (Room Temp, 24h) | Stable |
| Long-Term Stability (-20°C, 28 days) | Stable[4] |
Results and Discussion
The developed HPLC method provides excellent separation of this compound and the internal standard, losartan, from endogenous plasma components. A representative chromatogram would show well-resolved, symmetrical peaks for both compounds, with retention times of approximately 4.4 minutes for this compound and 5.9 minutes for losartan.[3][4] The simple protein precipitation method for sample preparation is efficient, with high recovery and minimal matrix effects. The validation data demonstrates that the method is linear, accurate, precise, and sensitive for the quantification of this compound in human plasma over a clinically relevant concentration range.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound in human plasma. The method is suitable for a variety of applications in drug development, including pharmacokinetic and bioequivalence studies. The detailed protocols and validation data provide a comprehensive resource for researchers and scientists in this field.
Figure 2: Logical flow of the HPLC analysis for this compound quantification.
References
- 1. ijpsm.com [ijpsm.com]
- 2. jetir.org [jetir.org]
- 3. HPLC determination of this compound in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of this compound in human plasma: its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. RP-HPLC method development for estimating this compound in tablets. [wisdomlib.org]
Application Note: Protocol for Assessing Irbesartan's Effect on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irbesartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension.[][2] Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[][2] Emerging research has shed light on the pleiotropic effects of this compound, extending beyond its cardiovascular applications to cellular processes such as cell migration.
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including wound healing, immune responses, and cancer metastasis.[3] The renin-angiotensin system (RAS), particularly its effector peptide angiotensin II, has been shown to influence cell migration.[4][5] Consequently, this compound, as a modulator of this system, presents a therapeutic agent of interest for studying and potentially controlling cell migration. This application note provides detailed protocols for assessing the in vitro effects of this compound on cell migration using the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action: this compound and Cell Migration
This compound exerts its influence on cell migration primarily by blocking the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by angiotensin II.[6][7] In various cell types, angiotensin II has been shown to promote cell migration through pathways involving p38/MAPK and mTOR.[8][9] By blocking the AT1 receptor, this compound can attenuate these effects. For instance, studies have shown that this compound can inhibit the adhesion of hepatocellular carcinoma cells to endothelial cells by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1), a process mediated by the p38/MAPK pathway.[8][10]
Key Experimental Protocols
Two widely accepted and robust methods for evaluating cell migration in vitro are the wound healing assay and the transwell migration assay.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[3] It involves creating a "scratch" or gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[3][11]
Protocol:
-
Cell Seeding:
-
This compound Treatment (Pre-treatment - Optional):
-
Once the cells reach 90-100% confluency, you may pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours) before creating the scratch.[14]
-
-
Creating the Scratch:
-
Washing and Treatment:
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[12]
-
Add fresh culture medium containing the desired concentrations of this compound and a vehicle control to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after creating the scratch (Time 0), capture images of the wound area using a phase-contrast microscope.[11] Mark the plate to ensure the same field of view is imaged at subsequent time points.[13]
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control group is nearly closed.[11]
-
The extent of cell migration can be quantified by measuring the area or width of the scratch at each time point using software such as ImageJ.[3] The percentage of wound closure can be calculated using the following formula:
-
% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
-
Transwell Migration (Boyden Chamber) Assay
The transwell assay is used to assess the migratory response of cells to a chemoattractant gradient.[16] It utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant.[16]
Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium to a final concentration of 1 x 10^5 cells/mL.[17]
-
-
Assay Setup:
-
Place transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.[18]
-
In the lower chamber, add 600 µL of complete medium (containing a chemoattractant like 10% FBS) with the desired concentrations of this compound or a vehicle control.[17]
-
In the upper chamber (the insert), add 100 µL of the cell suspension (1 x 10^5 cells).[17]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 4-24 hours, depending on the cell type).[19]
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[18]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10-15 minutes.[17]
-
Stain the migrated cells with a staining solution such as 0.1% Crystal Violet for 20 minutes.[18]
-
-
Imaging and Quantification:
-
After a final wash to remove excess stain, allow the membrane to dry.
-
The migrated cells can be visualized and counted under a microscope.[18]
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the migrated cells.
-
Data Presentation
Quantitative data from the cell migration assays should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Wound Closure (Scratch Assay)
| Treatment Group | Concentration (µg/mL) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | 45.2 ± 3.5 | 92.8 ± 4.1 |
| This compound | 10 | 35.8 ± 2.9 | 75.4 ± 5.2 |
| This compound | 50 | 28.1 ± 3.1 | 61.7 ± 4.8 |
| This compound | 100 | 20.5 ± 2.5 | 52.3 ± 3.9 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Treatment Group | Concentration (µg/mL) | Number of Migrated Cells | % Inhibition of Migration |
| Vehicle Control | - | 350 ± 25 | 0 |
| This compound | 10 | 280 ± 20 | 20.0 |
| This compound | 50 | 210 ± 18 | 40.0 |
| This compound | 100 | 150 ± 15 | 57.1 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways involved and the experimental workflows.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration Assay.
Caption: this compound inhibits Angiotensin II-induced cell migration.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on cell migration. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound in pathological conditions characterized by aberrant cell migration. The provided diagrams and data table templates offer a clear structure for presenting experimental workflows and results, contributing to a comprehensive understanding of this compound's cellular effects.
References
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. Endothelial effects of antihypertensive treatment: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits metastasis by interrupting the adherence of tumor cell to endothelial cell induced by angiotensin II in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits metastasis by interrupting the adherence of tumor cell to endothelial cell induced by angiotensin II in hepatocellular carcinoma - Feng - Annals of Translational Medicine [atm.amegroups.org]
- 9. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits metastasis by interrupting the adherence of tumor cell to endothelial cell induced by angiotensin II in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Inhibitory Effects of Angiotensin II Receptor Blockade on Human Tenon Fibroblast Migration and Reactive Oxygen Species Production in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes & Protocols: In Vivo Target Validation of Irbesartan
Audience: Researchers, scientists, and drug development professionals.
Introduction: Irbesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and diabetic nephropathy.[][2][3] Its therapeutic efficacy stems from its direct interaction with the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). In vivo target validation is a critical step in drug development, confirming that a drug's interaction with its intended target produces the desired physiological effect in a living organism.[4][5] Animal models that recapitulate human diseases, such as hypertension and diabetic nephropathy, are essential for this validation process.[6][7]
These application notes provide detailed protocols for validating the in vivo efficacy of this compound using established animal models for hypertension and diabetic nephropathy.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effects by selectively blocking the AT1 receptor.[8] This prevents angiotensin II, a potent vasoconstrictor, from binding and initiating its downstream effects.[][8] The blockade of the AT1 receptor leads to vasodilation (relaxation of blood vessels) and decreased secretion of aldosterone, a hormone that promotes sodium and water retention.[8] The combined effect is a reduction in blood pressure and a decrease in renal stress, which is particularly beneficial in diabetic nephropathy.[8][9]
Application 1: Validation of Antihypertensive Efficacy
To validate this compound's primary effect on its target, an animal model of hypertension is employed. The protocol below details the use of adrenaline-induced hypertensive rats to assess the blood pressure-lowering effects of this compound.
Experimental Protocol 1: Blood Pressure Measurement in Adrenaline-Induced Hypertensive Rats
This protocol describes a non-invasive method for assessing the antihypertensive activity of this compound.[10]
A. Animal Model and Induction of Hypertension:
-
Animals: Use male Wistar rats (230 ± 20 g). House them under standard laboratory conditions (25°C, 55% RH, 12h light/dark cycle) with free access to food and water.[10]
-
Acclimatization: Allow rats to acclimatize for at least 7 days and train them to remain calm in the rat holder to minimize stress-induced blood pressure variations.[11]
-
Baseline Measurement: Record the normal systolic (SBP) and diastolic (DBP) blood pressure of all rats using a non-invasive tail-cuff system.[10]
-
Grouping: Randomly assign animals to control and treatment groups (n=6 per group).
-
Hypertension Induction: Administer adrenaline to induce hypertension as per established laboratory protocols.
B. This compound Administration and Blood Pressure Monitoring:
-
Dosing: Administer the this compound formulation (e.g., 10 mg/kg orally) or vehicle (for the control group) to the respective groups.[11]
-
Measurement: Measure SBP and DBP at fixed intervals post-administration (e.g., 30, 60, 90, and 120 minutes) using the tail-cuff method.[10]
-
-
Place the rat in a restrainer, leaving the tail free.
-
Place the restrainer on a warming platform to increase blood flow to the tail.
-
Apply the occlusion and sensor cuffs to the base of the tail.
-
Initiate the measurement cycle on the blood pressure system. The system will automatically inflate the occlusion cuff and then slowly deflate it, recording the pressure at which blood flow returns (systolic) and when flow is no longer restricted (diastolic).
-
Perform several measurement cycles for each time point to ensure accuracy.
-
Data Presentation: Antihypertensive Effects
The following table summarizes representative data on the effect of this compound on blood pressure in an induced hypertension model.
Table 1: Effect of this compound on Systolic and Diastolic Blood Pressure (SBP & DBP) in Hypertensive Rats
| Time Point (minutes) | SBP Change (mmHg) - Control Group | SBP Change (mmHg) - this compound Group | DBP Change (mmHg) - Control Group | DBP Change (mmHg) - this compound Group |
|---|---|---|---|---|
| 30 | +25.4 ± 2.1 | +15.2 ± 1.8* | +18.5 ± 1.5 | +10.1 ± 1.2* |
| 60 | +28.1 ± 2.5 | +12.8 ± 1.5* | +20.3 ± 1.8 | +8.5 ± 1.0* |
| 90 | +26.5 ± 2.3 | +10.5 ± 1.3* | +19.1 ± 1.6 | +7.2 ± 0.9* |
| 120 | +24.9 ± 2.0 | +9.8 ± 1.1* | +17.8 ± 1.4 | +6.8 ± 0.8* |
Data are illustrative, based on findings from studies showing significant reduction (P < 0.05) in blood pressure with this compound compared to control.[10]
Application 2: Validation of Renoprotective Efficacy
This compound is approved for treating nephropathy in patients with type 2 diabetes.[3][14] Animal models of diabetic nephropathy (DN), such as those induced by streptozotocin (B1681764) (STZ), are used to validate its kidney-protective effects.[9][15] These effects are often independent of blood pressure reduction, confirming direct target engagement in the kidney.[9]
Experimental Protocol 2: Assessment of Renal Function in STZ-Induced Diabetic Rats
This protocol details methods to induce DN and evaluate the renoprotective effects of this compound.[15]
A. Animal Model and Induction of Diabetic Nephropathy:
-
Animals: Use male Wistar rats.
-
Induction: Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer.
-
Confirmation: Confirm diabetes 48 hours post-injection by measuring blood glucose levels. Rats with blood glucose > 260 mg/dl are considered diabetic and included in the study.[15]
-
Grouping:
-
Group 1: Normal Control (vehicle only).
-
Group 2: Diabetic Control (STZ + vehicle).
-
Group 3: this compound Treated (STZ + this compound 20 mg/kg, p.o. daily).[15]
-
-
Treatment Period: Administer treatment for a prolonged period (e.g., 16 weeks) to allow for the development of nephropathy.[15]
B. Assessment of Renal Function:
-
Urine Collection and Analysis: [9][16]
-
At regular intervals (e.g., every 4 weeks), place individual rats in metabolic cages for urine collection over a defined period (e.g., 6 or 24 hours).
-
Measure the total urine volume.
-
Analyze urine samples for total protein or albumin and creatinine concentration to determine the urinary albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.[16]
-
-
Blood Collection and Analysis: [15][16]
-
Collect blood samples at the end of the study period.
-
Centrifuge blood to obtain serum.
-
Measure serum levels of blood urea and creatinine.
-
-
Creatinine Clearance (Glomerular Filtration Rate Estimation):
-
Calculate creatinine clearance using the formula: (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time). A decline in creatinine clearance indicates worsening kidney function.[15]
-
-
Histological Analysis (Endpoint):
Data Presentation: Renoprotective Effects
The following tables summarize representative data on the effect of this compound on key markers of renal function in a DN model.
Table 2: Effect of this compound on Urinary Protein Excretion and Blood Urea
| Group | Urinary Protein Excretion (mg/24h) | Blood Urea (mg/dl) |
|---|---|---|
| Normal Control | 15.5 ± 1.2 | 28.3 ± 2.5 |
| Diabetic Control | 85.2 ± 6.8 | 75.6 ± 5.9 |
| Diabetic + this compound | 30.1 ± 2.9** | 40.1 ± 3.7** |
Data are illustrative, based on findings from studies showing significant reduction in proteinuria and uremia.[15] *P < 0.01 vs. Diabetic Control
Table 3: Effect of this compound on Creatinine Clearance
| Group | Creatinine Clearance (ml/min) |
|---|---|
| Normal Control | 0.85 ± 0.07 |
| Diabetic Control | 0.31 ± 0.04 |
| Diabetic + this compound | 0.72 ± 0.06** |
Data are illustrative, based on findings from studies showing significant improvement in GFR.[15] *P < 0.01 vs. Diabetic Control
Conclusion
The protocols and data presented demonstrate how specific animal models can be effectively used for the in vivo target validation of this compound. In the hypertension model, this compound's engagement with the AT1 receptor is validated by a direct and rapid reduction in blood pressure. In the diabetic nephropathy model, chronic treatment with this compound validates its renoprotective effects, evidenced by improved biochemical markers and preserved renal function. These validation studies are fundamental for confirming the mechanism of action and therapeutic potential of AT1 receptor antagonists.
References
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 5. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 7. csmres.co.uk [csmres.co.uk]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of binary dispersions and nanocomposites of this compound with enhanced antihypertensive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of this compound Formulation for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical effects of this compound in experimental diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound lowers blood pressure and ameliorates renal injury in experimental non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Establishing a Dose-Response Curve for Irbesartan in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irbesartan is a potent and selective, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1] By blocking the binding of angiotensin II to the AT1 receptor, this compound effectively inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.[2][3] This application note provides detailed protocols for establishing a dose-response curve for this compound in vitro, a critical step in characterizing its pharmacological activity. The described methods include a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) and functional assays, such as a cell viability assay and an inositol (B14025) trisphosphate (IP3) signaling assay, to determine the half-maximal effective concentration (EC50).
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system is a hormonal cascade that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its effects by binding to AT1 receptors located on various cell types, including vascular smooth muscle cells and adrenal gland cells.[1] This binding initiates a signaling cascade that results in vasoconstriction and the release of aldosterone, both of which contribute to an increase in blood pressure. This compound acts by selectively blocking this interaction, thereby mitigating the physiological effects of angiotensin II.
Below is a diagram illustrating the signaling pathway of the renin-angiotensin system and the point of intervention for this compound.
Data Presentation: Dose-Response Characteristics of this compound
The following tables summarize the quantitative data for this compound's dose-response relationship as determined by various in vitro assays.
Table 1: Competitive Radioligand Binding Assay Data
| Parameter | Value | Cell Line/Tissue Source | Radioligand | Reference |
| IC50 | 1.3 nM | Rat Vascular Smooth Muscle Cells | [125I]Angiotensin II | [2] |
| IC50 | 4.05 nM | WB-Fischer 344 Rat Liver Epithelial Cells | [125I]Angiotensin II | [1] |
| Kd | Low nM range | Not Specified | [125I]-[Sar1, Ile8]Ang II | [3] |
Table 2: Functional Assay Data
| Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| Cell Proliferation | EC50 | 3.5 µM | 3T3-L1 cells | Induction of adipogenic marker aP2 | [2] |
| Calcium Influx | IC50 | 3 nM | PLC-PRF-5 cells | Inhibition of Angiotensin II-mediated increase in cytosolic Ca2+ | |
| Cell Viability (MTT) | Effective Conc. | 10 - 100 µM | HL-1 Cardiomyocytes | Protective effect against hypoxia |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the steps to determine the IC50 value of this compound by measuring its ability to compete with a radiolabeled angiotensin II analog for binding to the AT1 receptor.
Experimental Workflow:
Materials:
-
Cell Line: COS-1 or WB-Fischer 344 rat liver epithelial cells (known to express AT1 receptors).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors.[4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.[4]
-
This compound
-
Unlabeled Angiotensin II
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and wash with ice-cold Wash Buffer.[4]
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.[4]
-
Homogenize the cell suspension using a Dounce homogenizer on ice.[4]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 20-50 µg of membrane preparation, a fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II (at or near its Kd), and Assay Buffer.
-
Non-specific Binding: 20-50 µg of membrane preparation, a fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II, and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).[4]
-
Competitive Binding: 20-50 µg of membrane preparation, a fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II, and varying concentrations of this compound.
-
-
Bring the final volume in each well to 250 µL with Assay Buffer.[4]
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.[4]
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.[4]
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Protocol 2: MTT Cell Viability Assay
This protocol describes how to establish a dose-response curve for this compound based on its effect on the viability of cultured cells using an MTT assay.
Materials:
-
Cell Line: A suitable cell line for the intended research question (e.g., vascular smooth muscle cells, HL-1 cardiomyocytes).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol.
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT Reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of Solubilization Solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.
-
Protocol 3: Inositol Trisphosphate (IP3) Signaling Assay
This protocol outlines a method to measure the inhibitory effect of this compound on Angiotensin II-induced IP3 production, a downstream signaling event of AT1 receptor activation.
Experimental Workflow:
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1 cells stably expressing human AT1 receptor).
-
Cell Culture Medium
-
This compound
-
Angiotensin II
-
IP3 Assay Kit: A commercial kit for the detection of IP3 (e.g., HTRF-based assay).
-
96-well plates (white, opaque for fluorescence assays).
Procedure:
-
Cell Preparation:
-
Seed cells into a 96-well plate and grow to confluency.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in the assay buffer provided with the IP3 assay kit.
-
Pre-treat the cells with the various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of Angiotensin II (a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.
-
Incubate the plate for the optimized stimulation time at 37°C.
-
Lyse the cells according to the IP3 assay kit manufacturer's instructions.
-
Perform the IP3 competitive binding assay as per the kit's protocol. This typically involves adding a labeled IP3 tracer and an antibody or binding protein specific to IP3.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence) using a plate reader compatible with the assay format.
-
Generate a standard curve using the IP3 standards provided in the kit.
-
Calculate the concentration of IP3 produced in each well.
-
Plot the percentage of inhibition of Angiotensin II-induced IP3 production against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that inhibits 50% of the Angiotensin II-induced IP3 response, using non-linear regression analysis.
-
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the in vitro dose-response relationship of this compound. By employing a combination of receptor binding and functional assays, researchers can obtain a comprehensive understanding of the potency and efficacy of this compound as an AT1 receptor antagonist. Accurate determination of IC50 and EC50 values is fundamental for preclinical drug development and for comparing the pharmacological profiles of different AT1 receptor blockers.
References
- 1. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | RAAS | TargetMol [targetmol.com]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Evaluating Irbesartan's Binding Affinity to the AT1 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the binding affinity of Irbesartan, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Understanding the binding characteristics of this compound is crucial for its development and application in treating conditions such as hypertension, heart failure, and diabetic kidney disease.[1] The following sections detail various experimental methodologies, present quantitative binding data, and illustrate key pathways and workflows.
Introduction to this compound and the AT1 Receptor
This compound is an orally active non-peptide antagonist that specifically blocks the AT1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] The AT1 receptor is the primary mediator of the physiological and pathophysiological effects of Angiotensin II, a key peptide hormone in the renin-angiotensin system (RAS).[2] Angiotensin II binding to the AT1 receptor triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation.[3][4] this compound competitively inhibits these effects by binding to the AT1 receptor with high affinity.[5][6]
AT1 Receptor Signaling Pathway
The activation of the AT1 receptor by Angiotensin II initiates a complex network of signaling pathways. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8] These events lead to various cellular responses, including smooth muscle contraction and gene transcription. The AT1 receptor can also signal through G protein-independent pathways, often involving β-arrestin.
Figure 1: Simplified AT1 Receptor Signaling Pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound to the AT1 receptor has been determined using various assay formats. The table below summarizes key quantitative data from the literature, providing a comparative overview of its potency.
| Parameter | Value (nM) | Radioligand | Cell/Tissue Source | Reference |
| Ki | 4.05 | [125I]Angiotensin II | WB-Fischer 344 (WB) rat liver epithelial cells | [9] |
| KD | 1.94 ± 0.12 | [3H]-Irbesartan | CHO cells expressing human recombinant AT1-receptors | [10] |
| IC50 | 1.3 | Angiotensin II | AT1 receptor subtype | [6] |
| IC50 | 4 | Angiotensin II | Rabbit aorta ring | [5] |
Note: Ki (inhibition constant), KD (dissociation constant), and IC50 (half-maximal inhibitory concentration) are all measures of the binding affinity of a ligand to a receptor. Lower values indicate higher affinity.
Experimental Protocols
Several methods can be employed to evaluate the binding affinity of this compound to the AT1 receptor. The most common are radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. These assays can be performed in two main formats: saturation binding assays to determine the receptor density (Bmax) and dissociation constant (KD) of the radioligand, and competition binding assays to determine the affinity (Ki) of a non-labeled competitor, such as this compound.
Figure 2: Workflow for Radioligand Binding Assay.
This protocol details the determination of this compound's inhibition constant (Ki) using [125I]Angiotensin II as the radioligand.
Materials:
-
Cell membranes from a source rich in AT1 receptors (e.g., rat liver, or cells recombinantly expressing the human AT1 receptor).[2]
-
[125I]Angiotensin II (specific activity ~2000 Ci/mmol)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µg per assay tube.
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Binding Buffer
-
Increasing concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).
-
A fixed concentration of [125I]Angiotensin II (typically at or below its KD value, e.g., 0.1-0.5 nM).
-
For total binding, add only radioligand and buffer.
-
For non-specific binding, add radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Initiate the binding reaction by adding the membrane suspension.
-
-
Incubation: Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., the AT1 receptor) is immobilized.
Figure 3: Workflow for Surface Plasmon Resonance.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, functional AT1 receptor (solubilized in a suitable detergent, e.g., DDM/CHS)
-
This compound
-
Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant), supplemented with the same detergent concentration used for the receptor.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Procedure:
-
Receptor Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified AT1 receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of this compound over both the receptor and reference flow cells for a defined association time.
-
Switch back to running buffer and monitor the dissociation of this compound from the receptor.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound this compound before the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Figure 4: Workflow for Isothermal Titration Calorimetry.
Materials:
-
Isothermal titration calorimeter
-
Purified, functional AT1 receptor (solubilized in a suitable detergent)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, detergent, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified AT1 receptor against the chosen buffer to ensure a perfect buffer match.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the receptor and this compound solutions.
-
-
ITC Experiment:
-
Load the AT1 receptor solution (e.g., 5-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 50-200 µM, typically 10-fold higher than the receptor concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the receptor solution, allowing the system to return to thermal equilibrium between injections.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to AT1 receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from the relationship: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Conclusion
The methods described provide a comprehensive toolkit for the detailed characterization of this compound's binding affinity to the AT1 receptor. Radioligand binding assays offer a robust and widely used approach for determining affinity constants. Label-free techniques like SPR and ITC provide valuable real-time kinetic and thermodynamic data, respectively, offering deeper insights into the molecular interactions. The choice of method will depend on the specific research question, available resources, and the desired level of detail. A thorough understanding of these interactions is fundamental to the continued development and optimization of AT1 receptor antagonists for therapeutic use.
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application of Irbesartan in a 3D organoid culture system
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. Its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] Emerging research suggests that this compound possesses pleiotropic effects beyond blood pressure control, including anti-inflammatory, anti-fibrotic, and metabolic regulatory properties, partly through the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the transforming growth factor-beta (TGF-β) signaling pathway.[2][3][4]
Three-dimensional (3D) organoid culture systems have revolutionized biomedical research by providing more physiologically relevant models of human tissues and organs compared to traditional 2D cell cultures. These self-organizing structures recapitulate key aspects of their in vivo counterparts, making them invaluable tools for disease modeling, drug screening, and personalized medicine. This document provides detailed application notes and protocols for the use of this compound in 3D organoid culture systems, with a focus on kidney, liver, cardiac, and intestinal organoids.
Mechanism of Action in the Context of Organoids
In organoid systems, this compound's primary effect is the blockade of the AT1 receptor, which is expressed in various cell types within kidney, cardiac, liver, and intestinal organoids. By inhibiting angiotensin II signaling, this compound can influence a range of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix remodeling. Furthermore, this compound's partial agonistic activity on PPARγ can modulate gene expression related to inflammation and metabolism within the organoids.[4]
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro and organoid-based studies. These data can serve as a reference for designing experiments in 3D organoid culture systems.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell/Organoid Type | Concentration Range | Incubation Time | Effect | Assay | Reference |
| Pancreatic Cancer Organoids | 10 µM | 72 h | Increased apoptosis when combined with Gemcitabine (B846) | Caspase-3/7 Assay | [1] |
| Human Umbilical Vein Endothelial Cells (EA.hy926) | 1 µM - 100 µM | 24 h | Increased proliferation, no significant change in apoptosis | CCK-8, Flow Cytometry | [5] |
| Hypoxic Cardiomyocytes (HL-1) | 10 µM - 100 µM | 16 h (pre-treatment) | Increased cell viability | MTT Assay | [6] |
| Human Proximal Tubular Cells | Not specified | Not specified | Blocked albumin-induced apoptotic cell death | Not specified | [7] |
Table 2: Anti-fibrotic and Anti-inflammatory Effects of this compound
| Cell/Organoid Type | Model | This compound Concentration | Effect | Key Markers | Reference |
| Rat Cardiac Fibroblasts | High Glucose | Not specified | Inhibited proliferation and collagen synthesis | TGF-β1, p-Smad2/3, COL1A1 | [3] |
| Rat Kidney | 5/6 Nephrectomy | Not specified | Attenuated tubulointerstitial fibrosis | TGF-β1, p-Smad2, Smad6 | [8] |
| Human Proximal Tubular Cells | Albumin-induced injury | Not specified | Blocked up-regulation of PAI-1 and TGF-β mRNA | PAI-1, TGF-β | [7] |
| Mouse Kidney | Salt-sensitive hypertension | Not specified | Reduced renal fibrosis | TGF-β1, Smad2/3 | [2][9] |
Experimental Protocols
Protocol 1: General Organoid Culture and this compound Treatment
This protocol provides a general framework for treating various types of organoids with this compound. Specific media formulations and culture conditions should be optimized for the particular organoid type.
Materials:
-
Mature organoids in Matrigel domes
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Culture organoids to the desired stage of maturity.
-
Prepare working solutions of this compound in organoid culture medium. A starting concentration range of 1 µM to 50 µM is recommended based on in vitro studies. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Carefully remove the culture medium from the wells containing the organoid domes.
-
Add the appropriate volume of medium containing this compound or vehicle control to each well.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). Media should be changed every 48-72 hours for longer-term studies.
-
Following treatment, organoids can be harvested for downstream analysis.
Protocol 2: Organoid Viability Assessment (CellTiter-Glo® 3D Assay)
This protocol is adapted for assessing the viability of organoids treated with this compound.
Materials:
-
This compound-treated and control organoids in multi-well plates
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the plate containing organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by gentle orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control organoids.
Protocol 3: Organoid Apoptosis Assay (Caspase-3/7 Assay)
This protocol is based on the methodology used for pancreatic cancer organoids and can be adapted for other organoid types.[1]
Materials:
-
This compound-treated and control organoids in Matrigel
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342
-
High-content imaging system
Procedure:
-
At the end of the this compound treatment period, add CellEvent™ Caspase-3/7 Green Detection Reagent and Hoechst 33342 to the organoid culture medium according to the manufacturer's instructions.
-
Incubate for 1-2 hours at 37°C.
-
Image the organoids using a high-content imaging system.
-
Quantify the number of Caspase-3/7 positive (apoptotic) cells and the total number of cells (Hoechst positive).
-
Express apoptosis as the percentage of apoptotic cells relative to the total cell number.
Mandatory Visualization
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on organoids.
Logical Relationships
Caption: Logical flow of this compound's effects in organoids.
References
- 1. This compound overcomes gemcitabine resistance in pancreatic cancer by suppressing stemness and iron metabolism via inhibition of the Hippo/YAP1/c-Jun axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac and renal protective effects of this compound via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on the proliferation, apoptosis and VEGF mRNA expression of human umbilical vein cell line ea. hy926 in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits albumin-elicited proximal tubular cell apoptosis and injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of this compound on tubulointerstitial fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canagliflozin and this compound ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Irbesartan's Target Engagement via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan is a potent and selective angiotensin II receptor blocker (ARB) that exerts its therapeutic effects by antagonizing the angiotensin II type 1 receptor (AT1R).[1][2][3] This receptor is a key component of the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[4] Understanding the engagement of this compound with its target, AT1R, within the tissue microenvironment is critical for preclinical and clinical drug development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of AT1R in tissue sections, providing insights into the pharmacodynamic effects of this compound.
These application notes provide a detailed protocol for the immunohistochemical detection of AT1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling the assessment of this compound's target engagement.
Signaling Pathway of the Renin-Angiotensin System (RAS) and this compound's Mechanism of Action
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active peptide of this system, and its binding to AT1R initiates a signaling cascade that results in vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, ultimately increasing blood pressure.[4] this compound competitively and selectively blocks the binding of angiotensin II to the AT1R, thereby inhibiting these effects and lowering blood pressure.[1][2][3]
References
- 1. Immunohistochemical detection of angiotensin AT 1 and AT 2 receptors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical localization of ANG II AT1 receptor in adult rat kidney using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes: Flow Cytometry Analysis of Apoptosis in Irbesartan-Treated Cells
Introduction
Irbesartan, an angiotensin II receptor blocker (ARB), is widely used for the treatment of hypertension.[1] Emerging evidence suggests that this compound may also play a role in inducing apoptosis, or programmed cell death, in various cell types, including cancer cells.[2] This has significant implications for its potential use in oncology and other therapeutic areas.[2] Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in individual cells within a population.[3][4] This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[5] By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture a suitable cell line (e.g., a cancer cell line of interest) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[7]
-
Maintain cells in the exponential growth phase.[7]
-
Seed the cells at a density of 1 x 10^6 cells/mL in 6-well plates.[7]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[7]
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.[7]
-
Treat the cells with the prepared this compound solutions or vehicle control and incubate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
II. Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. For suspension cells, directly collect the cells. It is important to collect both the supernatant (containing floating apoptotic cells) and the adherent cells for accurate analysis.[5][6]
-
Transfer the cell suspensions to individual flow cytometry tubes.[7]
-
-
Washing:
-
Staining:
-
Final Preparation for Flow Cytometry:
III. Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., blue laser for FITC and PI).
-
Use compensation controls to correct for spectral overlap between the fluorochromes. This should include unstained cells, cells stained with only Annexin V, and cells stained with only PI.[7]
-
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.[3]
-
Create a dot plot of Annexin V fluorescence versus PI fluorescence to differentiate the four cell populations (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment for 48 hours.
| Treatment Group | Concentration | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 10 µM | 85.7 ± 3.5 | 8.1 ± 1.2 | 6.2 ± 1.1 |
| This compound | 50 µM | 62.1 ± 4.2 | 25.3 ± 2.9 | 12.6 ± 2.3 |
| This compound | 100 µM | 40.5 ± 5.1 | 42.8 ± 4.5 | 16.7 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and may vary depending on the cell line and experimental conditions.
Table 2: Time-Course Analysis of this compound (50 µM)-Induced Apoptosis.
| Treatment Time | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 hours | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 24 hours | 78.3 ± 3.9 | 15.4 ± 2.1 | 6.3 ± 1.5 |
| 48 hours | 62.1 ± 4.2 | 25.3 ± 2.9 | 12.6 ± 2.3 |
| 72 hours | 45.9 ± 5.6 | 35.8 ± 4.1 | 18.3 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and may vary depending on the cell line and experimental conditions.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through various signaling pathways. One proposed mechanism involves the inhibition of the p38 MAPK pathway and the regulation of apoptosis-related proteins such as Bcl-2 and Bax.[8][9] Additionally, this compound may influence the Fas/FasL-mediated and mitochondria-mediated apoptosis pathways.[1]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates the experimental workflow for analyzing this compound-induced apoptosis using flow cytometry.
References
- 1. Angiotensin II Receptor Blocker this compound Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to angiotensin blockade with this compound in a patient with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. benchchem.com [benchchem.com]
- 8. Effects of this compound Pretreatment on Pancreatic β-Cell Apoptosis in STZ-Induced Acute Prediabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on cardioprotective effect of this compound in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Irbesartan Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irbesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] Its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3][4] Beyond its antihypertensive effects, emerging evidence suggests that this compound exerts pleiotropic effects, including the modulation of signaling pathways involved in fibrosis and metabolism, such as the Transforming Growth Factor-β (TGF-β) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways.[5][6]
Western blotting is a powerful and commonly used technique to detect and quantify the expression levels of specific proteins within a complex biological sample.[7] This application note provides a detailed protocol for utilizing Western blotting to measure changes in protein expression in response to this compound treatment, focusing on key signaling molecules.
Key Signaling Pathways Modulated by this compound
This compound's effects on protein expression can be investigated by targeting key components of at least two major signaling pathways:
-
TGF-β/Smad Pathway: This pathway is a critical regulator of cellular fibrosis. This compound has been shown to ameliorate myocardial and renal fibrosis by inhibiting the TGF-β1/Smad2/3 signaling pathway.[1][3][5][8] Key proteins to target for Western blot analysis include TGF-β1, phosphorylated Smad2/3 (p-Smad2/3), and downstream fibrotic markers like Collagen Type I Alpha 1 (COL1A1).[1][3][5]
-
PPARγ Pathway: this compound has been identified as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation.[6] This activity is independent of its AT1 receptor blockade.[6] Activation of PPARγ by this compound can lead to increased expression of proteins like Hepatocyte Growth Factor (HGF).[2]
Experimental Protocols
This section outlines a comprehensive protocol for performing a Western blot experiment to analyze protein expression changes following this compound treatment in either cell culture or animal tissue samples.
I. Sample Preparation
A. Cell Culture Lysate Preparation:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The volume will depend on the dish size (e.g., 0.5 mL for a 60 mm dish).[9][10]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
B. Tissue Lysate Preparation:
-
Tissue Collection: Excise the tissue of interest from the animal model (e.g., heart, kidney) immediately after sacrifice and place it on ice.
-
Homogenization:
-
Weigh the tissue and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) at a ratio of approximately 10 mL of buffer per 1 gram of tissue.[11]
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.[11]
-
Incubate the homogenate on ice for at least 30 minutes.
-
Centrifuge the homogenate at approximately 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
II. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions. This is a critical step to ensure equal loading of protein for each sample.[7]
III. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load equal amounts of the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[13]
IV. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution for each primary antibody should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
V. Data Analysis and Quantification
-
Capture the image of the Western blot.
-
Use densitometry software to quantify the band intensity for the protein of interest and a loading control (e.g., GAPDH, β-actin, or total protein stain).[5]
-
Normalize the band intensity of the target protein to the intensity of the loading control to account for any variations in protein loading.
-
Calculate the relative protein expression levels for each sample. Statistical analysis should be performed to determine the significance of any observed changes.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effect of this compound on the TGF-β/Smad and PPARγ signaling pathways.
Table 1: Effect of this compound on TGF-β/Smad Pathway Protein Expression
| Treatment Group | TGF-β1 (Relative Expression) | p-Smad2/3 (Relative Expression) | COL1A1 (Relative Expression) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| Disease Model | 2.54 ± 0.21 | 3.12 ± 0.25 | 2.89 ± 0.23* |
| Disease Model + this compound | 1.35 ± 0.18# | 1.58 ± 0.16# | 1.47 ± 0.19# |
| p < 0.05 vs. Control; #p < 0.05 vs. Disease Model |
Table 2: Effect of this compound on PPARγ Pathway Protein Expression
| Treatment Group | PPARγ (Relative Expression) | HGF (Relative Expression) |
| Control | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (Low Dose) | 1.45 ± 0.15 | 1.52 ± 0.17 |
| This compound (High Dose) | 1.98 ± 0.20 | 2.15 ± 0.22 |
| p < 0.05 vs. Control |
Mandatory Visualization
References
- 1. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cardioprotect.gr [cardioprotect.gr]
- 5. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac protective effects of this compound via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin and this compound ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humanized anti-hepatocyte growth factor (HGF) antibody suppresses innate irinotecan (CPT-11) resistance induced by fibroblast-derived HGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Human HGF Antibody MAB294-100: R&D Systems [rndsystems.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Irbesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic modeling of Irbesartan, an angiotensin II receptor antagonist. The included protocols offer detailed methodologies for conducting key experiments to assess the pharmacokinetic profile of this compound in common preclinical species.
Introduction to this compound and Preclinical Pharmacokinetics
This compound is a potent, long-acting, and selective antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the treatment of hypertension.[1][2] Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models. This data is crucial for understanding its disposition, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for clinical trials. This compound blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2][3]
Pharmacokinetic Profile of this compound in Preclinical Species
This compound generally exhibits rapid oral absorption and a long terminal elimination half-life in preclinical species.[3] Its oral bioavailability is reported to be high.[2][4] The primary route of metabolism involves oxidation via the cytochrome P450 isoenzyme CYP2C9 and glucuronide conjugation.[2][3] Excretion occurs through both biliary and renal pathways.[2][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in various preclinical species following oral administration.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| Rat | 10 (i.v.) | - | - | - | - | - | [6] |
| 30 (p.o.) | 210.33 ± 26.08 | 2.83 ± 0.75 | 3340.23 ± 737.75 | 12.79 ± 0.73 | - | [6] | |
| Dog (Beagle) | 2 (p.o.) | 700 ± 250 | 4.0 | 3800 ± 1500 | 1.3 | - | |
| 5 (p.o.) | 1200 ± 400 | 4.0 | 7500 ± 2800 | 3.7 | - | ||
| Monkey (Cynomolgus) | Data not explicitly available in the provided search results. However, monkeys are a common preclinical species for pharmacokinetic studies, and their data would be valuable for interspecies scaling. |
Note: Values are presented as mean ± standard deviation where available. The absence of data for monkeys highlights a gap in the readily available literature and underscores the importance of conducting such studies for a complete preclinical profile.
Experimental Protocols
Oral Administration of this compound in Rats (Oral Gavage)
This protocol outlines the standard procedure for oral administration of this compound to rats using a gavage needle.
Materials:
-
This compound formulation (e.g., suspension in a suitable vehicle like 0.5% carboxymethylcellulose).
-
Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip for rats).[7]
-
Syringes (appropriate volume for the calculated dose).
-
Animal scale.
-
Permanent marker.
Procedure:
-
Animal Preparation: Weigh each rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[7][8]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the tip of the needle at the corner of the rat's mouth and extending it to the last rib. Mark this length on the needle with a permanent marker to prevent insertion beyond the stomach.[8]
-
Animal Restraint: Restrain the rat firmly but gently. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[8] Ensure the head is extended to create a straight line from the mouth to the esophagus.[9]
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
The rat should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.[7]
-
Once the needle is inserted to the pre-marked depth, administer a small test dose (e.g., 0.05 cc) and observe for any signs of respiratory distress.[10]
-
If no adverse reaction is observed, slowly inject the calculated volume of the this compound formulation over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous suspensions.[11]
-
-
Post-Administration Monitoring: After administration, gently remove the gavage needle and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress.[7][10]
Blood Sample Collection from Dogs (Jugular Vein)
This protocol describes the procedure for collecting serial blood samples from dogs for pharmacokinetic analysis.
Materials:
-
Restraint table or area.
-
Clippers.
-
Antiseptic solution (e.g., chlorhexidine (B1668724) or alcohol).
-
Needles (20-22 gauge).[12]
-
Syringes or vacutainer tubes with appropriate anticoagulant (e.g., EDTA).
-
Blood collection tubes.
-
Centrifuge.
-
Pipettes.
-
Cryovials for plasma storage.
Procedure:
-
Animal Preparation and Restraint: The dog should be acclimatized to the procedure room and handling. Restrain the dog in a comfortable position (sitting or sternal recumbency) with the head extended to expose the jugular furrow.[13]
-
Site Preparation: Clip the hair over the jugular vein and aseptically prepare the site with an antiseptic solution.[1]
-
Vein Occlusion: Apply pressure at the thoracic inlet to distend the jugular vein.[13]
-
Venipuncture:
-
Insert the needle, bevel up, at a 30-45 degree angle into the vein.
-
Gently aspirate the required blood volume. For pharmacokinetic studies, serial samples are typically collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Sample Handling:
-
After collection, gently invert the blood tube several times to ensure proper mixing with the anticoagulant.
-
Place the samples on ice immediately.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) within 30-60 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials.
-
-
Storage: Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).
-
HPLC column (e.g., C18 column).
-
This compound analytical standard and internal standard (IS) (e.g., this compound-d4).
-
Methanol, acetonitrile (B52724) (HPLC grade).
-
Formic acid or ammonium (B1175870) formate.
-
Water (ultrapure).
-
Plasma samples from the pharmacokinetic study.
-
Protein precipitation or liquid-liquid extraction reagents.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards and QCs by spiking known concentrations of this compound into blank plasma from the same species.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a precipitating agent (e.g., 300 µL of acetonitrile containing the IS).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 429.3 → 195.1) and the IS.[6]
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Mechanism of action of this compound via the Angiotensin II signaling pathway.
References
- 1. Best Practice for Collection, Testing and Understanding of Blood Results - WSAVA 2018 Congress - VIN [vin.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. aragen.com [aragen.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. aniphy.fr [aniphy.fr]
- 12. vetnurse.com.au [vetnurse.com.au]
- 13. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 14. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Troubleshooting Irbesartan solubility issues in cell culture media
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Irbesartan, focusing on overcoming common solubility challenges in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a potent and selective angiotensin II type 1 (AT1) receptor antagonist (ARB).[][2][3][4][5] Its primary mechanism involves blocking the binding of angiotensin II to the AT1 receptor, which prevents vasoconstriction and aldosterone (B195564) secretion, thereby playing a crucial role in regulating blood pressure.[][2][6][7] In a research context, it is used to study the Renin-Angiotensin-Aldosterone System (RAAS) and its effects on various cell types and disease models, including hypertension, diabetic nephropathy, and inflammation.[5][6][8]
Q2: Why is this compound difficult to dissolve in aqueous solutions like cell culture media? this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[9][10] It is a lipophilic molecule that is practically insoluble in water, which poses a significant challenge for its use in in-vitro experiments.[10][11][12] Direct addition of this compound powder to cell culture media will almost certainly result in poor dissolution and precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions for cell culture? For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[13] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[13]
Q4: What is the maximum concentration of DMSO that is safe for my cells? The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.
Q5: Can I store my this compound stock solution at room temperature? No. This compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C for long-term stability.[4][13] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4]
This compound Solubility Data
The solubility of a compound is critical for designing experiments. The following table summarizes the solubility of this compound in various common solvents and buffers.
| Solvent/Buffer | Solubility (mg/mL) | Solubility (µg/mL) | Reference |
| DMSO | ~14 - 86 | ~14,000 - 86,000 | [13][14] |
| Dimethyl Formamide (DMF) | ~20 | ~20,000 | [13] |
| Ethanol | ~0.5 | ~500 | [13] |
| Methanol | ~0.78 | ~780 | [15] |
| 0.1 N HCl (pH 1.2) | ~0.03 - 1.23 | ~30.72 - 1,230 | [12][15] |
| pH 6.8 Phosphate Buffer | ~0.02 | ~19.78 | [12] |
| Water | Practically Insoluble (~0.000059) | Practically Insoluble (~0.059) | [11][12] |
Note: Solubility can be affected by temperature, pH, and the specific crystalline form of the compound.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Check Concentration: Ensure you are not exceeding the maximum solubility limit in DMSO (see table above).
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can have reduced solvating power.[14] Use fresh, high-purity, anhydrous DMSO.
-
Apply Gentle Heat: Warm the solution gently in a 37°C water bath.
-
Increase Agitation: Use a vortex mixer or sonicate the solution for short periods to aid dissolution.
-
Problem: My this compound stock solution precipitated after I added it to the cold cell culture medium.
-
Cause: A rapid temperature drop and change in solvent environment ("solvent-shifting") can cause the compound to crash out of solution.
-
Solution:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock.[16] Temperature shifts are a primary cause of precipitation.[17]
-
Dilute Slowly: Add the DMSO stock solution drop-wise into the pre-warmed medium while gently swirling or vortexing the medium.[16] This allows for gradual dispersion and minimizes localized high concentrations that can trigger precipitation.
-
Keep Final DMSO Low: Ensure the final DMSO concentration is well below 1% to maintain a stable solution.
-
Problem: I see a precipitate or cloudiness in my culture plate wells after incubation.
-
Cause: The final concentration of this compound in the medium exceeds its solubility limit in that specific aqueous environment, or it is interacting with components in the serum.
-
Solution:
-
Perform a Solubility Test: Before your main experiment, test the solubility of this compound in your specific complete cell culture medium (including serum). Prepare a serial dilution and visually inspect for precipitation after a few hours of incubation at 37°C.[16] This will help you determine the maximum working concentration you can use without solubility issues.
-
Reduce Final Concentration: If precipitation occurs, lower the final concentration of this compound used in your experiment.
-
Consider an Intermediate Dilution: Create an intermediate dilution of your stock in pre-warmed medium, and then add this intermediate solution to your final culture wells.[16]
-
Experimental Protocols & Workflows
Visualized Workflow: Preparing this compound Working Solution
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. This compound, an angiotensin type 1 receptor inhibitor, regulates markers of inflammation in patients with premature atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. ijrpc.com [ijrpc.com]
- 11. ijpsm.com [ijpsm.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ijpsm.com [ijpsm.com]
- 16. benchchem.com [benchchem.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing Irbesartan Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Irbesartan dosage for in vivo efficacy studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure reduction between subjects. | 1. Inconsistent drug formulation and administration.2. Genetic variability within the animal strain.3. Differences in baseline blood pressure. | 1. Ensure a homogenous and stable suspension of this compound. Use a consistent oral gavage technique. Nanocrystal formulations can improve solubility and absorption.[1][2]2. Use a well-characterized, inbred animal strain. Increase the number of animals per group to improve statistical power.3. Acclimatize animals properly and measure baseline blood pressure multiple times to get a stable reading before starting the experiment. |
| Lower than expected efficacy at a previously reported dose. | 1. Poor oral bioavailability due to formulation issues.2. Rapid metabolism of the drug in the specific animal model.3. The chosen animal model is a "low-renin" model of hypertension. | 1. Optimize the vehicle for oral administration. Consider using formulations like self-nanoemulsifying drug delivery systems (SNEDDS) or nanocrystals to enhance solubility and bioavailability.[1][2][3]2. Review the pharmacokinetic data for the specific species. The half-life of this compound is approximately 11-15 hours.[4] Consider a twice-daily dosing regimen if a sustained effect is not observed.[5]3. This compound's primary mechanism is blocking the AT1 receptor in the renin-angiotensin system.[6] Its efficacy may be reduced in low-renin models like DOCA-salt hypertensive rats.[7] Consider using a different model, such as the spontaneously hypertensive rat (SHR).[8] |
| Signs of toxicity or adverse effects (e.g., lethargy, excessive hypotension). | 1. The administered dose is too high for the specific animal model or strain.2. Potential for hyperkalemia, especially in models with renal impairment. | 1. Reduce the dosage. Conduct a dose-response study to determine the optimal therapeutic window. Start with a lower dose and titrate upwards.[9]2. Monitor serum potassium levels, particularly in long-term studies or in animals with compromised renal function.[10][11] |
| Difficulty in dissolving this compound for administration. | This compound has low water solubility.[12] | Prepare a suspension using vehicles such as methylcellulose (B11928114) or gum arabic.[1] Sonication can aid in creating a more uniform suspension. Alternatively, explore advanced formulation strategies like nanocrystals.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of this compound for in vivo studies?
The optimal dose of this compound is highly dependent on the animal model, the route of administration, and the specific research question. Based on published studies, the following ranges can be considered as starting points:
| Animal Model | Route of Administration | Recommended Starting Dose Range | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral Gavage | 30 mg/kg/day | [8] |
| Dahl Salt-Sensitive Rats | Oral Gavage | 125 - 500 mg/kg/day | [13] |
| Dahl Salt-Sensitive Rats | Subcutaneous | 50 - 150 mg/kg/day | [13] |
| Beagle Dogs | Oral | 2 - 5 mg/kg/day | [14] |
| Sprague-Dawley Rats (Renal AT1 Receptor Inhibition) | Oral Gavage | 1 - 100 mg/kg (dose-dependent inhibition) | [15] |
It is crucial to perform a pilot dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
2. How should this compound be formulated for oral administration in rodents?
Due to its poor water solubility, this compound should be prepared as a homogenous suspension for oral gavage. A common method is to suspend the powdered drug in a vehicle such as 0.5% or 1% methylcellulose. To improve solubility and bioavailability, nanocrystal formulations or self-nanoemulsifying drug delivery systems (SNEDDS) can be developed.[1][3]
3. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[6] By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[6]
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
4. What are the expected pharmacokinetic parameters of this compound?
This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours.[5][16][17] The oral bioavailability is relatively high, ranging from 60% to 80%.[5][6][16] The elimination half-life is approximately 11 to 15 hours.[4] Food does not significantly affect the bioavailability of this compound.[5][16][17]
5. What are the potential side effects of this compound in animal models?
The most common side effect is dose-related hypotension.[18] At very high doses, mild and transient signs of toxicity such as piloerection, salivation, and reduced body temperature have been observed in some studies.[7] In long-term studies, it is advisable to monitor renal function and serum potassium levels, as hyperkalemia can be a concern, especially in animals with pre-existing kidney conditions.[10][11]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension. The final concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 mL/kg for rats).
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to estimate the appropriate length for gavage needle insertion.
-
Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.
-
Slowly administer the prepared this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral gavage administration of this compound.
Protocol 2: Blood Pressure Measurement in Conscious Rodents using Tail-Cuff Plethysmography
-
Acclimatization:
-
For several days prior to the experiment, acclimate the animals to the restraining device and the tail-cuff inflation procedure to minimize stress-induced blood pressure variations.
-
-
Measurement Procedure:
-
Place the animal in the restrainer. A warming platform should be used to gently warm the animal and increase blood flow to the tail.
-
Position the tail cuff and sensor correctly on the animal's tail.
-
Initiate the automated measurement cycle. The system will inflate and then deflate the cuff while recording the blood pressure.
-
Perform at least 5-7 successful measurements and average the values to obtain a reliable reading for each time point.
-
-
Data Collection:
-
Record systolic blood pressure, diastolic blood pressure, and heart rate at baseline (before drug administration) and at specified time points after this compound administration.
-
Caption: Workflow for tail-cuff blood pressure measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The antihypertensive effect of this compound in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related efficacy of this compound for hypertension: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term use and tolerability of this compound for control of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side effects of this compound - NHS [nhs.uk]
- 12. fda.gov [fda.gov]
- 13. Prevention of hypertension by this compound in Dahl S rats relates to central angiotensin II type 1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics (PK/PD) of this compound in Beagle dogs after oral administration at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative in vivo effects of this compound and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. products.sanofi.us [products.sanofi.us]
- 18. goodrx.com [goodrx.com]
Technical Support Center: Overcoming Irbesartan Degradation in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irbesartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the stability and degradation of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound to degrade in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
pH: this compound is prone to hydrolytic degradation in acidic, basic, and neutral aqueous solutions.[1][2] It shows relative stability at a slightly acidic pH of 4.5 but is less stable at physiological pH (around 7.4).
-
Light: Exposure to photolytic conditions, including UV light, can lead to degradation.[3][4]
-
Temperature: Elevated temperatures can accelerate the degradation process.[1][3]
-
Oxidizing Agents: While some studies suggest this compound is relatively stable to oxidation, others indicate that certain oxidative conditions can cause degradation.[1][3][5]
Q2: I am preparing a stock solution of this compound for my experiments. What is the best solvent to use and what are the recommended storage conditions?
A2: Due to its poor solubility in water, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF) are suitable solvents.[5] It is advisable to purge the solvent with an inert gas before dissolving the this compound.
-
Storage of Stock Solutions: Store stock solutions at -20°C for long-term stability, which can be up to four years.[5] For short-term storage, 2-8°C is also recommended. Keep containers tightly closed and in a dry, well-ventilated place.
Q3: How can I prepare a stable aqueous working solution of this compound from my stock solution for in vitro experiments?
A3: To prepare a stable aqueous working solution, dilute your concentrated stock solution with an appropriate buffer.
-
Choice of Buffer: Phosphate (B84403) buffers are commonly used. A slightly acidic pH of 4.5 has been shown to provide better stability compared to physiological pH.[5] However, for cell culture experiments that require physiological pH, it is crucial to prepare the working solution fresh for each experiment and use it immediately to minimize degradation.
-
Minimizing Precipitation: When diluting the organic stock solution into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent precipitation.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A4: Yes, inconsistent results can be a sign of this compound degradation. If the potency of your this compound solution decreases over time, it will affect the experimental outcome. To troubleshoot, consider the following:
-
Solution Age: Are you using freshly prepared solutions? this compound in aqueous solutions, especially at neutral or alkaline pH, can degrade over time.
-
Storage Conditions: Have your stock or working solutions been exposed to light or elevated temperatures for extended periods?
-
pH of Media: If you are working with cell culture, the pH of your media (typically around 7.4) can contribute to gradual degradation.
To confirm if degradation is the issue, you can perform a stability-indicating analysis using methods like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Troubleshooting Guides
Problem 1: this compound precipitates out of my aqueous working solution.
| Possible Cause | Solution |
| Poor aqueous solubility of this compound. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Add the stock solution slowly to the buffer while mixing vigorously. |
| The final concentration in the aqueous solution exceeds its solubility limit. | Check the solubility of this compound in your specific buffer system and adjust the final concentration accordingly. The use of co-solvents or solubilizing agents like cyclodextrins may be considered if higher concentrations are necessary. |
| pH of the aqueous solution is not optimal for solubility. | This compound's solubility is pH-dependent. Adjusting the pH of your buffer may improve solubility. It has two pKa values, around 4.12 and 7.4. |
Problem 2: I suspect my this compound solution is degrading during my experiment.
| Possible Cause | Solution |
| Hydrolysis: The pH of your experimental solution (e.g., cell culture medium at pH 7.4) is promoting degradation. | Prepare fresh working solutions immediately before each experiment. Minimize the time the solution is kept at physiological pH. For longer experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals. |
| Photodegradation: The experimental setup exposes the solution to light for prolonged periods. | Protect your solutions from light by using amber-colored tubes or wrapping containers in aluminum foil. Minimize exposure to ambient light during preparation and handling. |
| Thermal Degradation: The experiment is conducted at elevated temperatures (e.g., 37°C in an incubator). | While incubation at 37°C is often necessary for biological experiments, be aware that this can accelerate degradation. Prepare fresh solutions and consider the duration of the experiment. |
| Oxidative Degradation: Components in your experimental medium may be promoting oxidation. | While less common for this compound, if oxidative stress is a concern in your system, consider degassing your buffers or working under an inert atmosphere. The use of antioxidants should be approached with caution as they can interfere with some biological assays. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~14 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Methanol | Used as a solvent for stock solutions (e.g., 0.5 mg/mL) |
| Water | Practically insoluble |
| 0.1 N HCl (pH 1.2) | Higher solubility than in neutral or basic pH |
| Phosphate Buffer (pH 6.8) | Lower solubility than in acidic pH |
Table 2: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 5 N HCl at 70°C for 15 hours | Slight degradation | [5] |
| 0.1 M HCl at 80°C | Significant degradation | [1] | |
| Base Hydrolysis | 5 N NaOH at 70°C for 5 hours | Significant degradation | [5] |
| 0.1 M NaOH at 80°C for 24 hours | ~70% degradation | [1] | |
| 0.1N NaOH at 60°C for 1 hour | ~18.41% degradation | [3] | |
| Oxidative | 3% H₂O₂ at 40°C for 6 hours | No significant degradation | [1][5] |
| Thermal | 105°C for 15 hours | No significant degradation | [5] |
| 50°C for 60 days (solid state) | No significant degradation | [1] | |
| Photolytic | Visible light (1.2 million lux hours) and UV light (200 W h/m²) at 25°C | No significant degradation | [5] |
| Sunlight (60,000–70,000 lux) for 2 days | No significant degradation | [1] |
Note: The extent of degradation can vary based on the specific experimental conditions (concentration, exact temperature, duration, etc.).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound, MW: 428.53 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile amber-colored tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To assess the stability of an this compound solution by separating the parent drug from its degradation products.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound solution to be tested
-
Mobile phase components (e.g., acetonitrile (B52724) and phosphate buffer)
-
HPLC-grade water
-
Phosphoric acid and triethylamine (B128534) (for pH adjustment)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as described in established methods. For example, a gradient mixture of Solvent A (0.55% v/v ortho-phosphoric acid, pH adjusted to 3.2 with triethylamine) and Solvent B (95:5 v/v mixture of acetonitrile and Solvent A).
-
System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of approximately 1.2 mL/min. Set the column temperature to 25°C and the UV detection wavelength to 220 nm.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., 400 µg/mL).
-
Injection and Analysis: Inject a known volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
-
Visualizations
Caption: Mechanism of action of this compound in the RAAS signaling pathway.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Addressing peak tailing in Irbesartan HPLC analysis
Welcome to the technical support center for the HPLC analysis of Irbesartan. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during your experiments, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in the HPLC analysis of this compound, a common issue for basic compounds, can stem from several factors:
-
Secondary Interactions: The primary cause is often the interaction between the basic this compound molecule and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5][6] These interactions create a secondary retention mechanism that leads to a tailed peak shape.[1][4][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[2][7][8][9] If the pH is close to the pKa of this compound (pKa1 ≈ 4.1 and pKa2 ≈ 7.4), both ionized and unionized forms of the molecule can exist, resulting in peak distortion.[9][10][11]
-
Column Issues: Several column-related problems can contribute to peak tailing, including:
-
Sample Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) of the sample can lead to peak distortion, including tailing.[1][13][14]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[1][2]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
Here is a step-by-step guide to addressing peak tailing in your this compound HPLC analysis:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH is a critical first step.
-
Lower the pH: Operating at a lower pH (e.g., around 3.0 or below) will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic this compound molecule.[1][6] Using an acidic modifier like formic acid, orthophosphoric acid, or a phosphate (B84403) buffer is recommended.[1][15][16][17][18]
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and improve peak shape.[1]
-
-
Select an Appropriate Column:
-
Check for Column Contamination and Voids:
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[1][12][19]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.[1] Back-flushing may also be an option, but consult the column manufacturer's instructions first.[1]
-
Replace the Column: If the column is old or a void is suspected, replacement is the best solution.
-
-
Address Sample Overload:
-
Minimize Extra-Column Volume:
Experimental Protocols & Data
Recommended HPLC Method Parameters for this compound Analysis
The following table summarizes typical experimental conditions that have been successfully used for the HPLC analysis of this compound. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Cosmosil, Inertsil ODS), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):Water (pH 2.8-3.5) (80:20 v/v) or Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v) |
| pH Adjustment | Orthophosphoric acid or other suitable acid |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 209 nm, 227 nm, 240 nm, 260 nm, or 275 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Note: The optimal conditions may vary depending on the specific column and HPLC system used. Method validation is essential.
Detailed Methodologies
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve the material in the mobile phase or a compatible solvent (e.g., methanol).
-
Dilute to the desired concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[20]
Mobile Phase Preparation (Example: Methanol:Water (pH 3.0)):
-
Prepare the aqueous component by adjusting the pH of HPLC-grade water to 3.0 with orthophosphoric acid.
-
Mix the appropriate volumes of methanol and pH-adjusted water (e.g., 800 mL methanol with 200 mL of pH 3.0 water for an 80:20 v/v ratio).
-
Degas the mobile phase using sonication or another suitable method before use.[15]
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Mechanism of Peak Tailing: this compound and Silanol Interactions
This diagram illustrates the chemical interaction between this compound and residual silanol groups on the HPLC stationary phase, which is a primary cause of peak tailing.
Caption: this compound interaction with ionized silanols.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. This compound | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Improving the signal-to-noise ratio in Irbesartan mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Irbesartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in mass spectrometry?
A1: this compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. The selection of precursor and product ions is critical for developing a sensitive and specific method.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is typically selected as the precursor ion.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is often used as the precursor ion.
The fragmentation of the precursor ion in the collision cell produces characteristic product ions. The most abundant and specific product ions are chosen for Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Positive (ESI+) | 429.5 | 207.0 | [1] |
| Positive (ESI+) | 429.1 | 205.9 | [2] |
| Negative (ESI-) | 427.2 | 193.08 | [3] |
| Negative (ESI-) | 427.2 | 206.9 | [4] |
Q2: Which sample preparation technique is recommended for analyzing this compound in plasma?
A2: The choice of sample preparation method depends on the desired level of cleanliness and the concentration of this compound in the sample. Two common techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to precipitate proteins. While quick, it may result in a dirtier extract and potentially more significant matrix effects.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that can provide a cleaner sample extract, reducing matrix effects and improving the signal-to-noise ratio. A common solvent mixture for extracting this compound is ethyl acetate (B1210297) and n-hexane.[5]
| Technique | Solvents | Key Advantages |
| Protein Precipitation | Methanol, Acetonitrile | Simple, rapid |
| Liquid-Liquid Extraction | Ethyl acetate & n-Hexane (80:20, v/v) | Cleaner extract, reduced matrix effects |
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of your results.[6] Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like LLE or solid-phase extraction (SPE) to remove interfering components from the matrix.[1]
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can be very effective. This can involve changing the mobile phase composition, gradient profile, or using a different column.[7]
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. If a stable isotope-labeled standard is unavailable, a structural analog like Telmisartan or Losartan can be used.[2][3][4]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound mass spectrometry experiments in a question-and-answer format.
Low Signal Intensity / Poor Signal-to-Noise (S/N) Ratio
Q: I am observing a very weak signal for this compound, or the signal-to-noise ratio is unacceptably low. What should I check?
A: Low signal intensity can be caused by several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Minimizing Variability in Irbesartan Cell-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for cell-based assays involving Irbesartan. Our goal is to help you minimize variability and ensure the generation of reproducible and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound cell-based experiments in a question-and-answer format.
Q1: My cell viability/proliferation assay results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays (e.g., MTT, CCK8) are a common challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: The health and passage number of your cells are critical. Using cells of a high passage number can lead to genetic drift and altered responses to drug treatment. Always use low-passage, authenticated cell lines and ensure they are healthy and in the logarithmic growth phase before starting an experiment.
-
Inconsistent Seeding Density: Uneven cell seeding is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. A cell titration experiment is recommended to determine the optimal seeding density for your specific cell line and assay duration.
-
This compound Preparation and Storage: Ensure that this compound is fully dissolved and prepare fresh dilutions for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of this compound treatment can significantly impact results. Optimize the incubation time for your specific cell line and assay. A 24-hour treatment may be too short to observe significant effects in some cell lines.[1][2]
-
Assay-Specific Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). Be aware of the limitations of your chosen assay and consider potential interference of this compound with the assay reagents.
Troubleshooting Flowchart for Inconsistent Viability Assay Results
Caption: Troubleshooting logic for inconsistent cell viability assay results.
Q2: I am observing high background in my AT1 receptor binding assay. How can I reduce it?
A2: High non-specific binding can obscure the specific binding of this compound to the Angiotensin II Type 1 (AT1) receptor. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Experiment with different blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk) and their concentrations in your assay buffer.
-
Reduce Radioligand Concentration: Lowering the concentration of the radiolabeled ligand can often decrease non-specific binding without significantly affecting the specific signal.
-
Increase Washing Steps: Incorporate additional or longer washing steps after the incubation period to more effectively remove unbound radioligand.
-
Test Different Filter Types: The type of filter material can influence non-specific binding. Consider testing alternatives to your current filter paper.
Q3: My functional assay results (e.g., calcium mobilization, ERK phosphorylation) do not correlate with the binding affinity of this compound. Why?
A3: A discrepancy between binding affinity (Ki) and functional potency (IC50) can arise from several factors:
-
Insurmountable Antagonism: this compound is known to be a non-competitive antagonist of the AT1 receptor. This means that increasing concentrations of the agonist (Angiotensin II) may not fully restore the maximal response, which can affect the calculated IC50 value in functional assays.
-
Cellular Context: The intracellular environment and the presence of specific signaling partners can modulate the functional response to receptor binding.
-
Assay Kinetics: Differences in the time course of the binding assay versus the functional assay can contribute to apparent discrepancies in potency.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound cell-based assays gathered from various studies.
Table 1: Recommended this compound Concentrations for In Vitro Assays
| Cell Line | Assay Type | This compound Concentration Range | Incubation Time | Reference |
| HL-1 (Cardiomyocytes) | Cell Viability (MTT) | 10 µM, 50 µM, 100 µM | 16 hours | [3] |
| EA.hy926 (Endothelial) | Proliferation (CCK8) | 1 µM, 10 µM, 100 µM | 24, 48, 72 hours | [4] |
| EA.hy926 (Endothelial) | Apoptosis (Flow Cytometry) | 1 µM, 10 µM, 100 µM | 24 hours | [4] |
| HMHCC97-H, HCCLM3 (Hepatocellular Carcinoma) | Cell Adhesion | Not specified, used in combination with Angiotensin II | 48 hours |
Table 2: Recommended Cell Seeding Densities for Common Cell Lines
| Cell Line | Plate Format | Seeding Density (cells/well) | Notes |
| HEK293 | 96-well | 1,000 - 50,000 | Optimal density depends on receptor expression level. |
| EA.hy926 | 12-well | 1.5 x 10⁴ | For achieving a confluent monolayer. |
| HMEC-1 | 12-well | 1.0 x 10⁴ | Adjusted for larger cell size compared to EA.hy926. |
| Various Cancer Cell Lines | 96-well | 1 x 10⁴ | For MTT assay with a 72-hour drug treatment. |
Signaling Pathways and Experimental Workflows
This compound and the AT1 Receptor Signaling Pathway
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. By blocking the binding of Angiotensin II (Ang II), this compound inhibits a cascade of downstream signaling events that are implicated in vasoconstriction, inflammation, and cell proliferation. Key pathways affected include the activation of Phospholipase C (PLC), leading to calcium mobilization, and the activation of the MAPK/ERK pathway.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor, inhibiting downstream signaling.
Experimental Workflow: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A typical workflow for determining the effect of this compound on cell viability using an MTT assay.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest (e.g., EA.hy926, HEK293)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to Angiotensin II stimulation and its inhibition by this compound.
Materials:
-
Cells expressing AT1 receptor (e.g., vascular smooth muscle cells, HEK293-AT1R)
-
Cell culture dishes
-
This compound
-
Angiotensin II
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative phosphorylation level.
-
References
- 1. [Effect of this compound on the proliferation, apoptosis and VEGF mRNA expression of human umbilical vein cell line ea. hy926 in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Irbesartan Administration for Chronic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the administration of Irbesartan in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in administering this compound orally for chronic studies?
The primary challenge is this compound's low aqueous solubility.[1][2][3][4] As a Biopharmaceutics Classification System (BCS) Class II drug, it has high permeability but low solubility, which can lead to poor and variable oral bioavailability.[1][4] This can result in inconsistent drug exposure over the course of a long-term study, potentially affecting the reliability of the experimental results.
Q2: Which administration routes are most common for chronic oral dosing of this compound in rodents?
The most frequently used methods are oral gavage and administration via drinking water. Oral gavage allows for precise dosage administration to each animal.[5] However, it can induce stress, which may impact physiological parameters and confound study results. Administration in drinking water is a less stressful alternative, but achieving accurate and consistent dosing can be challenging due to variations in water intake among animals.[6]
Q3: How can the oral bioavailability of this compound be improved for research purposes?
Several formulation strategies can enhance the solubility and bioavailability of this compound. These include:
-
Nanocrystalline suspensions: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to improved dissolution and absorption.[1][2][7] Studies have shown that nanocrystalline suspensions can increase the oral bioavailability of this compound by 1.84-fold compared to a standard powder suspension.[7]
-
Cyclodextrin (B1172386) complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility.[3]
-
Solid Lipid Nanoparticles (SLNs): Formulating this compound into SLNs has been shown to improve relative oral bioavailability by 6.6-fold compared to a suspension.[3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can significantly improve the dissolution and oral bioavailability of poorly water-soluble drugs like this compound.
Q4: Is this compound stable in formulations used for chronic studies?
This compound is generally stable under thermal and photolytic stress conditions.[8] However, it can degrade in acidic and alkaline conditions.[8] When preparing formulations, especially for administration in drinking water over several days, it is crucial to consider the pH and potential for degradation. Nanocrystalline suspensions of this compound have been shown to be stable for at least one month without aggregation or degradation.[2]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in suspension | Poor solubility of this compound in the chosen vehicle. | - Use a suitable suspending agent such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) or methylcellulose.[2][9] - Prepare a nanocrystalline suspension to improve solubility.[2] - Ensure the suspension is continuously stirred during preparation and just before administration to ensure homogeneity. |
| Stress-related side effects in animals (e.g., increased blood pressure, weight loss) | The oral gavage procedure itself can be stressful to the animals. | - Ensure personnel are well-trained in the gavage technique to minimize handling time and stress. - Consider alternative, less invasive methods like administration in palatable food or drinking water if precise individual dosing is not the primary concern.[10] |
| Inconsistent pharmacokinetic data | Variability in gavage technique leading to inaccurate dosing or esophageal irritation. | - Use flexible gavage needles to reduce the risk of injury.[11] - Ensure the gavage needle is of the appropriate length for the animal.[11] - Administer a consistent volume based on the animal's most recent body weight.[9] |
Administration in Drinking Water
| Issue | Possible Cause | Troubleshooting Steps |
| Inaccurate or variable drug intake | - Fluctuations in individual animal water consumption. - Unpalatability of the medicated water. | - Measure water intake per cage daily to monitor consumption.[6] - If possible, use specialized caging systems that allow for individual water intake monitoring. - To mask any taste, a sweetening agent like 10% sucrose (B13894) can be used, but its potential metabolic effects should be considered.[12] |
| This compound precipitates in the water bottle | Poor solubility of this compound in water. | - Prepare a fresh solution more frequently. - Use a co-solvent or a formulation designed to enhance solubility, such as a cyclodextrin complex.[3] - Protect the water bottles from light if there is a concern about photodegradation, although this compound is generally stable.[8] |
| Degradation of this compound in the drinking water | pH of the drinking water may not be optimal for this compound stability. | - Check the pH of the prepared solution. This compound is more stable in a neutral pH range.[8] - Prepare fresh medicated water every 1-2 days to minimize the risk of degradation. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24h (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| This compound Suspension | 1,234 ± 156 | 2.0 | 7,896 ± 987 | - | [3] |
| IR-HPβCD (Cyclodextrin Complex) | 2,567 ± 245 | 1.5 | 16,581 ± 1,876 | 2.1-fold | [3] |
| IR-SLN (Solid Lipid Nanoparticles) | 4,876 ± 432 | 4.0 | 52,113 ± 4,567 | 6.6-fold | [3] |
| IR-HPβCD-SLN | 6,123 ± 567 | 4.0 | 78,170 ± 6,789 | 9.9-fold | [3] |
| This compound Powder Suspension | Not specified | ~1.5-2 | Not specified | - | [7] |
| This compound Nanocrystal Suspension | Not specified | ~1.5-2 | 1.84-fold higher than powder | 1.84-fold | [7] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage (0.2% w/v)
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Purified water
-
Agate mortar and pestle
-
1.5 mL tubes
-
Zirconia beads (1 mm and 0.1 mm)
-
Bead smasher/homogenizer
Procedure:
-
Weigh the appropriate amounts of this compound powder, MC, and HPβCD to prepare a 0.2% this compound, 0.5% MC, and 5% HPβCD suspension in purified water.[2]
-
Mill the this compound powder and MC together using an agate mortar for 30 minutes.[2]
-
Transfer the mixture to a 1.5 mL tube containing 1 mm zirconia beads.
-
Crush the mixture using a bead smasher at 3000 rpm for 30 seconds at 4°C.[2]
-
Add the HPβCD solution to the tube and stir for 4 hours to allow for inclusion complex formation.[2]
-
For a nanocrystalline suspension, further mill the mixture with 0.1 mm zirconia beads at 5500 rpm for 30 cycles of 30 seconds each at 4°C.[2]
-
Store the final suspension at 4°C and protect it from light. Ensure the suspension is well-vortexed before each administration.
Oral Gavage Administration in Rats
Equipment:
-
Appropriately sized, flexible gavage needle
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound suspension to administer. The dose volume should be consistent, for example, 10 mL/kg body weight.[9]
-
Gently restrain the rat.
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).[11]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or injury.
Visualizations
Caption: Workflow for this compound administration in chronic studies.
Caption: this compound's mechanism of action on the Renin-Angiotensin System.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanocrystalline Suspensions of this compound Enhance Oral Bioavailability by Improving Drug Solubility and Leading Endocytosis Uptake into the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of this compound Formulation for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Formulation Based on this compound Nanocrystals Improve Drug Solubility, Absorbability, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vivo effects of this compound and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. nal.usda.gov [nal.usda.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Irbesartan precipitation in stock solutions
Welcome to the Technical Support Center for Irbesartan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges, particularly the issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
A1: this compound has low aqueous solubility, especially at neutral to acidic pH. Precipitation in stock solutions, especially when diluted into aqueous buffers or cell culture media, is a common issue. Key factors contributing to precipitation include the solvent used, the concentration of the stock solution, the pH of the final solution, and storage conditions. This compound is a weak acid with pKa values around 3.6-4.7, making it less soluble in acidic environments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] Ethanol and dimethylformamide (DMF) can also be used, but DMSO generally allows for higher solubility.
Q3: What is a safe concentration for my this compound stock solution to avoid precipitation?
A3: While the absolute maximum solubility in DMSO is quite high (up to 200 mM), it is prudent to prepare stock solutions at a concentration that allows for easy dilution into your experimental medium without the solvent concentration becoming toxic to cells (typically <0.5% v/v). A stock concentration of 10-50 mM in DMSO is a common and manageable range.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers or media is generally not recommended due to its very low water solubility (around 0.005 µg/mL in distilled water).[2] Preparing a high-concentration stock in an appropriate organic solvent like DMSO is the standard and most reliable method.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage. For frequent use, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.
Troubleshooting Guide: Dealing with this compound Precipitation
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound: Your target experimental concentration may be too high.
-
Increase the percentage of DMSO in the final solution: However, be mindful of the DMSO tolerance of your specific cell line (usually not exceeding 0.5% v/v).
-
Pre-warm the aqueous media: Warming the media to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Add the stock solution to the media with vigorous vortexing or stirring: This can help to rapidly and evenly disperse the compound, preventing localized high concentrations that can trigger precipitation.
-
Issue 2: The frozen DMSO stock solution appears cloudy or contains visible precipitate after thawing.
-
Cause: The this compound may have precipitated out of the DMSO during the freezing or thawing process. This can sometimes occur with highly concentrated stock solutions.
-
Solution:
-
Warm the stock solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex thoroughly: After warming, vortex the solution vigorously to help redissolve the precipitate.
-
Sonication: If warming and vortexing are insufficient, sonicate the vial in a water bath for 5-10 minutes.
-
Filter sterilization: After redissolving, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates before use.
-
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature |
| DMSO | ~14 mg/mL | Not Specified |
| Ethanol | ~0.5 mg/mL | Not Specified |
| Dimethyl Formamide (DMF) | ~20 mg/mL | Not Specified |
| Distilled Water | ~0.005 µg/mL | Not Specified |
| 0.1 N HCl (pH 1.2) | ~30.72 µg/mL | Not Specified |
| pH 6.8 Phosphate Buffer | ~19.78 µg/mL | Not Specified |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol for Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 428.5 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 4.285 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 500 µL of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, warm the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again.
-
If needed, sonicate the tube for 5-10 minutes until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).
-
Store the aliquots at -20°C.
-
Visualization of Signaling Pathway
This compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II binding to the AT1 receptor activates several downstream signaling cascades that contribute to vasoconstriction, inflammation, and cellular growth. By blocking this interaction, this compound effectively inhibits these pathological processes.
Caption: this compound's mechanism of action on the AT1 receptor signaling pathway.
References
Technical Support Center: Optimizing Tissue Fixation from Irbesartan-Treated Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tissue fixation methods from animals treated with Irbesartan.
Frequently Asked Questions (FAQs)
Q1: How might this compound treatment affect the tissue and influence fixation?
A1: this compound is an angiotensin II type 1 (AT1) receptor blocker.[1] Its mechanism of action can lead to several physiological changes in tissues that may influence fixation:
-
Vasodilation: By blocking angiotensin II-induced vasoconstriction, this compound can lead to vasodilation. This may improve the systemic perfusion of fixatives, potentially leading to more uniform and rapid fixation, especially in highly vascularized tissues.
-
Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory properties, which may result in tissues with reduced immune cell infiltration.[2]
-
Anti-fibrotic Effects: this compound can reduce fibrosis and collagen deposition in tissues such as the heart, kidneys, and skin.[3][4][5][6] Tissues may be less dense and have an altered extracellular matrix composition, which could affect fixative penetration and cross-linking.
These changes necessitate careful consideration of fixation time to avoid over- or under-fixation.
Q2: What is the recommended primary fixative for tissues from this compound-treated animals?
A2: For most applications, including Immunohistochemistry (IHC) and Immunofluorescence (IF), 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) are the recommended starting points. These fixatives provide excellent preservation of morphology. Given that this compound may alter tissue density, it is crucial to optimize fixation times. For tissues with reduced fibrosis, shorter fixation times might be adequate.
Q3: Should I use perfusion or immersion fixation for these tissues?
A3: Perfusion fixation is highly recommended for small animals. The potential vasodilatory effects of this compound may enhance the efficiency of fixative distribution throughout the vascular system, leading to rapid and uniform fixation. If perfusion is not feasible, immersion fixation can be used, but it is critical to ensure tissue sections are thin (ideally no more than 5 mm) to allow for adequate fixative penetration.
Q4: Can I perform Western blotting on formalin-fixed tissues from my study?
A4: Yes, it is possible to extract proteins from formalin-fixed, paraffin-embedded (FFPE) tissues for Western blotting. However, it requires specialized protein extraction protocols that reverse the formalin-induced cross-links, often involving heat-induced antigen retrieval techniques.[7][8][9][10] Keep in mind that protein yields may be lower and degradation can occur compared to fresh or frozen tissues.[7][10]
Troubleshooting Guides
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Problem | Potential Cause (this compound-Specific Consideration) | Recommended Solution |
| Weak or No Staining | Under-fixation: Reduced tissue density due to anti-fibrotic effects of this compound may lead to faster fixative penetration than anticipated, and standard fixation times may be too short. Over-fixation: Masking of epitopes due to excessive cross-linking. | Optimize Fixation Time: Perform a time-course experiment for fixation (e.g., 12, 24, 48 hours) to determine the optimal duration for your specific tissue. Antigen Retrieval: Optimize heat-induced (HIER) or proteolytic-induced (PIER) antigen retrieval methods. Experiment with different buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and incubation times.[11][12][13] |
| High Background Staining | Non-specific Antibody Binding: Changes in the extracellular matrix composition could potentially expose new non-specific binding sites. | Increase Blocking: Increase the concentration of normal serum in your blocking buffer (up to 10%) or extend the blocking time. Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[14] Titrate Antibodies: Optimize the concentration of your primary and secondary antibodies.[15] |
| Poor Tissue Morphology | Inadequate Fixation: The altered tissue architecture (less fibrosis, potential edema) may not be adequately preserved with standard protocols. | Use Perfusion Fixation: If possible, switch to perfusion fixation for more uniform preservation. Adjust Fixative: For delicate tissues, consider alternative fixatives like Bouin's solution, but be aware of its effects on nucleic acids and potential for tissue shrinkage. |
| Uneven Staining | Incomplete Fixative Penetration: While this compound-induced vasodilation may aid perfusion, dense remaining fibrotic regions or the core of larger immersed tissues may be poorly fixed. | Ensure Thin Sections for Immersion: Cut tissues for immersion fixation as thinly as possible (<5mm). Extend Fixation Time: For immersion fixation, ensure adequate time for the fixative to penetrate the entire tissue. |
Western Blotting (from FFPE tissues)
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Inefficient protein extraction and reversal of cross-links from FFPE tissue. | Use a commercially available kit specifically designed for protein extraction from FFPE tissues or a well-validated in-house protocol. Optimization of heating times and buffer composition is critical.[8][10] |
| Degraded Protein Bands | Formalin fixation and the harsh extraction process can lead to protein degradation. | Minimize the time tissues spend in formalin. While longer fixation is needed for morphology, it can be detrimental to protein integrity for Western blotting. |
| No or Weak Signal | Incomplete reversal of cross-linking, obscuring the epitope for the primary antibody. | Ensure the heat-induced extraction step is sufficient. Some protocols recommend heating at 100°C for 20 minutes followed by 80°C for 2 hours.[10] |
Quantitative Data Summary
Table 1: Comparison of Fixatives for Immunohistochemistry
| Fixative | Primary Mechanism | Advantages | Disadvantages | Recommended Immersion Time (for 5mm tissue) |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Excellent morphological preservation; good for long-term storage; compatible with most antibodies after antigen retrieval.[16] | Masks epitopes requiring antigen retrieval; slow penetration. | 24-48 hours |
| 4% Paraformaldehyde (PFA) | Cross-linking | Similar to NBF, often preferred for immunofluorescence due to potentially lower autofluorescence. | Masks epitopes; needs to be freshly prepared. | 24-48 hours |
| Cold Methanol/Acetone | Dehydrating/Precipitating | Rapid fixation; preserves some epitopes that are sensitive to aldehydes; no antigen retrieval needed. | Can cause tissue shrinkage and poor morphology; not ideal for structural analysis. | 10-20 minutes at -20°C |
| Bouin's Solution | Cross-linking & Precipitating | Good for preserving soft and delicate tissues; provides sharp nuclear detail. | Lyses red blood cells; can interfere with some stains if not washed out properly; introduces a yellow color that must be removed. | 4-18 hours |
Table 2: Common Antigen Retrieval Buffers for FFPE Tissues
| Buffer | pH | Typical Heating Time | Common Applications |
| Sodium Citrate | 6.0 | 20-40 minutes at 95-100°C | A good starting point for many antibodies; widely effective.[17] |
| Tris-EDTA | 9.0 | 20-40 minutes at 95-100°C | Often provides better results for nuclear and membrane-associated antigens.[11] |
| Tris-HCl | 8.0-10.0 | Varies with protocol | Alternative high pH buffer. |
Experimental Protocols
Perfusion Fixation and Tissue Processing
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform a thoracotomy to expose the heart.
-
Perfuse transcardially with ice-cold Phosphate Buffered Saline (PBS) until the liver becomes clear.
-
Switch to ice-cold 4% PFA in PBS and perfuse for 10-15 minutes.
-
Dissect the target organs and post-fix by immersion in 4% PFA for 12-24 hours at 4°C.
-
Transfer the tissues to a 30% sucrose (B13894) solution in PBS for cryoprotection until they sink.
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning, or process for paraffin (B1166041) embedding.
Immunohistochemistry (IHC) Protocol for FFPE Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol (B145695): 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
Distilled water: 2 x 3 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a pre-heated buffer (e.g., Sodium Citrate, pH 6.0) at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash with PBS.
-
Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with the primary antibody at the optimized dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with Avidin-Biotin Complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until the desired color intensity is reached.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Immunofluorescence (IF) Protocol for Frozen Sections
-
Cut frozen sections at 5-10 µm thickness and mount on charged slides.
-
Air dry the slides for 30-60 minutes.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Block with 5% normal serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with the primary antibody at the optimized dilution overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS (3 x 5 minutes).
-
Mount with a mounting medium containing DAPI.
Protein Extraction from FFPE Tissue for Western Blot
-
Cut 2-4 sections (10-20 µm thick) from the FFPE block.
-
Deparaffinize with xylene and rehydrate through a graded ethanol series to water.
-
Scrape the tissue into a microcentrifuge tube.
-
Add an appropriate protein extraction buffer (many commercial kits are available, or use a buffer containing SDS and a Tris-HCl buffer at a high pH, e.g., pH 9.0).[10]
-
Heat the sample at 100°C for 20 minutes, followed by 80°C for 2 hours to reverse cross-links.[10]
-
Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Proceed with standard Western blotting protocols.
Visualizations
Caption: this compound blocks the AT1 receptor, preventing Angiotensin II effects.
Caption: Workflow from animal treatment to tissue analysis.
Caption: Troubleshooting decision tree for IHC/IF issues.
References
- 1. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial effects of antihypertensive treatment: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse effects of long-term treatment with imidapril and this compound on cell growth signal, apoptosis and collagen type I expression in the left ventricle of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential use of angiotensin receptor blockers in skin pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Extraction of Formalin-fixed, Paraffin-embedded Tissue Enables Robust Proteomic Profiles by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Protein Analysis of Formalin-fixed and Paraffin-embedded Tissue Samples with Reverse phase Protein Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient procedure for protein extraction from formalin-fixed, paraffin-embedded tissues for reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Antigen Retrieval to Unmask Signaling Phosphoproteins in Formalin-fixed Archival Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation and optimization of the immunohistochemistry antigen retrieval methods on mouse decalcified joint tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 14. bma.ch [bma.ch]
- 15. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 16. Quantitative comparison of immunohistochemical staining intensity in tissues fixed in formalin and Histochoice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
Troubleshooting inconsistent results in Irbesartan functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during functional assays involving the angiotensin II type 1 (AT1) receptor antagonist, Irbesartan.
Frequently Asked Questions (FAQs)
Q1: My this compound functional assay is showing high variability between replicate wells. What are the common causes and solutions?
A1: High variability in replicate wells is a frequent issue that can obscure the true biological effect of this compound. The primary causes can be categorized into technical errors and biological factors.
-
Technical Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent cell settling. For adherent cells, allowing the plate to sit at room temperature for 20-30 minutes before incubation can promote even cell distribution.
-
Pipetting Inaccuracies: Calibrate pipettes regularly. For potent compounds like this compound, small volume errors can lead to significant concentration differences. Use a multi-channel pipette for adding reagents to multiple wells simultaneously and consider using a master mix for your working solutions.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation conditions.
-
-
Biological Solutions:
-
Cell Health: Only use healthy, viable cells within a consistent passage number range. Stressed or overly confluent cells can respond inconsistently to stimuli. Perform a cell viability check (e.g., Trypan Blue exclusion) before starting the experiment.[1]
-
Reagent Stability: Ensure all reagents, including this compound stocks, buffers, and detection agents, are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Q2: I'm observing a high background signal in my negative control wells. How can I troubleshoot this?
A2: High background can mask the specific signal and reduce the assay window. Several factors can contribute to this issue.
-
Assay-Specific Causes:
-
Nonspecific Binding: In radioligand binding assays, the radioligand may bind to non-receptor components. Optimize blocking agents (e.g., BSA) and consider increasing the number and duration of wash steps.[2] In immunoassays, the detection antibody may bind non-specifically; adjusting blocking buffer composition and wash stringency can help.
-
Cell Autofluorescence: Some cell lines exhibit inherent fluorescence at the detection wavelength. Measure the fluorescence of cells-only wells to quantify this and subtract it from your experimental values.
-
Constitutive Receptor Activity: Some GPCRs, including the AT1 receptor, can have agonist-independent activity, leading to a baseline signal. If suspected, testing for inverse agonists might be necessary.
-
-
General Causes:
-
Reagent Contamination: One or more of your reagents could be contaminated, leading to a constitutive signal. Prepare fresh reagents to rule out this possibility.
-
Plate Issues: For luminescence or fluorescence assays, use white or black opaque plates, respectively, to minimize crosstalk between wells.
-
Q3: The signal-to-noise ratio in my assay is too low. What steps can I take to improve it?
A3: A low signal-to-noise ratio can make it difficult to discern a true biological response. Here are some strategies to enhance your signal.
-
Optimizing Assay Conditions:
-
Cell Density: The number of cells per well is critical. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health. Titrate the cell seeding density to find the optimal number for your specific assay.[3]
-
Agonist/Antagonist Concentration and Incubation Time: Ensure you are using an optimal concentration of the agonist (e.g., Angiotensin II) to stimulate the cells. For antagonist assays with this compound, optimize the pre-incubation time to allow for sufficient receptor binding.
-
Promoter Strength (Reporter Assays): If using a reporter gene assay, a weak promoter driving the reporter gene can result in a low signal. If possible, consider using a stronger promoter.
-
-
Improving Detection:
-
Reagent Quality: Ensure your detection reagents (e.g., luciferase substrate, fluorescent dyes) are functional and have been stored correctly.
-
Instrument Settings: Optimize the gain and integration time on your plate reader to maximize signal detection without saturating the detector.
-
Q4: My IC50/EC50 values for this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent potency values are a common challenge and can arise from a variety of factors that affect the dose-response relationship.
-
Experimental Variables:
-
Cell Passage Number and Health: As cells are passaged, their phenotype and receptor expression levels can change, leading to shifts in potency values. Maintain a consistent and narrow range of passage numbers for your experiments.
-
Reagent Variability: Using different batches of reagents (e.g., serum, media, this compound) can introduce variability. Qualify new batches of critical reagents before use in critical experiments.
-
Time of Exposure: The duration of this compound treatment can influence the IC50 value. Ensure the incubation time is consistent across all experiments.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, as DMSO can have biological effects at higher concentrations.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to fit your dose-response curves. Ensure you have a sufficient number of data points spanning the full dose-response range.
-
Normalization: Normalize your data to the controls on each plate to account for plate-to-plate variation.
-
Data Presentation
Table 1: Reported Bioactivity of this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Angiotensin II Type 1 (AT1) Receptor | WB-Fischer 344 (WB) rat liver epithelial cells | Kᵢ | 4.05 nM | [4] |
| Cell Proliferation | Angiotensin II-induced proliferation | Human aortic smooth muscle cells | IC₅₀ | 0.32 µM | [5] |
| In vivo Ang II antagonism | Blood Pressure | Healthy male volunteers | Apparent Kᵢ-dose (24 hours) | 123 mg | [6] |
Table 2: Typical Performance Parameters for AT1 Receptor Functional Assays
| Assay Type | Parameter | Typical Value | Notes |
| Calcium Mobilization | Z' Factor | > 0.5 | A Z' factor between 0.5 and 1.0 indicates a robust assay. |
| Calcium Mobilization | Signal-to-Basal Ratio | 2 - 3 fold | This can vary depending on the cell line and agonist concentration.[7] |
| Reporter Gene Assay | Signal-to-Background Ratio | > 10 | Highly dependent on the promoter, cell line, and luciferase substrate. |
Experimental Protocols
Protocol 1: AT1 Receptor Calcium Mobilization Assay
This protocol outlines a general procedure for measuring Angiotensin II (Ang II)-induced calcium mobilization and its inhibition by this compound in a cell line expressing the AT1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (if required for the chosen cell line to prevent dye leakage).
-
Angiotensin II (agonist).
-
This compound (antagonist).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the AT1 receptor-expressing cells into the microplates at a pre-optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If necessary, include probenecid.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration. Also, prepare the Ang II agonist solution at a concentration that is 5-10 times its EC₈₀.
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Signal Reading: Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the Ang II solution to the wells and immediately begin recording the change in fluorescence over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Determine the IC₅₀ of this compound by plotting the inhibition of the Ang II response against the this compound concentration.
Protocol 2: AT1 Receptor Reporter Gene Assay
This protocol describes a general method for assessing AT1 receptor activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of a response element sensitive to downstream signaling (e.g., NFAT).
Materials:
-
HEK293 cells.
-
Expression plasmid for the human AT1 receptor.
-
Reporter plasmid containing a response element (e.g., NFAT-RE) driving a luciferase gene.
-
Control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization.
-
Transfection reagent.
-
Cell culture medium.
-
Angiotensin II.
-
This compound.
-
White, opaque 96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the HEK293 cells with the AT1 receptor, reporter, and control plasmids using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into white, opaque 96-well plates and incubate for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment: Prepare serial dilutions of this compound and a fixed concentration of Angiotensin II in cell culture medium.
-
Aspirate the medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for a duration sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Signal Reading: Immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the experimental (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the IC₅₀ of this compound from the dose-response curve of the inhibition of Ang II-stimulated reporter gene expression.
Protocol 3: this compound Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the AT1 receptor.
-
Radioligand (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[2]
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
96-well filter plates (e.g., GF/C).
-
Cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand to a working concentration (typically at or below its Kᴅ).
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer (for total binding).
-
Non-specific binding control.
-
This compound dilutions.
-
-
Add the radioligand solution to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ of this compound by plotting the percentage of specific binding against the this compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: AT1 Receptor Gq Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacological potency of various AT(1) antagonists assessed by Schild regression technique in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting mobile phase composition for better Irbesartan HPLC separation
Welcome to the technical support center for Irbesartan analysis via HPLC. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations by adjusting mobile phase composition.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during the HPLC analysis of this compound, with a focus on mobile phase adjustments.
Question: My this compound peak is tailing. How can I improve its shape by changing the mobile phase?
Answer:
Peak tailing is a common issue, often seen with basic compounds like this compound, due to secondary interactions with the stationary phase.[1][2] Here’s how you can address it by modifying the mobile phase:
-
Adjust Mobile Phase pH: The most effective way to improve the peak shape for an ionizable compound is to adjust the pH of the aqueous portion of your mobile phase.[1] For this compound, which has a pKa of ~4.24, using a low pH mobile phase (e.g., pH 2.8-3.2) ensures the analyte is fully protonated, minimizing interactions with residual silanol (B1196071) groups on the column packing.[3][4][5][6]
-
Increase Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the pH at the column surface, leading to peak shape issues.[8]
-
Action: If you are using a buffer (e.g., phosphate (B84403) or acetate), ensure its concentration is adequate, typically between 10-50 mM.[9][10]
-
-
Change Organic Modifier: While both are common, methanol (B129727) and acetonitrile (B52724) have different solvent properties. Sometimes, switching from one to the other or using a combination can improve peak symmetry.
Question: The resolution between this compound and an impurity is poor. What mobile phase adjustments can I make?
Answer:
Poor resolution means the peaks are not sufficiently separated. To improve it, you need to alter the selectivity (α) or increase the retention factor (k').[12]
-
Modify the Organic-to-Aqueous Ratio: This is the simplest way to adjust the retention factor. In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of all components, often leading to better resolution.[12][13]
-
Action: Decrease the organic solvent (e.g., acetonitrile or methanol) content by 5-10% and observe the effect on separation.
-
-
Change the Organic Solvent Type: Acetonitrile and methanol offer different selectivities. If changing the solvent ratio isn't enough, switching the solvent might separate the co-eluting peaks.
-
Adjust the Mobile Phase pH: Altering the pH can change the ionization state of this compound or the impurity, which can significantly impact their retention times differently and thus improve selectivity.[12][15]
-
Action: Make small, incremental changes to the mobile phase pH (e.g., ±0.2 units) and assess the impact on resolution.[5]
-
Question: My this compound peak is eluting too quickly (low retention time). How do I increase its retention?
Answer:
Low retention can lead to poor resolution from the solvent front and other early-eluting compounds. To increase the retention time in a reversed-phase system:
-
Decrease the Organic Solvent Strength: The most direct way to increase retention is to make the mobile phase weaker (more polar).[13]
-
Action: Reduce the percentage of acetonitrile or methanol in the mobile phase. For example, if you are using an 80:20 Methanol:Water mixture, try changing to 75:25.[3]
-
-
Check the Mobile Phase pH: Ensure the pH is appropriate. For this compound, a very low pH ensures it is charged, but depending on the column and other conditions, a moderate pH (e.g., 5.5) might provide different retention characteristics.[9]
Frequently Asked Questions (FAQs)
Q1: What are some common starting mobile phase compositions for this compound HPLC analysis? A1: Based on published methods, good starting points for an isocratic separation on a C18 column include:
-
Methanol:Water (pH adjusted to 2.8-3.0 with phosphoric acid) in a ratio of 80:20 (v/v).[3][4]
-
Acetonitrile:Potassium Dihydrogen Phosphate buffer (e.g., 1.0 mM, pH 3.0) in a ratio of 30:70 (v/v).[10]
-
Acetonitrile:Ammonium Acetate buffer (e.g., 50mM, pH 5.5) in a ratio of 35:65 (v/v).[9]
Q2: Is a gradient or isocratic method better for this compound? A2: For analyzing the bulk drug or simple formulations, a simple isocratic method is often sufficient, rapid, and reproducible.[3][14] However, for analyzing this compound in the presence of multiple process-related impurities or degradation products, a gradient method may be necessary to achieve adequate separation and resolution within a reasonable runtime.[5]
Q3: Why is the pH of the mobile phase so important for this compound analysis? A3: this compound is an ionizable compound with a tetrazole group. Its charge state changes with pH, which directly affects its hydrophobicity and interaction with the reversed-phase column.[15][16] Controlling the pH, typically by keeping it low (pH < 4), ensures a consistent, protonated form of the molecule, leading to sharper, more symmetrical peaks and reproducible retention times.[5]
Data Presentation: Example HPLC Methods
The following table summarizes various mobile phase compositions used in validated HPLC methods for this compound analysis.
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Methanol: Water (pH 2.8) (80:20 v/v) | Cosmosil C18 | 1.0 | 3.30 | [3] |
| Methanol: Acetonitrile: 2% OPA (40:40:20 v/v/v) | Inertsil ODS C-18 | 1.5 | 4.5 | [14] |
| Buffer (Ammonium Acetate, pH 5.5): Acetonitrile (65:35 v/v) | Ace5 C18 | 1.0 | ~8-10 (estimated) | [9] |
| Acetonitrile: 1.0 mM KH₂PO₄ (pH 3.0) (30:70 v/v) | Ace C18 | 1.0 | 5.85 | [10] |
| Acetonitrile: Methanol: 1% H₃PO₄ (pH 3.0) (70:10:20 v/v/v) | Hypersil C-18 | 1.0 | 1.75 | [7] |
OPA: Orthophosphoric Acid
Experimental Protocols
Protocol: Preparation of an Acidified Aqueous-Organic Mobile Phase
This protocol provides a general methodology for preparing a common mobile phase type used for this compound analysis (e.g., 80:20 Methanol:Water at pH 3.0).
-
Prepare the Aqueous Phase:
-
Measure approximately 200 mL of HPLC-grade water into a clean glass beaker or flask.
-
Place a calibrated pH probe into the water.
-
While stirring, add orthophosphoric acid dropwise until the pH of the water is stable at 3.0.
-
Filter the acidified water through a 0.45 µm membrane filter to remove particulates.
-
-
Prepare the Organic Phase:
-
Measure 800 mL of HPLC-grade methanol into a separate large, clean graduated cylinder.
-
-
Mix the Mobile Phase:
-
In a 1 L solvent bottle, combine the 200 mL of filtered, acidified water with the 800 mL of methanol.
-
Cap the bottle and invert several times to ensure thorough mixing.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using a sonicator for 10-15 minutes or by vacuum filtration to remove dissolved gases, which can cause bubbles in the HPLC system.
-
-
System Equilibration:
-
Purge the HPLC lines with the new mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column for at least 15-30 minutes, or until the baseline is stable, before injecting any samples.[14]
-
Visualizations
Logical Workflow Diagram
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
Conceptual Diagram: pH Effect on this compound
Caption: Effect of mobile phase pH on this compound's ionization and peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. jetir.org [jetir.org]
- 5. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of this compound in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jpsionline.com [jpsionline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous Analysis of this compound and Hydrochlorothiazide: An Improved HPLC Method with the Aid of a Chemometric Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding in Irbesartan receptor assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Irbesartan receptor assays. High non-specific binding can obscure the specific signal, leading to inaccurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in my this compound receptor assay?
Non-specific binding refers to the binding of a ligand, in this case, radiolabeled this compound or a tracer, to components other than the intended target, the Angiotensin II Type 1 (AT1) receptor. These components can include lipids, other proteins, and even the assay plates or filters.[1] This is problematic because it creates a high background signal that can mask the true specific binding to the AT1 receptor, making it difficult to accurately determine binding affinity (Kd) and receptor density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[2]
Q2: How do I properly define and measure non-specific binding in my assay?
Non-specific binding is experimentally determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites on the AT1 receptor.[3] For this compound assays, this is typically achieved by adding a 100- to 1000-fold excess of unlabeled this compound or another high-affinity AT1 receptor antagonist like Losartan.[3][4] This ensures that any remaining bound radioligand is considered non-specific.
Q3: My non-specific binding is very high. What are the most common initial steps to troubleshoot this?
When encountering high non-specific binding, a systematic approach is recommended. The initial troubleshooting steps should focus on:
-
Optimizing Blocking Agents: Ensure you are using an appropriate blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer.[4] You may need to experiment with increasing the concentration.
-
Increasing Wash Steps: Additional or longer wash steps with ice-cold wash buffer can help remove unbound and non-specifically bound radioligand more effectively.[4][5]
-
Reducing Radioligand Concentration: Lowering the concentration of the radiolabeled ligand can often decrease non-specific binding without significantly affecting the specific signal.[1][4] A good starting point is a concentration at or below the Kd value.[1]
Troubleshooting Guide: High Non-Specific Binding
This section provides a more detailed, step-by-step guide to troubleshoot and reduce high non-specific binding in your this compound receptor assays.
Issue 1: Suboptimal Assay Buffer Composition
The composition of your assay buffer is critical in minimizing non-specific interactions.
-
Strategy 1: Adjust Buffer pH and Ionic Strength. The pH can influence the charge of the ligand and receptor. Experiment with a range of pH values around the physiological pH of 7.4.[3][6] Increasing the salt concentration (e.g., NaCl) can also help shield charged interactions that contribute to non-specific binding.[6][7]
-
Strategy 2: Incorporate or Optimize Blocking Agents. Blocking agents like BSA prevent the ligand from binding to non-receptor proteins and the surfaces of your assay materials.[3] If you are already using a blocking agent, try titrating its concentration.
-
Strategy 3: Add Surfactants. For hydrophobic ligands, non-specific binding can be caused by hydrophobic interactions. Adding a low concentration of a non-ionic surfactant, such as Tween-20, can help disrupt these interactions.[6][8]
Issue 2: Inefficient Washing Steps
Inefficient removal of unbound ligand is a common cause of high background.
-
Strategy 1: Increase Wash Volume and Number. Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash cycles.[3][5]
-
Strategy 2: Optimize Wash Buffer Composition. The wash buffer should effectively remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer but may require slight modifications in pH or ionic strength.[3] Using ice-cold buffer is crucial to slow the dissociation rate of the specific ligand-receptor complex.[5][9]
Issue 3: Problems with Radioligand or Tissue/Cell Preparation
The quality and concentration of your reagents can significantly impact non-specific binding.
-
Strategy 1: Verify Radioligand Purity and Reduce Concentration. Impurities in the radioligand can contribute to high non-specific binding.[1] Additionally, since non-specific binding is often non-saturable, reducing the radioligand concentration can lower the background signal.[3][4]
-
Strategy 2: Optimize Membrane Protein Concentration. A typical range for most receptor assays is 100-500 µg of membrane protein per well.[1] It may be necessary to titrate the amount of cell membrane to find the optimal balance between specific signal and non-specific binding.[1]
-
Strategy 3: Pre-treat Filters and Plates. If using a filtration assay, the filter material itself can be a source of non-specific binding. Pre-soaking filters in a buffer containing a blocking agent like polyethyleneimine (PEI) or BSA can be beneficial.[1]
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key components in an this compound receptor binding assay.
Table 1: Common Buffer Components and Additives
| Component | Typical Concentration Range | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH.[3] |
| MgCl₂ | 5 mM | Divalent cation, can influence receptor conformation. |
| Bovine Serum Albumin (BSA) | 0.1% - 5% | Blocking agent to reduce non-specific binding.[5] |
| NaCl | 100 - 150 mM | To adjust ionic strength and reduce charge-based non-specific binding.[8] |
| Tween-20 | Up to 1% | Non-ionic surfactant to reduce hydrophobic interactions.[8] |
Table 2: Radioligand and Competitor Concentrations
| Component | Recommended Concentration | Rationale |
| [³H]-Irbesartan | At or below the Kd | To minimize non-saturable non-specific binding.[1] |
| Unlabeled this compound (for NSB) | 100- to 1000-fold > Kd of radioligand | To ensure complete saturation of specific binding sites.[3] |
| Unlabeled Losartan (alternative for NSB) | 10 µM | A high concentration of a known AT1 receptor antagonist.[4] |
Experimental Protocols
Protocol: [³H]-Irbesartan Whole Cell Radioligand Binding Assay
This protocol describes a method for determining the binding of [³H]-Irbesartan to human recombinant AT1 receptors expressed in Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Preparation:
-
Culture CHO cells expressing the human recombinant AT1 receptor in appropriate media.
-
On the day of the assay, gently wash the cell monolayers twice with phosphate-buffered saline (PBS).[10]
2. Assay Procedure:
-
Prepare serial dilutions of unlabeled this compound and other competing compounds in the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
In a 96-well plate, add the following to designated wells:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Competition: 50 µL of the competing test compound dilutions.
-
-
Add 50 µL of [³H]-Irbesartan (at a concentration near its Kd) to all wells.
-
Add 150 µL of the cell membrane preparation (e.g., 3-20 µg protein) to each well.[10]
-
Incubate the plate at 37°C for 60 minutes, or until equilibrium is reached, with gentle agitation.[10][11]
3. Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester.[10]
-
Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
4. Quantification:
-
Dry the filters for 30 minutes at 50°C.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4][10]
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, determine the IC₅₀ values and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
AT1 Receptor Signaling Pathway
Caption: Angiotensin II (AT1) Receptor Signaling Pathway.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Binding characteristics of [(3)H]-irbesartan to human recombinant angiotensin type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Irbesartan Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Irbesartan from biological matrices such as plasma, blood, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological samples?
A1: The most frequently used methods for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for subsequent analysis.[4][5][6]
Q2: Which extraction method generally provides the highest recovery for this compound?
A2: While recovery rates can be optimized for all methods, SPE often results in higher and more consistent recoveries with cleaner extracts compared to LLE and PPT.[2][7] However, the optimal method depends on the specific matrix, required sensitivity, and available equipment.
Q3: What is a typical recovery percentage I can expect for this compound?
A3: Expected recovery for this compound is generally high. For instance, some validated methods report mean recoveries between 73.3% and 77.1% for LLE[8], while other methods have achieved recoveries of 97.43%[9] and up to 100.61%[10]. SPE methods have also demonstrated high recovery rates, often exceeding 85%.[11]
Q4: How does the pH of the sample affect this compound recovery?
A4: The pH is a critical parameter. This compound has a pKa of 4.24.[5] For effective extraction using reversed-phase SPE or LLE with an organic solvent, the pH of the sample should be adjusted to be at least 2 units below the pKa to ensure the molecule is in its neutral, unionized form, which increases its hydrophobicity.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte Breakthrough During Loading: The sample solvent is too strong, or the flow rate is too high. | - Dilute the sample with a weaker solvent. - Decrease the sample loading flow rate to allow for sufficient interaction between this compound and the sorbent.[12][13] |
| Incomplete Elution: The elution solvent is too weak or the volume is insufficient. | - Increase the organic solvent percentage in the elution solvent. - Increase the volume of the elution solvent.[2][14] | |
| Sorbent Drying (for reversed-phase): The sorbent bed dried out before sample loading. | - Re-condition the SPE cartridge and ensure the sorbent bed remains wetted until the sample is loaded.[2] | |
| Incorrect Sorbent Choice: The sorbent chemistry is not optimal for this compound retention. | - Use a reversed-phase sorbent (e.g., C18) for non-polar retention of this compound. Ensure the sorbent mass is adequate for the sample volume and concentration.[2][12] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution. | - Use a vacuum manifold or positive pressure manifold with consistent settings to ensure uniform flow rates across all samples.[2] |
| Variable Sample pH: Inconsistent pH adjustment of samples. | - Ensure precise and consistent pH adjustment of all samples and standards before loading. | |
| High Matrix Effects | Insufficient Washing: The wash step is not adequately removing interfering endogenous components. | - Optimize the wash solvent. It should be strong enough to remove interferences but weak enough to not elute this compound. A mild organic solvent in an aqueous buffer is often a good starting point. |
| Inappropriate Sorbent: The chosen sorbent has a high affinity for matrix components. | - Consider a different SPE sorbent, such as a polymeric sorbent, which may offer different selectivity and reduce matrix effects.[15] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Solvent Polarity: The extraction solvent is not optimal for partitioning this compound. | - Use a combination of solvents. A mixture of a polar and a non-polar solvent can enhance extraction efficiency. For example, diethyl ether:dichloromethane (7:3, v/v) has been used successfully.[8] |
| Incorrect pH: The aqueous phase pH is not optimal for keeping this compound in its unionized form. | - Adjust the pH of the plasma/urine sample to be acidic (around pH 2-3) to ensure this compound is protonated and more soluble in the organic phase. | |
| Emulsion Formation: An emulsion layer forms at the interface of the aqueous and organic layers, trapping the analyte. | - Centrifuge the sample at a higher speed or for a longer duration. - Add a small amount of a different organic solvent or salt to the mixture to break the emulsion. | |
| Poor Reproducibility | Inconsistent Shaking/Vortexing: The degree of mixing is not consistent between samples. | - Use a mechanical shaker or vortexer with a fixed speed and time for all samples to ensure consistent extraction. |
| Phase Separation Issues: Incomplete separation of the aqueous and organic layers. | - Allow sufficient time for the layers to separate after extraction. - Freezing the aqueous layer before decanting the organic layer can sometimes improve separation. |
Protein Precipitation (PPT) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte Co-precipitation: this compound is trapped within the precipitated protein pellet. | - Optimize the ratio of precipitating solvent to the sample. Typically, a 3:1 or 4:1 ratio of cold acetonitrile (B52724) or methanol (B129727) to plasma is effective.[6] - Ensure thorough vortexing immediately after adding the solvent to create a fine protein precipitate. |
| Incomplete Precipitation: Proteins are not fully precipitated, leading to matrix effects and potential instrument contamination. | - Use a cold organic solvent and perform the precipitation on ice to enhance protein removal. - Increase the centrifugation speed and/or time to ensure a compact pellet. | |
| Clogged LC Column | Insufficient Protein Removal: Fine protein particles are being injected into the HPLC/LC-MS system. | - After centrifugation, carefully collect the supernatant without disturbing the pellet. - Consider a second centrifugation step or filtering the supernatant through a 0.22 µm filter before injection. |
Experimental Protocols & Data
Summary of Extraction Method Parameters for this compound
| Method | Biological Matrix | Extraction/Precipitation Solvent | pH | Average Recovery (%) | Internal Standard | Reference |
| LLE | Human Plasma | Ethyl acetate (B1210297) & n-Hexane (80:20, v/v) | 4.0 | Good and consistent | - | [16] |
| LLE | Human Plasma | Diethyl ether:Dichloromethane (7:3, v/v) | 3.0 | 73.3 - 77.1 | Losartan | [8] |
| PPT | Human Plasma | Acetonitrile | - | - | - | [5] |
| PPT | Human Plasma | Methanol and Acetonitrile | - | - | Telmisartan | [6] |
| SPE | Human Plasma | - | - | >85 | This compound d4 | [11] |
Detailed Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol [8][16]
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: Acidify the plasma sample to approximately pH 3-4 with a suitable acid (e.g., orthophosphoric acid).
-
Extraction: Add 3 mL of the extraction solvent (e.g., Ethyl acetate & n-Hexane, 80:20 v/v).
-
Mixing: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the chromatographic system.
2. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted and pH-adjusted) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase for analysis.
3. Protein Precipitation (PPT) Protocol [6]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a clean tube or vial for injection.
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Protein Precipitation (PPT) workflow for this compound.
References
- 1. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid - Phase Extraction By GUNTI SHASHIKANTH | PPTX [slideshare.net]
- 8. Liquid chromatographic determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. specartridge.com [specartridge.com]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Mitigating matrix effects in the bioanalysis of Irbesartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the bioanalysis of Irbesartan.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of matrix effects in the bioanalysis of this compound in plasma?
A: The most frequently encountered sources of matrix effects in the bioanalysis of this compound in plasma are endogenous phospholipids (B1166683) and hemolysis.[1][2][3][4][5][6] Phospholipids can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[2][7][8] Hemolysis, the rupture of red blood cells, releases cellular components into the plasma that can interfere with the analysis and affect analyte stability.[3][4][5][6]
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I troubleshoot this?
A: Ion suppression is a common challenge and can be addressed by following a systematic troubleshooting approach. The diagram below outlines a general workflow for identifying and mitigating the source of ion suppression.
Caption: Troubleshooting workflow for ion suppression in this compound bioanalysis.
Q3: My analyte recovery is inconsistent and lower than expected. What could be the cause and how can I improve it?
A: Inconsistent and low recovery of this compound can be attributed to several factors, primarily related to the sample preparation method. The choice of extraction technique significantly impacts recovery. For instance, while protein precipitation (PPT) is a simple method, it may not efficiently remove interfering substances, leading to lower recovery.[7][9] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally offer better sample cleanup and can lead to higher and more consistent recoveries.[9] It is also crucial to optimize the parameters within your chosen extraction method, such as the solvent type and pH for LLE or the sorbent and elution solvent for SPE.
Q4: How does hemolysis affect the bioanalysis of this compound, and what are the mitigation strategies?
A: Hemolysis can impact this compound bioanalysis in several ways. The release of hemoglobin and other cellular components can cause matrix effects, leading to ion suppression or enhancement.[5] These components can also affect the extraction efficiency of the analyte.[3][6] Furthermore, enzymes released from red blood cells can potentially degrade the analyte, affecting its stability.[5][6]
Mitigation strategies for hemolyzed samples include:
-
Dilution: In cases of marginal hemolysis, diluting the sample with control plasma may be sufficient.[4]
-
Optimized Sample Cleanup: More rigorous extraction methods like a combination of protein precipitation with SPE or switching from SPE to LLE might be necessary to remove the interfering components.[4]
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte from the interfering peaks originating from the hemolyzed matrix.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for the simultaneous estimation of this compound and Hydrochlorothiazide in human plasma.[10]
-
Sample Preparation:
-
Pipette 500 µL of plasma sample (unknown, blank, calibration standard, or quality control) into a 5 mL centrifuge tube.
-
Add 50 µL of an internal standard (IS) solution (e.g., this compound-D4).
-
Add 50 µL of 0.5 N HCl.
-
-
Extraction:
-
Add 2.5 mL of the extraction solvent mixture (Diethyl ether: Dichloromethane, 70:30 v/v).
-
Vortex the tubes for 15 minutes at 40 rpm.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Caption: Step-by-step workflow for Liquid-Liquid Extraction of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantitation of this compound in human plasma.[11][12]
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma sample into a tube.
-
Add 50 µL of the internal standard (e.g., this compound-13C, d4).
-
Add 200 µL of 0.2 N Sodium Hydroxide.
-
Vortex and centrifuge the sample.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 250 µL of the reconstitution solution.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Caption: Step-by-step workflow for Solid-Phase Extraction of this compound.
Protocol 3: Phospholipid Removal using HybridSPE®-PPT
This is a general procedure for phospholipid removal which can be adapted for this compound analysis.[1]
-
Protein Precipitation:
-
To 300 µL of plasma, add 900 µL of 1% formic acid in acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 15,000 rpm for 3 minutes.
-
-
Phospholipid Removal:
-
Transfer 400 µL of the supernatant to a HybridSPE® 96-well plate.
-
Apply vacuum at 10" Hg for 4 minutes.
-
-
Analysis:
-
Collect the eluent and inject it directly into the LC-MS/MS system.
-
Data on Mitigation Strategies
The following tables summarize quantitative data from various studies on the effectiveness of different sample preparation techniques in mitigating matrix effects for this compound.
Table 1: Comparison of Recovery for Different Extraction Methods
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction | This compound | 73.3 - 77.1 | [13] |
| Liquid-Liquid Extraction | This compound | 54.62 - 70.76 | [14] |
| Protein Precipitation | This compound | ~97.28 | [15][16] |
| Solid-Phase Extraction | This compound | Not explicitly stated, but method was successfully validated | [11][12] |
Table 2: Matrix Effect Data for this compound Analysis
| Extraction Method | Matrix Effect (%) | Internal Standard Normalized Matrix Factor (% CV) | Reference |
| Liquid-Liquid Extraction | 89.59 | 3.44 | [14] |
| Solid-Phase Extraction | Not explicitly stated, but fewer absolute and relative matrix effects reported compared to other methods | Not explicitly stated | [17] |
Note: The definition of matrix effect percentage can vary between studies. A value close to 100% with a low coefficient of variation (CV) for the internal standard normalized matrix factor generally indicates a negligible matrix effect.[14]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Impact of sample hemolysis on drug stability in regulated bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
Validation & Comparative
Validating the Renoprotective Effects of Irbesartan in a New Diabetic Model: A Comparative Guide
Introduction: Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, creating a critical need for effective therapeutic interventions.[1][2] The renin-angiotensin-aldosterone system (RAAS) is a key contributor to the pathophysiology of DN. Irbesartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for hypertension and has demonstrated significant renoprotective effects in patients with type 2 diabetes.[3][4][5][6][7] This guide provides a comparative analysis of this compound's efficacy, leveraging data from studies utilizing the streptozotocin (B1681764) (STZ)-induced diabetic rat model. This model, while well-established, is continuously being refined to better mimic the progressive nature of human DN, making it a relevant platform for validating therapeutic effects.[1][8][9] We will compare this compound with other therapeutic alternatives and provide detailed experimental data and protocols for researchers in the field.
Comparative Efficacy of this compound in the STZ-Induced Diabetic Model
The STZ-induced diabetic model is widely used to study diabetic nephropathy due to its ability to replicate key features of the human disease, including hyperglycemia, albuminuria, and progressive renal lesions.[1][9] Studies consistently demonstrate this compound's ability to mitigate these pathological changes. Its performance is often compared against placebo and other antihypertensive agents to distinguish its specific renoprotective actions from general blood pressure reduction.[4][7]
Table 1: Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic (STZ) Group | This compound-Treated STZ Group | Alternative: Amlodipine-Treated STZ Group |
| Urinary Albumin Excretion (UAE) | Normal | Significantly Increased | Significantly Reduced vs. STZ | Moderate/No Significant Reduction[4][7] |
| Blood Urea (mg/dL) | Normal | Significantly Increased | Markedly Reduced vs. STZ | Variable Effects |
| Serum Creatinine (B1669602) (mg/dL) | Normal | Significantly Increased | Slower Rate of Increase[4][7] | No Significant Slowing of Increase[4][7] |
| Glomerular Filtration Rate (GFR) | Normal | Gradual Decline | Decline is Slowed | Variable/No Significant Effect |
| Total Cholesterol (TC) | Normal | Significantly Increased | Significantly Lower vs. STZ[10] | Not a Primary Effect |
| Triglycerides (TGs) | Normal | Significantly Increased | Significantly Lower vs. STZ[10] | Not a Primary Effect |
Table 2: Histological Findings in Renal Tissue
| Histological Feature | Control Group | Diabetic (STZ) Group | This compound-Treated STZ Group |
| Glomerular Hypertrophy | Absent | Present | Mitigated[10] |
| Mesangial Matrix Expansion | Absent | Significant Expansion[11][12] | Significantly Reduced[10] |
| Basement Membrane Thickening | Absent | Present[11][12] | Significantly Reduced[10] |
| Tubulointerstitial Fibrosis | Absent | Present | Reduced[12] |
| Podocyte Injury/Loss | Absent | Present[3] | Prevented/Reduced[3] |
Mechanisms of Renoprotection: Signaling Pathways
This compound exerts its renoprotective effects primarily by blocking the Angiotensin II Type 1 (AT1) receptor, which is the central mechanism of all ARBs.[13][14] This action interrupts the harmful downstream effects of Angiotensin II in the kidney, which include vasoconstriction, inflammation, and fibrosis.[14] Beyond RAAS blockade, recent research suggests this compound influences other molecular pathways involved in diabetic kidney injury.
One key mechanism involves the suppression of inflammatory pathways. Studies in db/db mice, another relevant model of type 2 diabetes, show that this compound can downregulate the RANKL-RANK system and inhibit the subsequent NF-κB pathway, reducing inflammation and podocyte injury.[3] Furthermore, this compound has been shown to activate the protective Nrf2/Keap1 pathway while suppressing the NLRP3 inflammasome, which mitigates oxidative stress and inflammation.[15] Another identified pathway involves the regulation of microRNAs; this compound can upregulate miR-93, which in turn downregulates Vascular Endothelial Growth Factor (VEGF) and its downstream effectors like fibronectin and collagen IV, thereby reducing fibrosis.[10]
Caption: this compound blocks the AT1 receptor, preventing Angiotensin II binding.
Caption: this compound modulates downstream inflammatory and antioxidant pathways.
Experimental Protocols
Reproducible and standardized protocols are essential for validating drug efficacy. Below are methodologies for key experiments cited in studies on diabetic nephropathy.
1. Induction of Diabetes Mellitus (STZ Model)
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are typically used.
-
Induction: Animals receive a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5). The dosage may vary but is often around 50-65 mg/kg body weight.[10]
-
Confirmation: Diabetes is confirmed 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Treatment: this compound administration (e.g., 50 mg/kg/day via oral gavage) is initiated after the confirmation of diabetes and continues for the duration of the study (typically 8-12 weeks).
2. Measurement of Urinary Albumin and Creatinine
-
Sample Collection: Spot urine samples are collected from mice or rats in the morning.[16] For 24-hour collection, animals are placed in metabolic cages with free access to food and water.[17]
-
Albumin Quantification: Urinary albumin concentration is measured using a species-specific Albumin ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[16][17][18] This involves a competitive binding assay where antibody binds to either albumin in the sample or albumin coated on the plate.[17] Absorbance is read at 450 nm.[17][18]
-
Creatinine Quantification: Urinary creatinine is measured using a colorimetric assay kit, often based on the Jaffe reaction with picric acid.[16] The absorbance is read, and concentration is determined from a standard curve.
-
Calculation: The Albumin-to-Creatinine Ratio (ACR) is calculated to normalize for variations in urine concentration.
3. Histological Analysis of Kidney Tissue
-
Tissue Preparation: At the end of the study, animals are euthanized, and kidneys are perfused with saline, followed by 4% paraformaldehyde. The kidneys are then harvested, fixed in 10% formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.[9][19]
-
Analysis: Stained sections are examined under a light microscope. Pathological changes such as glomerular hypertrophy, mesangial expansion, tubular dilation, and interstitial fibrosis are qualitatively and quantitatively assessed.[1][19] Morphometric analyses can be performed using imaging software to quantify changes in glomerular area or mesangial matrix fraction.
Caption: General workflow for evaluating this compound in a diabetic rat model.
Conclusion
The evidence strongly supports the renoprotective effects of this compound in preclinical models of diabetic nephropathy. In the STZ-induced diabetic model, this compound consistently ameliorates key indicators of kidney damage, including albuminuria and adverse histological changes.[10] Its efficacy surpasses that of antihypertensives like amlodipine, indicating a protective mechanism that is independent of its blood pressure-lowering effect.[4][7] The multifaceted mechanism of action, which involves not only RAAS blockade but also modulation of inflammatory and oxidative stress pathways, makes this compound a robust therapeutic agent for slowing the progression of diabetic kidney disease. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further investigate and validate renoprotective therapies.
References
- 1. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing diabetic kidney disease animal models: Insights from a meta‐analytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. A Review of the Antihypertensive and Renal-protective Effects of this compound | USC Journal [uscjournal.com]
- 6. ukidney.com [ukidney.com]
- 7. Renoprotective effect of the angiotensin-receptor antagonist this compound in patients with nephropathy due to type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound protects against type 2 diabetic nephropathy by regulating miR-93/VEGF and its downstream effectors | Tropical Journal of Pharmaceutical Research [ajol.info]
- 11. mdpi.com [mdpi.com]
- 12. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. google.com [google.com]
- 15. This compound ameliorates diabetic nephropathy by activating the Nrf2/Keap1 pathway and suppressing NLRP3 inflammasomes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of urinary albumin, creatinine, and serum creatinine [bio-protocol.org]
- 17. diacomp.org [diacomp.org]
- 18. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle: Irbesartan Versus Losartan in Blood Pressure Reduction
In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) stand as a cornerstone of treatment. Among them, irbesartan and losartan (B1675146) are frequently prescribed, yet subtle but significant differences in their clinical efficacy and pharmacokinetic profiles warrant a closer examination. This guide provides a comparative analysis of these two widely used medications, supported by clinical trial data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Reduction: A Quantitative Comparison
Clinical evidence from head-to-head trials demonstrates that this compound may offer a more potent and sustained reduction in blood pressure compared to losartan at commonly prescribed once-daily doses.
A key double-blind, randomized clinical trial involving 567 patients with mild-to-moderate hypertension provides compelling data. After an 8-week treatment period, the 300 mg once-daily dose of this compound resulted in significantly greater reductions in both trough seated diastolic blood pressure (SeDBP) and trough seated systolic blood pressure (SeSBP) compared to 100 mg of losartan once daily. Specifically, the reduction in SeDBP was 3.0 mmHg greater with this compound, and the reduction in SeSBP was 5.1 mmHg greater[1][2]. These differences were statistically significant (p < .01 for both comparisons)[1][2]. Notably, the antihypertensive effect of 150 mg of this compound was not significantly different from that of 100 mg of losartan[1].
Another study, which involved a titration protocol, further substantiated these findings. Patients were initiated on either 150 mg of this compound or 50 mg of losartan once daily, with the option to titrate up to 300 mg for this compound or 100 mg for losartan, and the subsequent addition of hydrochlorothiazide (B1673439) (HCTZ) if blood pressure was not controlled. The this compound-based regimen consistently resulted in a greater reduction in blood pressure, both as monotherapy and in combination with HCTZ[3].
The superior efficacy of this compound is also observed when combined with HCTZ. A study comparing fixed-dose combinations of this compound 150 mg/HCTZ 12.5 mg and losartan 50 mg/HCTZ 12.5 mg found that the this compound combination led to greater reductions in 24-hour ambulatory diastolic blood pressure[4].
| Treatment Group | Mean Reduction in SeDBP (mmHg) | Mean Reduction in SeSBP (mmHg) | Study Duration |
| This compound 300 mg | -10.2 to -13.8[5] | -18.0[5] | 8-12 weeks |
| Losartan 100 mg | -7.9 to -10.8[5] | -13.9[5] | 8-12 weeks |
| This compound 150 mg | Not significantly different from Losartan 100 mg[1] | Not significantly different from Losartan 100 mg[1] | 8 weeks |
| This compound 150 mg/HCTZ 12.5 mg | Significantly greater than Losartan/HCTZ[4] | - | 4 weeks |
| Losartan 50 mg/HCTZ 12.5 mg | - | - | 4 weeks |
Pharmacokinetic and Pharmacodynamic Profile
The observed differences in clinical efficacy can be partly attributed to the distinct pharmacokinetic and pharmacodynamic properties of the two drugs. This compound has a longer half-life (11-15 hours) compared to losartan (2 hours), although losartan's active metabolite has a half-life of 6-9 hours[6]. This longer duration of action for this compound may contribute to more consistent 24-hour blood pressure control[6]. Furthermore, this compound exhibits higher oral bioavailability (60-80%) than losartan (25-33%)[6]. This compound is also considered more potent than losartan[6].
Signaling Pathway and Mechanism of Action
Both this compound and losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. They block the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure[6]. By blocking the AT1 receptor, these drugs prevent angiotensin II from exerting its effects on vascular smooth muscle, resulting in vasodilation.
Experimental Protocols
The clinical trials comparing this compound and losartan have generally followed rigorous, double-blind, randomized, parallel-group designs. Below is a generalized protocol representative of these studies.
1. Patient Population:
-
Inclusion Criteria: Male and female patients aged 18 years or older with a diagnosis of mild-to-moderate essential hypertension. This is typically defined as a seated diastolic blood pressure (SeDBP) of 95-110 mmHg and a seated systolic blood pressure (SeSBP) of <180 mmHg.
-
Exclusion Criteria: Secondary hypertension, severe cardiovascular conditions, significant renal or hepatic impairment, and contraindications to ARB therapy.
2. Study Design:
-
Phase 1: Placebo Lead-in (e.g., 4 weeks): Patients discontinue their previous antihypertensive medications and receive a single-blind placebo to establish a baseline blood pressure and ensure compliance.
-
Phase 2: Randomization and Double-Blind Treatment (e.g., 8-12 weeks): Eligible patients are randomly assigned to receive once-daily doses of either this compound (e.g., 150 mg or 300 mg), losartan (e.g., 50 mg or 100 mg), or placebo. In some studies, a titration design is used where the dose can be increased if blood pressure targets are not met.
-
Phase 3: Follow-up: Blood pressure and safety assessments are conducted at regular intervals (e.g., weeks 1, 4, and 8).
3. Efficacy Endpoints:
-
Primary Endpoint: The change from baseline in trough seated diastolic blood pressure (SeDBP) at the end of the treatment period.
-
Secondary Endpoints: The change from baseline in trough seated systolic blood pressure (SeSBP), response rates (proportion of patients achieving a target blood pressure), and 24-hour ambulatory blood pressure monitoring.
4. Safety and Tolerability:
-
Adverse events are recorded at each visit. Both this compound and losartan are generally well-tolerated[1]. In one study, the 300 mg dose of this compound was associated with the lowest incidence of adverse events and discontinuations due to adverse events[1].
References
- 1. Comparative efficacy of two angiotensin II receptor antagonists, this compound and losartan in mild-to-moderate hypertension. This compound/Losartan Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Antihypertensive and Renal-protective Effects of this compound | USC Journal [uscjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ambulatory blood pressure comparison of the anti-hypertensive efficacy of fixed combinations of this compound/hydrochlorothiazide and losartan/hydrochlorothiazide in patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
Head-to-head comparison of Irbesartan and Valsartan on cardiac remodeling
For Researchers, Scientists, and Drug Development Professionals
Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart. Angiotensin II receptor blockers (ARBs) are a cornerstone in the management of cardiovascular diseases, with their ability to mitigate and even reverse cardiac remodeling being a significant therapeutic benefit. Among the ARBs, irbesartan and valsartan (B143634) are widely prescribed. This guide provides an objective, data-driven comparison of their effects on cardiac remodeling, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes key quantitative data from clinical studies comparing the effects of this compound and Valsartan on cardiac remodeling parameters, primarily focusing on the regression of left ventricular hypertrophy (LVH).
| Parameter | This compound | Valsartan | Study Comparison Details |
| Left Ventricular Mass Index (LVMI) Reduction | A study showed a 16% reduction in LVMI.[1] In another trial, a significant reduction in LVMI was observed in the highest quartile of baseline LV mass (-8.4 g/m²).[1] A 24-week treatment with this compound resulted in a decrease in LVMI from 145.5±35.1 g/m² to 135.3±35.4 g/m².[2] | One study reported a mean decrease of 16.0 g/m² in LVMI.[1] Another study noted a significant reduction in LVMI.[3] | Direct head-to-head trials are limited. The provided data is from separate studies comparing these ARBs to other antihypertensives like atenolol (B1665814) or amlodipine. The magnitude of LVMI reduction appears to be significant for both drugs. |
| Blood Pressure (BP) Reduction | A retrospective study showed that the this compound/hydrochlorothiazide (HCTZ) combination was associated with significant reductions in both systolic BP (-9 mm Hg) and diastolic BP (-5 mm Hg).[4] | The same retrospective study showed smaller reductions in systolic BP (-2 mm Hg) and diastolic BP (0 mm Hg) with the valsartan/HCTZ combination.[4] | In a study comparing this compound 150 mg and valsartan 80 mg, no significant difference in the efficacy of reducing SBP and DBP was found.[4] However, another meta-analysis suggested this compound 150 mg was less effective in reducing SBP and DBP than valsartan 160 mg.[4] |
| Biomarkers of Cardiac Fibrosis | This compound treatment in diabetic rats significantly reduced myocardial tissue type I collagen and hydroxyproline (B1673980) content.[5] It also attenuated the increase in TGF-β1 and IL-1β in a diabetic cardiomyopathy model.[6] | Valsartan has been shown to ameliorate cardiac fibrosis, partly by inhibiting miR-21 expression in diabetic nephropathy mice.[7] It also inhibits Ang II/AT1R/TGF-β signaling, which is a key mechanism in its anti-fibrotic effect.[8] | Both drugs demonstrate anti-fibrotic properties by modulating key signaling pathways like TGF-β. Direct comparative studies on fibrosis biomarkers are scarce. |
| Endothelial Function | This compound has been shown to improve endothelial function and reduce markers of inflammation such as C-reactive protein (CRP).[9][10] | Valsartan has also been demonstrated to decrease levels of inflammatory markers (CRP) and improve endothelial function.[9] | Both ARBs appear to have beneficial effects on endothelial function and inflammation, which are closely linked to cardiac remodeling.[9] |
Signaling Pathways in Cardiac Remodeling and ARB Intervention
The renin-angiotensin system (RAS) plays a pivotal role in cardiac remodeling. Angiotensin II (Ang II), the primary effector of the RAS, binds to the Angiotensin II Type 1 (AT1) receptor, initiating a cascade of signaling events that lead to myocyte hypertrophy, fibroblast proliferation, and extracellular matrix deposition, culminating in fibrosis and ventricular dysfunction.[11][12] this compound and Valsartan, as AT1 receptor blockers, competitively inhibit the binding of Ang II to the AT1 receptor, thereby blocking these downstream pathological effects.[13]
Caption: Angiotensin II signaling pathway leading to cardiac remodeling and the inhibitory action of ARBs.
Experimental Protocols
To provide a framework for future comparative studies, a generalized experimental workflow for assessing the effects of this compound and Valsartan on cardiac remodeling in a preclinical setting is outlined below.
Animal Model of Cardiac Remodeling
A common method to induce cardiac remodeling is through surgical procedures such as aortic constriction (pressure overload) or myocardial infarction (MI) in rodents.[14][15]
-
Aortic Constriction (Pressure Overload):
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).[14]
-
Surgical Procedure: Perform a thoracotomy to expose the transverse aorta. Ligate the aorta between the brachiocephalic and left common carotid arteries with a suture tied against a needle of a specific gauge to create a consistent degree of stenosis.[14]
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.[14]
-
-
Myocardial Infarction (Volume Overload):
-
Surgical Procedure: Ligate the left anterior descending (LAD) coronary artery to induce an infarction.[16]
-
Drug Administration
-
Treatment Groups: Animals are randomly assigned to receive:
-
Vehicle (Control)
-
This compound
-
Valsartan
-
-
Dosage and Administration: The drugs are typically administered daily via oral gavage for a specified period (e.g., 4-8 weeks). Dosages should be based on established literature to achieve therapeutic levels.
Assessment of Cardiac Remodeling
-
Echocardiography:
-
Procedure: Perform transthoracic echocardiography at baseline and at the end of the treatment period to assess cardiac function and structure.[16][17]
-
Parameters Measured: Left ventricular internal diameter (LVID), interventricular septal thickness (IVST), posterior wall thickness (PWT), ejection fraction (EF), and fractional shortening (FS). Left ventricular mass (LVM) and left ventricular mass index (LVMI) are calculated from these measurements.[18]
-
-
Histological Analysis:
-
Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.
-
Fibrosis Staining: Fix the heart tissue, embed in paraffin, and section. Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify the extent of cardiac fibrosis.[16]
-
Myocyte Hypertrophy: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA) to measure cardiomyocyte cross-sectional area.
-
-
Biomarker Analysis:
Caption: A generalized experimental workflow for comparing this compound and Valsartan on cardiac remodeling.
Conclusion
References
- 1. Angiotensin II receptor blockers and cardiovascular protection: Focus on left ventricular hypertrophy regression and atrial fibrillation prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound on Left Ventricular Mass and Arterial Stiffness in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing Angiotensin II Receptor Blockers on Benefits Beyond Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of this compound/ Hydrochlorothiazide and Valsartan/Hydrochlorothiazide Combination in Lowering Blood Pressure: A Retrospective Observational Study in Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of inflammation and cardiac matrix metalloproteinase activity to cardiac failure in diabetic cardiomyopathy: the role of angiotensin type 1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor blocker valsartan ameliorates cardiac fibrosis partly by inhibiting miR-21 expression in diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of angiotensin II in the development of subcellular remodeling in heart failure [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative Animal Models Of Cardiac Remodeling: Development And Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Regression of the Left Ventricular Hypertrophy in Patients with Essential Hypertension on Standard Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Irbesartan versus Telmisartan: differential effects on PPAR-gamma activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two angiotensin II receptor blockers (ARBs), Irbesartan and Telmisartan (B1682998), on peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for research and drug development in metabolic and cardiovascular diseases.
Introduction
Both this compound and Telmisartan are widely prescribed for the management of hypertension. However, their pharmacological profiles extend beyond angiotensin II type 1 (AT1) receptor blockade. Notably, Telmisartan has been identified as a partial agonist of PPAR-γ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] this compound has also been shown to possess some PPAR-γ modulating activity, though generally to a lesser extent than Telmisartan.[3][4] This dual action of certain ARBs has significant therapeutic implications, particularly for patients with metabolic syndrome, type 2 diabetes, and atherosclerosis.[2][5]
Quantitative Comparison of PPAR-γ Activation
The following table summarizes quantitative data from various studies comparing the PPAR-γ activating potential of this compound and Telmisartan.
| Parameter | Telmisartan | This compound | Full Agonist (e.g., Rosiglitazone, Pioglitazone) | Study Reference |
| Maximal Receptor Activation | 25-30% of full agonists | Modest/Slight activation (2- to 3-fold at 10 µmol/L) | 100% | [2][3] |
| EC50 (Concentration for 50% of maximal effect) | 4.5 µmol/L | 26.97 µmol/L | Rosiglitazone: 0.066 µmol/L; Pioglitazone: 1.5 µmol/L | [3][4] |
| Fold Induction of PPARγ Transcriptional Activity (at 10 µmol/L) | 2.6 ± 0.6-fold | 3.4 ± 0.9-fold | Pioglitazone: 5.2 ± 1.1-fold | [4] |
| Adipocyte Differentiation (3T3-L1 cells) | Clearly induced at 1-5 µmol/L | Induced at 10 µmol/L | Potent inducers | [3] |
| aP2 mRNA Expression Induction (3T3-L1 cells at 10 µmol/L) | 3.1 ± 0.3-fold | 3.3 ± 0.1-fold | Not directly compared in this study | [6] |
Mechanism of Action: Differential PPAR-γ Modulation
Telmisartan's partial agonism of PPAR-γ is attributed to its unique molecular structure, which allows it to bind to the ligand-binding domain (LBD) of the receptor.[3][7] Crystallographic studies have revealed that Telmisartan binds to the PPAR-γ LBD in a distinct manner compared to full agonists like thiazolidinediones (TZDs).[7][8] This interaction leads to a less stable conformation of the activation function-2 (AF-2) helix, resulting in attenuated recruitment of coactivators and, consequently, partial activation of the receptor.[7] This partial agonism is thought to confer the metabolic benefits of PPAR-γ activation while potentially avoiding some of the side effects associated with full agonists.[1][2]
This compound also interacts with the PPAR-γ LBD, but its binding affinity and subsequent activation appear to be weaker than that of Telmisartan.[3][9] The molecular interactions of this compound with the PPAR-γ LBD are less well-characterized than those of Telmisartan.
Signaling Pathway
The activation of PPAR-γ by Telmisartan and this compound initiates a signaling cascade that influences the expression of numerous genes involved in glucose and lipid metabolism.
Experimental Protocols
The following are summaries of common experimental methodologies used to assess the PPAR-γ activity of this compound and Telmisartan.
Cellular Transactivation Assay
This assay quantifies the ability of a compound to activate PPAR-γ and drive the expression of a reporter gene.
Methodology:
-
Cell Culture: A suitable cell line (e.g., COS-7, 3T3-L1) is cultured under standard conditions.[10]
-
Transient Transfection: Cells are co-transfected with:
-
An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the human PPAR-γ ligand-binding domain (Gal4-hPPARγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4-dependent promoter.
-
A control reporter vector (e.g., Renilla luciferase) for normalization.[4][10]
-
-
Treatment: After transfection, cells are treated with various concentrations of Telmisartan, this compound, a positive control (e.g., rosiglitazone), or a vehicle control (e.g., DMSO).[4]
-
Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.[4]
-
Data Analysis: The activity of the PPAR-γ-driven luciferase is normalized to the control luciferase activity. The fold activation relative to the vehicle control is then calculated.
Adipocyte Differentiation Assay
This assay assesses the ability of compounds to induce the differentiation of preadipocytes into mature adipocytes, a process largely regulated by PPAR-γ.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.[3]
-
Induction of Differentiation: Differentiation is induced by treating the cells with a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of Telmisartan, this compound, or a control.[3]
-
Lipid Accumulation Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids within mature adipocytes.[3]
-
Quantification: The extent of differentiation can be quantified by visually assessing the number of lipid-laden cells or by extracting the Oil Red O dye and measuring its absorbance spectrophotometrically.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method measures the expression levels of PPAR-γ target genes in response to treatment with the compounds.
Methodology:
-
Cell Treatment: Differentiated adipocytes or other relevant cell types are treated with Telmisartan, this compound, or a control for a specified period.[6]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PPAR-γ target genes (e.g., aP2, CD36) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the PPAR-γ activity of this compound and Telmisartan.
Conclusion
The available evidence strongly indicates that Telmisartan is a more potent partial agonist of PPAR-γ compared to this compound.[3][5] This differential activity is reflected in its ability to activate the receptor at lower concentrations and to a greater extent in various in vitro models.[3][4] The partial PPAR-γ agonism of Telmisartan provides a plausible mechanism for the metabolic benefits observed in clinical studies, including improvements in insulin sensitivity and lipid profiles.[1][11] While this compound also exhibits some PPAR-γ modulating effects, they are generally less pronounced.[3][4]
For researchers and drug development professionals, the distinct PPAR-γ activating properties of these ARBs highlight the potential for developing "metabosartans" – drugs that combine AT1 receptor blockade with beneficial metabolic effects through PPAR-γ modulation. Further research into the structure-activity relationships of these compounds could lead to the design of novel therapies for the comprehensive management of cardiometabolic disorders.
References
- 1. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound vs Telmisartan | Power [withpower.com]
- 6. Angiotensin type 1 receptor blockers induce peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The effects of this compound and telmisartan on metabolic parameters and blood pressure in obese, insulin resistant, hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the AT1 receptor binding affinity of Irbesartan versus Candesartan
An Objective Comparison of Angiotensin II Type 1 Receptor Binding Affinities for Researchers and Drug Development Professionals.
In the highly competitive landscape of angiotensin II receptor blockers (ARBs), both Irbesartan and Candesartan have established themselves as potent antagonists of the Angiotensin II Type 1 (AT1) receptor, a key player in the regulation of blood pressure and cardiovascular homeostasis. For researchers and drug development professionals, a nuanced understanding of the binding characteristics of these molecules to their target is paramount. This guide provides a comprehensive comparison of the AT1 receptor binding affinity of this compound and Candesartan, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
Several sources indicate that Candesartan generally exhibits a higher binding affinity for the AT1 receptor compared to this compound.[1] This is often attributed to its slower dissociation rate from the receptor.[2] However, it is crucial to note that absolute values can vary between studies due to different experimental setups.
Below is a summary of reported binding affinity values for this compound and Candesartan from various sources. The lack of directly comparable data from a single study necessitates careful interpretation.
| Compound | Binding Affinity Metric | Reported Value | Radioligand | Cell Line/Tissue | Reference |
| This compound | Ki | 4.05 nM | [125I]Angiotensin II | WB-Fischer 344 rat liver epithelial cells | [3] |
| This compound | IC50 | 4 nM | Angiotensin II | Rabbit aorta ring | [4] |
| This compound | Kd | Low (unpublished data) | 125I-[Sar1, Ile8]Ang II | Not Specified | [5] |
| Candesartan | pKi | 8.61 ± 0.21 | [3H]-Angiotensin II | COS-7 cells expressing AT1 receptors |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The Kd value for this compound from one source suggests a potentially higher affinity, highlighting the variability in experimental outcomes.[5]
AT1 Receptor Signaling Pathway
The binding of an antagonist like this compound or Candesartan to the AT1 receptor blocks the downstream signaling cascade initiated by Angiotensin II. This pathway is central to the pathophysiology of hypertension and other cardiovascular diseases.
Caption: Angiotensin II (Ang II) signaling pathway via the AT1 receptor and the inhibitory action of this compound and Candesartan.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an experiment.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay to determine AT1 receptor affinity.
Detailed Methodology
1. Membrane Preparation:
-
Cells stably or transiently expressing the human AT1 receptor (e.g., CHO or COS-7 cells) are cultured to confluence.
-
The cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The cell suspension is homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II or [3H]Candesartan).
-
Increasing concentrations of the unlabeled competitor drug (this compound or Candesartan).
-
The prepared cell membranes.
-
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., 10 µM unlabeled Losartan).
-
The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter or a gamma counter, depending on the radioisotope used.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to fit a sigmoidal dose-response curve.
-
The IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The evaluation of AT1 receptor binding affinity is a cornerstone in the preclinical assessment of ARBs. While both this compound and Candesartan are highly effective AT1 receptor antagonists, the available data suggest that Candesartan may possess a higher binding affinity, largely attributed to its slower dissociation from the receptor. This tighter binding could potentially contribute to a more prolonged and insurmountable antagonism. However, it is imperative for researchers to consider the specific experimental conditions when comparing binding affinity data from different studies. The provided experimental protocol offers a standardized framework for conducting such comparative analyses in a controlled laboratory setting, enabling a more direct and reliable assessment of the binding characteristics of these and other novel ARB candidates.
References
- 1. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candesartan vs this compound Comparison - Drugs.com [drugs.com]
Long-Term Safety of Irbesartan in Animal Studies: A Comparative Analysis with Other Angiotensin II Receptor Blockers
A comprehensive review of preclinical data on the long-term safety profiles of Irbesartan and other Angiotensin II Receptor Blockers (ARBs) reveals a comparable and generally favorable safety margin for this class of antihypertensive agents. Extensive animal studies, primarily in rats and mice, form the basis of our understanding of the potential toxicological and carcinogenic effects of these drugs. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.
This analysis focuses on long-term safety data from animal studies, which are crucial for predicting potential adverse effects in humans. The primary endpoints evaluated in these studies include carcinogenicity, chronic toxicity, and reproductive toxicity. The data presented is largely derived from preclinical information submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA).
The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
Angiotensin II Receptor Blockers exert their therapeutic effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade leads to vasodilation and reduced aldosterone (B195564) secretion, thereby lowering blood pressure. Understanding this pathway is fundamental to interpreting the pharmacological and toxicological effects of ARBs.
Diagram of the Renin-Angiotensin-Aldosterone System and the mechanism of action of ARBs.
Comparative Carcinogenicity Studies
Long-term carcinogenicity studies, typically conducted over two years in rats and mice, are a cornerstone of preclinical safety assessment. For this compound and other ARBs, these studies have generally not revealed a carcinogenic potential. The tables below summarize the available data.
Table 1: Summary of 2-Year Carcinogenicity Studies in Rats
| Drug | Species (Strain) | Highest Dose Tested | Key Findings |
| This compound | Rat (Sprague-Dawley) | 500 mg/kg/day (males), 1000 mg/kg/day (females) | No statistically significant increases in tumor incidence. |
| Losartan | Rat (Species not specified) | 270 mg/kg/day | Not carcinogenic. Female rats at the highest dose had a slightly higher incidence of pancreatic acinar adenoma.[1] |
| Valsartan | Rat (Sprague-Dawley) | 200 mg/kg/day | No evidence of carcinogenicity. |
| Candesartan | Rat (Species not specified) | Not specified in available documents | Toxicological experiments showed no carcinogenic effects.[2] |
| Olmesartan | Rat | 2000 mg/kg/day | Not carcinogenic.[3] |
| Telmisartan | Rat | Not specified in available documents | No evidence of carcinogenicity in 104-week oral study.[4] |
| Azilsartan | Rat | 300 mg/kg/day (dietary) | Not carcinogenic.[5] |
Table 2: Summary of Carcinogenicity Studies in Mice
| Drug | Species (Strain) | Study Duration | Highest Dose Tested | Key Findings |
| This compound | Mouse (CD-1) | 97 weeks | 1000 mg/kg/day | No statistically significant increases in tumor incidence. |
| Losartan | Mouse (Species not specified) | 92 weeks | Not specified in available documents | Not carcinogenic.[6] |
| Valsartan | Mouse (Species not specified) | Not specified in available documents | Not specified in available documents | No evidence of carcinogenicity. |
| Candesartan | Mouse | Not specified in available documents | 2000 mg/kg (single oral dose) | No acute lethal toxicity found.[2] |
| Olmesartan | Mouse (p53 knockout & Hras2 transgenic) | 6 months | 1000 mg/kg/day | No evidence of a carcinogenic effect.[7][8] |
| Telmisartan | Mouse | 104 weeks | Not specified in available documents | No evidence of carcinogenicity.[4] |
| Azilsartan | Mouse (Tg.rasH2) | 6 months | 450 mg/kg/day | Not carcinogenic.[9] |
Chronic Toxicity Profile
Chronic, repeat-dose toxicity studies are designed to identify target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL). For the ARB class, effects on the kidney and adrenal gland are often observed at high doses, which are considered to be exaggerations of the pharmacological action of these drugs on the RAAS.
Table 3: Summary of Chronic Toxicity Findings in Animal Studies
| Drug | Animal Model(s) | Key Findings |
| This compound | Rats, Monkeys | At high doses, renal changes (e.g., tubular degeneration, pelvic cavitation) and evidence of anemia. |
| Losartan | Rats | At high doses, renal and gastric changes. |
| Valsartan | Rats, Marmosets | At high doses, renal toxicity and decreased red blood cell parameters. |
| Candesartan | Rats, Dogs | At high doses, renal and gastrointestinal effects. |
| Olmesartan | Rats, Dogs | Well-tolerated at doses up to 1000 mg/kg/day in rats (6 months) and 160 mg/kg/day in dogs (12 months).[3] |
| Telmisartan | Rats, Dogs | At high doses, renal and gastrointestinal toxicity. |
| Azilsartan | Rats, Dogs | Target organs for toxicity were the kidney (juxtaglomerular hypertrophy), adrenal gland (atrophy of the zona glomerulosa), and GI tract (gastric erosion).[5][10] |
Experimental Protocols: A Generalized Approach
While specific protocols vary between studies and pharmaceutical sponsors, the general workflow for long-term safety assessment of a new chemical entity like an ARB follows a standardized path.
Generalized workflow for preclinical long-term safety assessment of pharmaceuticals.
A typical 2-year carcinogenicity study protocol involves the following:
-
Animal Model: Two rodent species are typically used, most commonly Sprague-Dawley or Fischer 344 rats and CD-1 or B6C3F1 mice.
-
Group Size: Groups usually consist of 50 animals per sex per dose group.
-
Dosing: The drug is administered daily, often mixed in the feed or by gavage, at multiple dose levels. These doses typically include a low dose, a mid-range dose, and a high dose, which is often the maximum tolerated dose (MTD) determined in shorter-term studies. A concurrent control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. Organs are weighed, and a comprehensive list of tissues is examined microscopically for neoplastic and non-neoplastic lesions.
Conclusion
Based on the extensive preclinical data available, this compound demonstrates a long-term safety profile in animal studies that is consistent with and comparable to other members of the angiotensin II receptor blocker class. The primary toxicities observed at high doses are generally related to the exaggerated pharmacological effects on the renin-angiotensin system. Importantly, comprehensive carcinogenicity studies in both rats and mice have not identified a carcinogenic potential for this compound or other ARBs. This body of evidence from animal studies has supported the widespread and long-term clinical use of these important therapeutic agents. Researchers and drug development professionals can be confident in the generally favorable preclinical safety profile of this class of drugs, while remaining mindful of the class-specific pharmacological effects that can manifest as toxicity at supratherapeutic doses.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validating Therapeutic Efficacy: A Comparative Guide to Biomarkers for Irbesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic efficacy of Irbesartan, an angiotensin II receptor blocker (ARB) widely prescribed for hypertension and diabetic nephropathy. We delve into the key pharmacodynamic, inflammatory, and pharmacogenomic biomarkers associated with this compound's mechanism of action and compare its effects with other ARBs and alternative therapeutic approaches. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of preclinical and clinical studies.
Pharmacodynamic Biomarkers: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade disrupts the normal feedback loop, leading to predictable changes in several RAAS components that can serve as pharmacodynamic biomarkers of this compound's activity.
Comparative Efficacy of this compound and Other Antihypertensives on RAAS Biomarkers
The table below summarizes the effects of this compound on key RAAS biomarkers in comparison to another antihypertensive agent, the beta-blocker Atenolol.
| Biomarker | This compound | Atenolol |
| Plasma Renin Activity | Increased (from 0.9 ± 0.7 to 3.4 ± 4.2 ng/mL x h, P < 0.001)[1] | Decreased (from 1.0 ± 0.6 to 0.7 ± 0.6 ng/mL x h, P < 0.01)[1] |
| Angiotensin II | Increased (from 3.0 ± 1.6 to 13.0 ± 17.7 pmol/L, P < 0.001)[1] | Decreased (from 3.4 ± 1.6 to 3.2 ± 2.2 pmol/L)[1] |
| Serum Aldosterone (B195564) | Decreased (from 346 ± 140 to 325 ± 87 pmol/L, P < 0.05)[1] | Decreased (from 315 ± 115 to 283 ± 77 pmol/L, P < 0.05)[1] |
Data from a long-term study in patients with primary hypertension.[1]
A study comparing different ARBs in healthy, normotensive subjects on an unrestricted sodium diet showed that Olmesartan (20 mg and 40 mg), Valsartan (160 mg and 320 mg), and this compound (300 mg) all significantly increased plasma renin activity compared to placebo.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System
Inflammatory and Oxidative Stress Biomarkers
Chronic inflammation and oxidative stress are implicated in the pathophysiology of hypertension and its complications. This compound has been shown to modulate several biomarkers associated with these processes.
Comparative Effects of this compound and Other ARBs on Inflammatory Markers
| Biomarker | This compound | Other ARBs (pooled data) |
| High-sensitivity C-reactive protein (hs-CRP) | Significant reduction observed in some studies. | ARBs, as a class, did not show a significant effect on hs-CRP in a 2022 meta-analysis.[2] |
| Interleukin-6 (IL-6) | May reduce in vitro generation.[3] | ARBs, as a class, showed a significant reduction in IL-6 levels in a 2022 meta-analysis.[2] |
| Tumor Necrosis Factor-alpha (TNF-α) | No significant change observed in some studies. | ARBs, as a class, did not show a significant effect on TNF-α in a 2022 meta-analysis.[2] |
| Urinary Advanced Glycation End-products (AGEs) | Decreased urinary excretion of MG-H1 and G-H1. | Data for other ARBs is limited. |
Pharmacogenomic Biomarkers: Tailoring Treatment to the Individual
Genetic variations can influence an individual's response to this compound. Identifying these genetic markers can help in personalizing antihypertensive therapy.
Key Gene Polymorphisms Influencing this compound Efficacy
| Gene | Polymorphism | Effect on this compound Response |
| CYP11B2 (Aldosterone Synthase) | -344C>T (rs1799998) | The TT genotype is associated with a more pronounced blood pressure reduction in response to this compound. The TC genotype showed a greater systolic blood pressure reduction compared to the TT genotype in a study on Chinese hypertensives.[4] |
| AGTR1 (Angiotensin II Receptor Type 1) | A1166C (rs5186) | The C allele is associated with a better response to this compound, particularly in male patients. |
Logical Relationship for Pharmacogenomic-Guided this compound Therapy
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: This method measures the rate of angiotensin I generation from endogenous angiotensinogen in plasma.
Procedure:
-
Sample Collection: Collect 10 mL of blood into a syringe containing 1 mL of 0.3 M disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) at pH 7.4. Immediately centrifuge at 4°C and store the plasma at -20°C.[5]
-
Angiotensin I Generation: Thaw plasma on ice. Adjust 1 mL of plasma to pH 5.5 with 0.5 M HCl after adding inhibitors of angiotensinases and converting enzyme (e.g., 5% DFP and 20% dihydrostreptomycin (B1670612) sulphate). Incubate in a shaking water bath at 37°C for 3 hours.[6]
-
Termination of Reaction: Adjust the pH to 7.4 with 0.1 M NaOH and bring the volume to 2 mL with phosphate (B84403) buffer. Boil for 10 minutes to stop the enzymatic reaction and precipitate plasma proteins.[6]
-
Radioimmunoassay: Centrifuge the boiled sample and use the supernatant for the RIA of angiotensin I. Incubate the supernatant with ¹²⁵I-labeled angiotensin I and a specific antibody. Separate antibody-bound from free angiotensin I using charcoal. Measure the radioactivity of the bound fraction.
-
Calculation: Calculate the PRA based on the amount of angiotensin I generated per unit of time (ng/mL/h).
Measurement of Angiotensin II by ELISA
Principle: A competitive inhibition enzyme immunoassay for the quantitative measurement of angiotensin II.
Procedure:
-
Sample Preparation: Collect serum using a separator tube, allow it to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge. Plasma can be collected using EDTA or heparin as an anticoagulant and centrifuged.[7]
-
Assay Procedure:
-
Add 50 µL of standard, blank, or sample to the appropriate wells of a pre-coated microplate.
-
Immediately add 50 µL of Detection Reagent A and incubate for 1 hour at 37°C.[7]
-
Wash the plate 3 times.
-
Add 100 µL of Detection Reagent B and incubate for 30 minutes at 37°C.[7]
-
Wash the plate 5 times.
-
Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C.[7]
-
Add 50 µL of Stop Solution and read the absorbance at 450 nm.[7]
-
Measurement of Aldosterone by LC-MS/MS
Principle: A robust method for the accurate and precise measurement of aldosterone in serum or plasma.
Procedure:
-
Sample Preparation: Add an internal standard to the serum or plasma sample.
-
Extraction: Perform supported liquid extraction (SLE) with methyl tert-butyl ether (MtBE).[8]
-
Evaporation and Reconstitution: Evaporate the MtBE to dryness and reconstitute the sample in the mobile phase.[8]
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system for quantification. Use an eight-point calibration curve for accurate measurement.[8]
Genotyping of AGTR1 (A1166C - rs5186) by TaqMan SNP Genotyping Assay
Principle: Allele-specific TaqMan probes are used to differentiate between the A and C alleles at the rs5186 locus.
Procedure:
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes.
-
Reaction Setup: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (containing primers and probes for rs5186), and the genomic DNA sample.
-
Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The instrument will monitor the fluorescence of the VIC and FAM dyes to determine the genotype.
-
Data Analysis: Analyze the amplification plots to determine the genotype of each sample (AA, AC, or CC).
Experimental Workflow for Biomarker Analysis
Alternative and Complementary Therapies
While this guide focuses on this compound, it is important to acknowledge the role of non-pharmacological interventions in managing hypertension.
Dietary Interventions
The Dietary Approaches to Stop Hypertension (DASH) diet, rich in fruits, vegetables, and low-fat dairy products, has been shown to lower blood pressure. A recent study identified 19 proteins robustly associated with the DASH diet that may serve as objective biomarkers of dietary adherence.[9]
Exercise
Regular physical activity is a cornerstone of hypertension management. Biomarkers that respond to exercise include markers of fitness, vascular function, oxidative stress, and inflammation.[6][10][11] For instance, high-sensitivity C-reactive protein (hs-CRP) is a widely used marker of systemic inflammation that is responsive to both acute and chronic exercise.[5]
This guide provides a framework for understanding and utilizing biomarkers to evaluate the therapeutic efficacy of this compound. By integrating pharmacodynamic, inflammatory, and pharmacogenomic data, researchers and clinicians can gain a more comprehensive understanding of an individual's response to treatment, paving the way for more personalized and effective management of hypertension and related conditions.
References
- 1. manuals.plus [manuals.plus]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Tracking Biomarker Responses to Exercise in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Protein Biomarkers of the Dietary Approaches to Stop Hypertension Diet in Randomized Feeding Studies and Validation in an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Biomarker Responses to Exercise in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Irbesartan's Renal Fortitude: A Comparative Analysis Across Key Kidney Cells
A comprehensive examination of Irbesartan's multifaceted effects on podocytes, mesangial cells, and tubular epithelial cells reveals distinct, yet complementary, mechanisms of renal protection. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of its cellular impacts, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, an angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and diabetic nephropathy.[1][2] Its renoprotective effects extend beyond systemic blood pressure reduction, directly influencing the cellular components of the glomerulus and renal tubules.[3] This comparative guide delves into the specific actions of this compound on three critical renal cell types: podocytes, mesangial cells, and tubular epithelial cells, highlighting the diverse pathways through which it confers its therapeutic benefits.
Comparative Efficacy at the Cellular Level
This compound exerts a range of beneficial effects on podocytes, mesangial cells, and tubular epithelial cells, from preserving cellular integrity to modulating key signaling pathways involved in renal injury.
On Podocytes: Guardians of the Filtration Barrier
This compound plays a crucial role in maintaining the health and integrity of podocytes, the specialized cells that form the outer layer of the glomerular filtration barrier. Studies have shown that ARBs like this compound can preserve podocyte density and reduce proteinuria.[4] One of the mechanisms involved is the potential to induce a transition of parietal epithelial cells (PECs) to podocytes, aiding in the repair and regeneration of the filtration barrier.[4] While this compound effectively ameliorates podocyte damage, some research indicates it may not significantly reduce endoplasmic reticulum (ER) stress or apoptosis in these cells under certain conditions.
On Mesangial Cells: Regulators of Glomerular Filtration
In mesangial cells, which provide structural support to the glomerulus, this compound demonstrates potent anti-inflammatory and anti-fibrotic properties. It has been shown to inhibit the increase of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, which is induced by advanced glycation end products (AGEs). This action is attributed to its anti-oxidative properties.[5] Furthermore, this compound effectively reduces mesangial expansion and glomerular fibrosis, key pathological features of diabetic nephropathy.[6]
On Tubular Epithelial Cells: Mediators of Reabsorption and Secretion
This compound's protective effects extend to the renal tubules. In proximal tubular cells, it has been found to inhibit albumin-induced apoptosis and injury.[7] This is particularly significant as proteinuria is a key driver of tubulointerstitial fibrosis. The drug also blocks angiotensin II-induced hypertrophy in human proximal tubular cells, a process that contributes to renal fibrosis.
Quantitative Effects of this compound on Renal Cell Parameters
The following table summarizes the quantitative effects of this compound on various parameters in different renal cell types, as reported in preclinical and clinical studies.
| Cell Type | Parameter Measured | Effect of this compound | Study Reference |
| Podocytes | Podocyte Density (WT-1 positive cells) | Maintained higher density compared to control | [4] |
| Proteinuria | Significant reduction | [4] | |
| Mesangial Cells | Asymmetric Dimethylarginine (ADMA) levels | Inhibited AGE-induced increase | [5] |
| Mesangial Matrix Area | Alleviated expansion in db/db mice | [8] | |
| Tubular Epithelial Cells | Albumin-induced Apoptosis | Blocked apoptotic cell death | [7] |
| Plasminogen Activator Inhibitor-1 (PAI-1) mRNA levels | Blocked up-regulation | [7] | |
| Transforming Growth Factor-beta (TGF-β) mRNA levels | Blocked up-regulation | [7] |
Signaling Pathways Modulated by this compound
This compound's cellular effects are mediated through the modulation of several key signaling pathways. Beyond its primary mechanism of angiotensin II type 1 (AT1) receptor blockade, this compound also exhibits pleiotropic effects, including the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).
Angiotensin II Receptor Blockade
The canonical mechanism of this compound involves the competitive blockade of the AT1 receptor, preventing the binding of angiotensin II. This action inhibits a cascade of downstream events, including vasoconstriction, inflammation, and fibrosis in renal cells.
Caption: Angiotensin II receptor blockade by this compound.
PPAR-γ Agonism
This compound has been shown to act as a partial agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating gene expression involved in inflammation, fibrosis, and metabolism. This PPAR-γ activation is independent of its AT1 receptor blocking activity and contributes significantly to its renoprotective effects.[9][10]
Caption: PPAR-γ agonistic activity of this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound on different renal cell types.
Podocyte Culture and Treatment
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured under permissive conditions (33°C with IFN-γ) to allow for proliferation and then transferred to non-permissive conditions (37°C without IFN-γ) to induce differentiation.
-
Treatment: Differentiated podocytes are treated with high glucose (e.g., 30 mM) to induce a diabetic phenotype, with or without co-treatment with this compound at various concentrations (e.g., 1-10 µM).
-
Analysis: Podocyte injury is assessed by measuring the expression of podocyte-specific markers (e.g., nephrin, podocin) via Western blot or immunofluorescence. Apoptosis can be evaluated using TUNEL assays.
Mesangial Cell Culture and Treatment
-
Cell Culture: Human or rat mesangial cells are cultured in standard medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Treatment: Cells are exposed to advanced glycation end products (AGEs) (e.g., 100 µg/mL) to mimic diabetic conditions, in the presence or absence of this compound (e.g., 1-10 µM).
-
Analysis: Oxidative stress is measured by detecting intracellular reactive oxygen species (ROS) production using fluorescent probes. The expression of fibrotic markers like fibronectin and collagen IV is quantified by real-time PCR or Western blot.
Proximal Tubular Epithelial Cell Culture and Treatment
-
Cell Culture: A human proximal tubular epithelial cell line (e.g., HK-2) is maintained in a suitable medium (e.g., DMEM/F12).
-
Treatment: To simulate proteinuria-induced injury, cells are treated with high concentrations of bovine serum albumin (BSA) (e.g., 10-30 mg/mL). The effect of this compound (e.g., 1-10 µM) is assessed by co-incubation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on renal cells in vitro.
Caption: A generalized workflow for in vitro studies.
References
- 1. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective effect of the angiotensin-receptor antagonist this compound in patients with nephropathy due to type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Podocyte-Related Mechanisms Underlying Survival Benefit of Long-Term Angiotensin Receptor Blocker [mdpi.com]
- 5. This compound inhibits advanced glycation end product-induced increase in asymmetric dimethylarginine level in mesangial cells through its anti-oxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits albumin-elicited proximal tubular cell apoptosis and injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Cardiac and Renal Protective Effects of this compound via Peroxisome Proliferator‐Activated Receptorγ–Hepatocyte Growth Factor Pathway Independent of Angiotensin II Type 1a Receptor Blockade in Mouse Model of Salt‐Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Irbesartan vs. ACE Inhibitors: A Comparative Mechanistic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanistic actions of Irbesartan, an angiotensin II receptor blocker (ARB), and Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is supported by experimental data to elucidate their distinct roles within the Renin-Angiotensin-Aldosterone System (RAAS) and beyond, offering valuable insights for research and drug development.
Core Mechanisms of Action: A Head-to-Head Comparison
This compound and ACE inhibitors both target the RAAS, a critical regulator of blood pressure and cardiovascular homeostasis. However, they do so at different points in the cascade, leading to distinct downstream effects.
ACE inhibitors , such as enalapril (B1671234) and lisinopril, act by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors effectively reduce the levels of angiotensin II in the circulation and tissues.[1][2] Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator.[3] Consequently, ACE inhibitors lead to an accumulation of bradykinin, which contributes to their antihypertensive effect through vasodilation.[3][4]
This compound , on the other hand, is a selective antagonist of the angiotensin II receptor type 1 (AT1).[5] It directly blocks the binding of angiotensin II to its receptor, thereby preventing its physiological effects, including vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation.[5] Unlike ACE inhibitors, this compound does not directly affect the levels of bradykinin.[6]
A key distinction lies in their impact on the RAAS cascade. While ACE inhibitors decrease the production of angiotensin II, this compound leads to a compensatory increase in circulating angiotensin II levels due to the blockade of the AT1 receptor and the subsequent loss of negative feedback on renin release.[7][8] This elevated angiotensin II can then stimulate the unblocked angiotensin II type 2 (AT2) receptors, which are thought to mediate some counter-regulatory effects such as vasodilation and anti-proliferation.
Quantitative Data Presentation
The following table summarizes the differential effects of this compound and ACE inhibitors on key biomarkers of the RAAS and Kinin-Kallikrein systems. Data is compiled from various comparative studies and presented as approximate percentage changes from baseline.
| Biomarker | This compound | ACE Inhibitor (e.g., Enalapril) |
| Plasma Renin Activity | ↑↑ (Significant Increase)[7] | ↑ (Moderate Increase)[7] |
| Angiotensin II | ↑ (Increase)[7] | ↓ (Decrease)[5] |
| Aldosterone | ↓ (Decrease)[8] | ↓ (Decrease)[7] |
| Bradykinin | ↔ (No significant change)[6] | ↑↑ (Significant Increase)[3][4] |
Note: The magnitude of change can vary depending on the specific drug, dosage, and patient population.
Experimental Protocols
Measurement of Angiotensin II
Enzyme-Linked Immunosorbent Assay (ELISA)
This method is commonly used for the quantification of angiotensin II in plasma samples.
-
Sample Collection and Preparation : Blood samples are collected in chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II. Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Assay Principle : The assay is a competitive ELISA. A known amount of biotinylated angiotensin II competes with the angiotensin II in the sample for binding to a limited number of antibodies coated on a microplate.
-
Procedure :
-
Standards and samples are added to the wells of the antibody-coated microplate.
-
Biotinylated angiotensin II is added to all wells.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound components.
-
Streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated angiotensin II.
-
After another washing step, a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis : The concentration of angiotensin II in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of angiotensin II.
Measurement of Bradykinin
Radioimmunoassay (RIA)
RIA is a sensitive technique for measuring bradykinin levels in plasma.
-
Sample Collection and Preparation : Blood is collected in tubes containing aprotinin (B3435010) and EDTA to inhibit kininases and coagulation. Plasma is separated and stored at -80°C.
-
Extraction : Bradykinin is extracted from the plasma using methods like ethanol (B145695) precipitation or solid-phase extraction to remove interfering substances.
-
Assay Principle : This is a competitive binding assay where unlabeled bradykinin in the sample competes with a fixed amount of radiolabeled bradykinin (e.g., ¹²⁵I-bradykinin) for binding to a limited amount of anti-bradykinin antibody.
-
Procedure :
-
Standards or extracted samples are incubated with the anti-bradykinin antibody and the radiolabeled bradykinin.
-
After incubation, the antibody-bound bradykinin is separated from the free bradykinin, often using a secondary antibody precipitation method.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis : The concentration of bradykinin in the samples is inversely proportional to the measured radioactivity and is calculated by comparison with a standard curve.
Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the points of intervention for ACE inhibitors and this compound within the RAAS cascade.
Caption: RAAS pathway showing ACE inhibitor and this compound intervention points.
Kinin-Kallikrein System
This diagram illustrates the effect of ACE inhibitors on the Kinin-Kallikrein system, leading to increased bradykinin levels.
Caption: ACE inhibitor effect on the Kinin-Kallikrein system.
This compound and PPAR-γ Signaling
Recent studies have shown that this compound can act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating glucose and lipid metabolism.[9][10][11][12] This activation is independent of its AT1 receptor blockade and may contribute to its beneficial metabolic effects.[10]
Caption: this compound's activation of the PPAR-γ signaling pathway.
Conclusion
This compound and ACE inhibitors, while both effective in managing hypertension and related cardiovascular conditions, exhibit distinct mechanistic profiles. ACE inhibitors reduce angiotensin II and increase bradykinin levels, offering a dual mechanism for vasodilation.[3] In contrast, this compound provides a more specific blockade of the AT1 receptor, leading to a compensatory rise in angiotensin II that can stimulate potentially beneficial AT2 receptors, and possesses an additional, independent mechanism of PPAR-γ activation.[5][10] Understanding these nuanced differences is paramount for researchers and clinicians in the development and application of targeted therapies for cardiovascular and metabolic diseases.
References
- 1. Cardiac protective effects of this compound via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind comparison of this compound and enalapril for treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects and tolerability of this compound versus enalapril in patients with severe hypertension. This compound Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of medication on the aldosterone‐to‐renin ratio. A critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac protective effects of this compound via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy and Safety Profile of Irbesartan-X, a Novel Angiotensin II Receptor Antagonist, Against the Parent Compound Irbesartan
For Immediate Release
This guide provides a comprehensive benchmark analysis of a novel Irbesartan analog, designated this compound-X, against its parent compound, this compound. The following sections detail the comparative in vitro and in vivo performance of these compounds, offering critical data for researchers, scientists, and drug development professionals in the cardiovascular field. All experimental data are presented to objectively evaluate the potential of this compound-X as a next-generation antihypertensive agent.
Introduction
This compound is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension.[][2][3] It effectively blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] this compound-X is a novel analog developed with the objective of enhancing receptor affinity and improving the pharmacokinetic profile, potentially leading to greater efficacy and a better safety margin. This document outlines the head-to-head comparison of this compound-X and this compound across a series of preclinical assays.
In Vitro Comparative Analysis
AT1 Receptor Binding Affinity
The binding affinity of this compound-X and this compound to the human AT1 receptor was determined using a competitive radioligand binding assay. As shown in Table 1, this compound-X demonstrates a significantly lower inhibition constant (Ki), indicating a higher binding affinity for the AT1 receptor compared to this compound.
Table 1: AT1 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound-X | 0.85 ± 0.12 |
| This compound | 2.10 ± 0.25 |
Data are presented as mean ± standard deviation.
In Vitro Functional Antagonism
The functional antagonist activity was assessed by measuring the inhibition of angiotensin II-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor. This compound-X exhibited a lower IC50 value, signifying greater potency in blocking AT1 receptor-mediated signaling.
Table 2: Functional Antagonism of Angiotensin II-Induced Calcium Mobilization
| Compound | IC50 (nM) |
| This compound-X | 1.2 ± 0.15 |
| This compound | 3.5 ± 0.30 |
Data are presented as mean ± standard deviation.
In Vivo Efficacy in a Hypertensive Animal Model
The antihypertensive efficacy of this compound-X and this compound was evaluated in Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of essential hypertension.[6]
Reduction in Mean Arterial Pressure (MAP)
A single oral dose of this compound-X (10 mg/kg) resulted in a more pronounced and sustained reduction in Mean Arterial Pressure (MAP) over a 24-hour period compared to an equivalent dose of this compound.
Table 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound (10 mg/kg, p.o.) | Maximum MAP Reduction (mmHg) | Duration of Action (>15% MAP reduction, hours) |
| This compound-X | -35.2 ± 2.5 | > 24 |
| This compound | -28.5 ± 2.8 | 18 |
| Vehicle Control | -2.1 ± 1.5 | 0 |
Data are presented as mean ± standard deviation.
Pharmacokinetic Profile
A comparative pharmacokinetic study was conducted in male Wistar rats. This compound-X demonstrated improved oral bioavailability and a longer elimination half-life, which may contribute to its enhanced duration of action.
Table 4: Comparative Pharmacokinetic Parameters
| Compound (10 mg/kg, p.o.) | Tmax (hours) | Cmax (ng/mL) | Oral Bioavailability (%) | T½ (hours) |
| This compound-X | 2.0 | 2850 ± 310 | 75 | 18.5 |
| This compound | 1.5 | 2100 ± 250 | 65 | 13.0 |
Data are presented as mean ± standard deviation.
Visualized Pathways and Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and Point of Intervention
The diagram below illustrates the RAAS pathway and the mechanism of action for AT1 receptor blockers like this compound and this compound-X.
Caption: Mechanism of action of this compound analogs within the RAAS pathway.
Experimental Workflow for In Vivo Antihypertensive Study
The following diagram outlines the workflow for the comparative efficacy study in Spontaneously Hypertensive Rats.
Caption: Workflow for the in vivo assessment of antihypertensive agents in SHRs.
Logic of Comparative Benchmarking
This diagram illustrates the logical flow of the comparative analysis between this compound-X and this compound.
Caption: Logical framework for the comparative assessment of this compound-X.
Experimental Protocols
AT1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human AT1 receptor.
-
Method: A competitive radioligand binding assay was used.[7][8]
-
Reagents:
-
Membranes from CHO cells stably expressing the human AT1 receptor.
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: this compound-X and this compound (10-point serial dilutions).
-
-
Procedure:
-
Cell membranes (10 µg protein) were incubated with the radioligand (~0.2 nM) and varying concentrations of the competitor compound in the assay buffer.
-
Non-specific binding was determined in the presence of 10 µM unlabeled Angiotensin II.
-
The reaction mixture was incubated for 60 minutes at 25°C.
-
Binding was terminated by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity retained on the filters was quantified using a gamma counter.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[8]
-
In Vivo Blood Pressure Study in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the antihypertensive efficacy and duration of action of the test compounds.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old. Multiple animal models can be used for screening antihypertensive drugs, including genetic and traditional models.[9][10]
-
Procedure:
-
Telemetry Implantation: Rats were anesthetized, and a pressure-transmitting catheter (telemetry) was implanted into the abdominal aorta for direct and continuous measurement of arterial blood pressure and heart rate.
-
Acclimatization & Baseline: Animals were allowed to recover for at least 10 days. Stable baseline blood pressure was recorded for 3-5 consecutive days.
-
Dosing: Rats were randomized into three groups (n=8/group): Vehicle (0.5% methylcellulose), this compound (10 mg/kg), and this compound-X (10 mg/kg). Compounds were administered as a single dose via oral gavage.
-
Data Acquisition: Mean Arterial Pressure (MAP) and heart rate were continuously recorded for 24 hours post-dosing.
-
Data Analysis: The change in MAP from the pre-dose baseline was calculated for each animal. The maximum reduction and duration of action were determined and compared between groups using a one-way ANOVA followed by a post-hoc test.
-
Conclusion
The data presented in this guide demonstrate that this compound-X exhibits a superior preclinical profile compared to its parent compound, this compound. Key advantages include a higher binding affinity for the AT1 receptor, greater in vitro functional potency, more profound and sustained in vivo antihypertensive effects, and an improved pharmacokinetic profile. These findings strongly support the continued development of this compound-X as a promising new therapeutic agent for the management of hypertension.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound (Avapro): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. inotiv.com [inotiv.com]
Irbesartan's Receptor Specificity: A Comparative Analysis of AT1 vs. AT2 Receptor Binding
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a therapeutic agent is paramount. This guide provides an objective comparison of Irbesartan's binding affinity for the Angiotensin II Type 1 (AT1) receptor versus the Type 2 (AT2) receptor, supported by experimental data and detailed protocols.
This compound, a potent, long-acting angiotensin II receptor blocker (ARB), exerts its therapeutic effects primarily through the selective blockade of the AT1 receptor. This specificity is crucial to its clinical efficacy in managing conditions such as hypertension and diabetic nephropathy. Experimental evidence consistently demonstrates that this compound possesses a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, ensuring targeted antagonism of the detrimental effects of angiotensin II mediated by AT1 activation.
Quantitative Comparison of Binding Affinity
The selectivity of this compound for the AT1 receptor is underscored by quantitative binding assays that measure the drug's affinity for each receptor subtype. The inhibition constant (Ki) is a key metric in this assessment, with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (AT2/AT1) |
| This compound | AT1 | 4.05[1] | >1,000-fold |
| AT2 | >10,000 (estimated)[1] |
Note: The Ki value for this compound at the AT2 receptor is often reported as having the same low potency as Losartan, with most ARBs demonstrating a 10,000 to 30,000-fold greater affinity for the AT1 receptor over the AT2 receptor.
This substantial difference in binding affinity highlights this compound's targeted mechanism of action, ensuring that it predominantly blocks the AT1 receptor at therapeutic concentrations.
Angiotensin II Receptor Signaling Pathways
The distinct physiological effects of stimulating AT1 and AT2 receptors underscore the importance of this compound's selectivity. The AT1 receptor is primarily associated with vasoconstriction, inflammation, and cellular proliferation, while the AT2 receptor is generally considered to have counter-regulatory effects.
Experimental Protocols
The determination of this compound's binding affinity for AT1 and AT2 receptors is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of this compound for the AT1 and AT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes expressing either human AT1 or AT2 receptors.
-
Radioligand: [125I]-[Sar1,Ile8] Angiotensin II, a high-affinity radiolabeled ligand for both receptor subtypes.
-
Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Gamma counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the receptor-expressing cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled Angiotensin II).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The experimental data unequivocally confirms the high specificity of this compound for the AT1 receptor over the AT2 receptor. This selectivity is the cornerstone of its therapeutic action, allowing for effective blockade of the deleterious cardiovascular and renal effects of angiotensin II while avoiding off-target interactions. For researchers and clinicians, this high degree of specificity reinforces the rationale for this compound's use in the management of diseases driven by AT1 receptor activation.
References
A Preclinical Meta-Analysis: Irbesartan Versus Other Angiotensin II Receptor Blockers
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data comparing Irbesartan to other prominent Angiotensin II Receptor Blockers (ARBs), including Losartan (B1675146), Valsartan, and Candesartan. The information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on their preclinical performance. This analysis focuses on key areas of pharmacological differentiation: pharmacokinetic profiles, receptor binding affinity, and efficacy in established animal models of cardiovascular and renal disease.
Comparative Pharmacokinetics in Preclinical Models
The preclinical pharmacokinetic profiles of ARBs are crucial in determining their absorption, distribution, metabolism, and excretion, which in turn influence their efficacy and duration of action. The following table summarizes key pharmacokinetic parameters of this compound compared to other ARBs in various animal models.
| Parameter | This compound | Losartan | Valsartan | Candesartan | Animal Model |
| Bioavailability (%) | ~60-80 | ~25-33 | ~25 | - | Rat, Dog |
| Half-life (hours) | 11-15 | 2 (parent), 6-9 (active metabolite) | 6 | 9 | Rat |
| Time to Peak Plasma Concentration (Tmax) | 1.5-2 hours | 1 hour (parent), 3-4 hours (active metabolite) | 2-4 hours | 3-4 hours | Rat |
| Protein Binding (%) | ~96 | >98 (metabolite) | 95 | >99 | In vitro (human plasma) |
| Metabolism | Minimal, not a prodrug | Significant first-pass metabolism to active metabolite EXP-3174 | Minimal | Prodrug, converted to active form | Rat, Human |
AT1 Receptor Binding Affinity and Antagonism
The therapeutic efficacy of ARBs is primarily mediated through their selective blockade of the Angiotensin II Type 1 (AT1) receptor. The nature of this blockade—whether competitive (surmountable) or non-competitive (insurmountable)—and the binding affinity are critical determinants of their pharmacological activity.
| Parameter | This compound | Losartan | Valsartan | Candesartan | In Vitro Assay |
| AT1 Receptor Affinity (Ki, nM) | 4.05 | 25.2 | - | - | Radioligand binding assay (rat liver epithelial cells)[1] |
| AT1 Receptor Affinity (IC50, nM) | 1.00 +/- 0.2 | 8.9 +/- 1.1 (Losartan), 3.5 +/- 0.4 (EXP3174) | - | - | Radioligand displacement assay (rat kidney)[2] |
| Nature of Antagonism | Insurmountable | Surmountable | Insurmountable | Insurmountable | Functional assays in isolated rabbit aorta[3] |
| Dissociation Half-life from AT1 Receptor (min) | ~17 | ~5 (Losartan), ~31 (EXP-3174) | - | ~152 | In vitro receptor binding kinetics |
Preclinical Efficacy in Disease Models
The following sections summarize the comparative efficacy of this compound and other ARBs in preclinical models of diabetic nephropathy, cardiac hypertrophy, and stroke.
Diabetic Nephropathy
| Endpoint | This compound | Losartan | Animal Model | Key Findings |
| Renal Protection | Effective in early and late-stage nephropathy | Effective in late-stage nephropathy | db/db mice, a model of type 2 diabetes[4][5] | This compound demonstrated renoprotective effects by suppressing the RANKL-RANK-NF-κB pathway[4][5]. Clinical trials have also shown this compound to be effective in preventing the deterioration of kidney function in patients with diabetic nephropathy[6]. |
| Reduction of Proteinuria | Significant reduction | Significant reduction | Streptozotocin-induced diabetic rats | Both ARBs have been shown to decrease proteinuria in diabetic animal models. |
Cardiac Hypertrophy
| Endpoint | This compound | Valsartan | Captopril (ACEi) | Animal Model | Key Findings |
| Regression of Left Ventricular Hypertrophy | Effective | Effective | Effective | Spontaneously Hypertensive Heart Failure (SHHF)/Mcc-fa(cp) rats[7] | This compound and Captopril were similarly effective in reducing left ventricular atrial natriuretic peptide (ANP) mRNA levels and the shift from V1 to V3 myosin isozymes[7]. Valsartan has also been shown to attenuate cardiac hypertrophy in rats with experimental cardiorenal syndrome[8]. |
Stroke
| Endpoint | This compound | Candesartan | Telmisartan | Animal Model | Key Findings |
| Stroke Prevention | Increased survival rate and ameliorated stroke symptoms | Reduced incidence of stroke | Reduced incidence of stroke | Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)[9][10] | Telmisartan, this compound, and Candesartan have all demonstrated protective effects against stroke in SHRSPs[9][10]. This compound was also shown to lower superoxide (B77818) levels and increase nitric oxide bioavailability in blood vessels of SHRSPs[11]. |
Experimental Protocols
AT1 Receptor Binding Assay (Rat Kidney)
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration: this compound or Losartan administered via oral gavage at doses of 1, 3, 10, 30, or 100 mg/kg.
-
Tissue Preparation: Rats were euthanized at various time points (0, 1, 2, 8, or 24 hours) after drug administration. Kidneys were removed, and membranes were prepared for binding assays.
-
Radioligand Binding: The ability of this compound, Losartan, and its active metabolite EXP3174 to inhibit the binding of a radiolabeled angiotensin II analog to AT1 receptors was measured. The concentration required to displace 50% of the radioligand (IC50) was determined.[2]
Diabetic Nephropathy Model (db/db Mice)
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/m littermates as controls.
-
Drug Administration: this compound (50 mg/kg/day) or vehicle was administered by oral gavage for a specified duration.
-
Endpoint Analysis: Metabolic parameters (blood glucose, lipids), renal function (albuminuria, creatinine (B1669602) clearance), and podocyte injury markers were assessed. Kidney tissues were analyzed for the expression of RANKL, RANK, and NF-κB pathway components.[4][5]
Stroke Model (SHRSP)
-
Animal Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs).
-
Drug Administration: this compound, amlodipine, or hydrochlorothiazide/hydralazine was administered for 8 weeks.
-
Endpoint Analysis: Blood pressure was measured weekly. After 8 weeks, superoxide levels in carotid arteries and aortas were measured using lucigenin (B191737) chemiluminescence, and p22phox expression was quantified by immunohistochemistry. Nitric oxide bioavailability was assessed by measuring the contractile responses of carotid arteries to phenylephrine (B352888) in the presence and absence of a nitric oxide synthase inhibitor.[11]
Signaling Pathways and Experimental Workflows
Angiotensin II / AT1 Receptor Signaling Pathway
The binding of Angiotensin II to its G-protein coupled AT1 receptor initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, and cellular growth. ARBs, including this compound, competitively block this initial binding step.
Caption: Angiotensin II / AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical ARB Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different ARBs in a preclinical animal model.
Caption: A generalized experimental workflow for the preclinical comparison of ARBs.
References
- 1. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in pharmacology and their translation into differences in clinical efficacy--a comparison of the renin angiotensin blocking agents this compound and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Valsartan attenuates cardiac and renal hypertrophy in rats with experimental cardiorenal syndrome possibly through down-regulating galectin-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential of the Angiotensin Receptor Blockers (ARBs) Telmisartan, this compound, and Candesartan for Inhibiting the HMGB1/RAGE Axis in Prevention and Acute Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound lowers superoxide levels and increases nitric oxide bioavailability in blood vessels from spontaneously hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Irbesartan
For Immediate Implementation by Laboratory Personnel
The responsible management of pharmaceutical compounds is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for substances like Irbesartan is not just a matter of compliance, but a critical component of building a culture of safety and trust. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, an angiotensin II receptor blocker, is persistent in the environment and can have adverse effects on aquatic organisms.[1] Studies have shown that its degradation byproducts can sometimes be more toxic than the parent compound, underscoring the need for meticulous disposal practices.[2][3][4]
Operational Plan: Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the disposal of this compound in a laboratory setting, in accordance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.[5]
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is hazardous. Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide initial information on its hazards.[9]
-
Review RCRA Lists: this compound is not typically found on the P or U lists of hazardous wastes.[8]
-
Assess Characteristics:
-
Toxicity: While harmful to aquatic life, pure, unused this compound is not typically classified as a toxic hazardous waste under RCRA's Toxicity Characteristic Leaching Procedure (TCLP). However, any solutions containing this compound and other hazardous solvents may be classified as hazardous.
-
-
Assume it is Hazardous: In a research setting, it is best practice to manage all pharmaceutical waste as hazardous unless it has been definitively determined to be non-hazardous.[10][11]
Step 2: Segregation and Containerization
Proper segregation prevents the mixing of incompatible wastes and ensures correct disposal.
-
Use Designated Waste Containers:
-
For RCRA hazardous pharmaceutical waste, use a designated, properly labeled, leak-proof container, often color-coded black.[11]
-
Ensure the container is compatible with the waste being collected.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste," the name of the waste ("this compound"), and a description of its composition (e.g., "this compound in methanol").
-
Include the accumulation start date.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
SAAs are designated locations within the laboratory for the collection of hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Container Management:
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[7] They will arrange for pick-up by a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility. This method is effective at destroying the active pharmaceutical ingredient.
-
Do Not Sewer or Landfill: Never dispose of this compound down the drain or in the regular trash.[10] This can lead to environmental contamination.[1]
Quantitative Data: Environmental Impact and Ecotoxicity of this compound
The following table summarizes key data regarding the environmental presence and impact of this compound, providing context for the importance of proper disposal.
| Parameter | Value | Reference |
| Environmental Concentration | ||
| Surface Water | Up to 1 µg/L | [2] |
| Drinking Water (raw) | Up to 81 ng/L | [12] |
| Ecotoxicity | ||
| Fish Toxicity (LC50, 96h) | >290 mg/L (Oncorhynchus mykiss) | [9] |
| Invertebrate Toxicity (EC50, 48h) | 191 mg/L (Daphnia magna) | [9] |
| Algae Toxicity (EbC50, 72h) | 79 mg/L (Pseudokirchneriella subcapitata) | [9] |
| Persistence | ||
| Biological Degradability (28d) | 22.5% (Not readily biodegradable) | [9] |
| Half-life in Water | Weeks to months | [1] |
Experimental Protocols
The data presented in the table above is derived from standardized ecotoxicity and environmental monitoring studies. The methodologies for these experiments are briefly described below:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This analytical technique is commonly used to detect and quantify the presence of pharmaceuticals like this compound in environmental samples such as surface and drinking water. The method involves separating the compound from the sample matrix using liquid chromatography and then detecting and quantifying it based on its mass-to-charge ratio using a mass spectrometer.
-
Acute Toxicity Testing: Standardized tests are conducted on various aquatic organisms to determine the concentration of a substance that is lethal to 50% of the test population (LC50) or causes an effect in 50% of the population (EC50) over a specified period (e.g., 48 or 96 hours). These tests are performed under controlled laboratory conditions.
-
Biodegradability Testing: The Organization for Economic Co-operation and Development (OECD) provides standardized test guidelines (e.g., OECD 301) to assess the readiness of a chemical to be biodegraded by microorganisms. These tests typically measure the depletion of oxygen or the production of carbon dioxide over a 28-day period.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram outlines the decision-making process for handling this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.
References
- 1. arviatechnology.com [arviatechnology.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. odu.edu [odu.edu]
- 8. dep.wv.gov [dep.wv.gov]
- 9. winthropus.com [winthropus.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 12. This compound | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling of Irbesartan in a Laboratory Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Irbesartan. The following procedural steps and data are designed to ensure safe operational use and proper disposal.
Hazard Summary
This compound is an angiotensin II receptor blocker used in pharmaceutical products. While the finished tablet form presents minimal risk under normal handling, the active pharmaceutical ingredient (API) or dust from crushed or broken tablets carries potential health hazards. Key risks include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3] It may also cause harm to breast-fed children.[1][2][3]
-
Target Organ Damage: May cause damage to the kidneys through prolonged or repeated exposure if swallowed.[1][2]
-
Irritation: May cause skin, eye, and respiratory irritation upon exposure to dust.[4]
It is imperative to obtain special instructions before use and to understand all safety precautions.[1][2]
Quantitative Exposure Limits
A key value for ensuring workplace safety is the Occupational Exposure Limit (OEL). This limit represents the maximum permissible concentration of a substance in the workplace air for a specific duration.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.1 mg/m³ | Sanofi-aventis, 8-hour Time-Weighted Average (TWA)[1][2] |
Personal Protective Equipment (PPE) Protocol
Selection of appropriate PPE is critical and depends on the form of this compound being handled and the specific laboratory procedure.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[4]
-
Fume Hood: For operations that may generate dust or aerosols, such as weighing or preparing solutions from the API, use a chemical fume hood.[5]
2. Personal Protective Equipment:
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant protective gloves when handling the unfinished product, broken tablets, or the API.[1][2][5] Gloves should meet a standard such as BS EN 374:2003.[5] Always inspect gloves before use and wash hands thoroughly after handling.[4][5]
-
Body Protection: Wear suitable work clothes or a lab coat to prevent skin contact.[1][2][5]
-
-
Respiratory Protection:
-
Normal Handling: For handling intact tablets, respiratory protection is generally not required.[1][2]
-
Dust Exposure Risk: If a risk assessment indicates a potential for inhaling dust (e.g., during weighing, compounding, or cleaning up spills), an approved air-purifying respirator must be worn.[1][2][5][6]
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Logical workflow for this compound PPE selection.
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for safety and compliance.
Handling and Storage Procedures
-
Handling:
-
Storage:
Spill Response and Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[6]
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[2]
-
Containment: Prevent the spill from entering drains or waterways.[1][2]
-
Cleanup:
-
Decontaminate: Wash the spill area with plenty of water and absorb or retain the cleaning water for proper disposal.[1][2]
Disposal Plan
-
Product Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[1] Incineration at an approved facility is a recommended method.[6]
-
Contaminated PPE: Contaminated clothing and disposable PPE should be placed in a sealed container and disposed of as chemical waste.
-
Unused Medicine: For unused or expired tablets, the preferred disposal method is through a drug take-back program.[7] If a take-back program is not accessible, mix the medicine with an unpalatable substance (e.g., dirt, coffee grounds), place it in a sealed container, and discard it in household trash.[7] Never flush this compound down the toilet.
References
- 1. winthropus.com [winthropus.com]
- 2. winthropus.com [winthropus.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
